molecular formula C14H7F6N3O B15589792 GS967

GS967

Número de catálogo: B15589792
Peso molecular: 347.21 g/mol
Clave InChI: FEVBKJITJDHASC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

GS967 is a useful research compound. Its molecular formula is C14H7F6N3O and its molecular weight is 347.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

6-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F6N3O/c15-13(16,17)12-22-21-11-6-3-9(7-23(11)12)8-1-4-10(5-2-8)24-14(18,19)20/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVBKJITJDHASC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C(=NN=C3C(F)(F)F)C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F6N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of GS-967 in Cardiac Myocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GS-967, a potent and selective small molecule, primarily exerts its effects on cardiac myocytes through the modulation of voltage-gated sodium channels (Nav1.5). Its principal mechanism of action is the inhibition of the late sodium current (INaL), a sustained component of the total sodium current that is enhanced under various pathological conditions.[1][2][3][4][5][6] Additionally, GS-967 demonstrates a significant use-dependent block of the peak sodium current (INaP), which is crucial for the rapid upstroke of the cardiac action potential.[5][7][8] This dual action on both late and peak sodium currents underlies its antiarrhythmic properties, particularly in conditions associated with increased INaL such as Long QT Syndrome and ischemia. This document provides a comprehensive overview of the molecular interactions, electrophysiological consequences, and experimental methodologies used to characterize the mechanism of action of GS-967 in cardiac myocytes.

Core Mechanism of Action: Modulation of Nav1.5 Sodium Channels

The primary target of GS-967 in cardiac myocytes is the Nav1.5 voltage-gated sodium channel, which is responsible for the initiation and propagation of the action potential.[8][9] GS-967's interaction with Nav1.5 is multifaceted, leading to two key electrophysiological outcomes:

  • Inhibition of the Late Sodium Current (INaL): Under normal physiological conditions, the majority of sodium channels inactivate within milliseconds of opening. However, a small fraction fails to inactivate completely, giving rise to a persistent or late sodium current (INaL). In pathological states such as Long QT Syndrome, heart failure, and ischemia, the magnitude of INaL is significantly increased, leading to action potential prolongation, early afterdepolarizations (EADs), and triggered arrhythmias.[1][10][11] GS-967 is a potent and selective inhibitor of this late current.[2][4][6]

  • Use-Dependent Block of the Peak Sodium Current (INaP): GS-967 also exhibits a pronounced use-dependent or frequency-dependent block of the peak sodium current.[5][7][8] This means that its blocking effect on the rapid, transient influx of sodium at the beginning of the action potential is more pronounced at higher heart rates. This property is attributed to GS-967's interaction with the inactivated states of the sodium channel.[3][5] The molecule's binding and unbinding kinetics, characterized by a high association rate and a moderate unbinding rate, contribute to its potent use-dependent block.[7]

Quantitative Data Presentation

The following tables summarize the key quantitative data regarding the effects of GS-967 on cardiac sodium channels and action potential parameters, compiled from various studies.

ParameterSpecies/Cell TypeExperimental ConditionValueReference
IC50 (Late INa) Ventricular MyocytesATX-II Induced0.13 µM[2][4]
Isolated HeartsATX-II Induced0.21 µM[2][4]
IC50 (Use-Dependent Block of INaP) hiPSC-Derived Cardiomyocytes2 Hz stimulation0.07 µM[7]
Human Nav1.5 in heterologous cells0.07 µM[5][8]
Tonic Block of INaP hiPSC-Derived Cardiomyocytes1 µM GS-96714 ± 2%[8]
Human Nav1.5 in heterologous cells1 µM GS-96718%[8]
Binding Rate (KON) hiPSC-Derived Cardiomyocytes25.7 µM-1s-1[12]
Unbinding Rate (KOFF) Canine Ventricular Myocardium110 ± 6 ms (B15284909) (time constant)[9]

Table 1: Inhibitory Concentrations and Kinetic Parameters of GS-967

ParameterSpecies/Cell TypeGS-967 ConcentrationEffectReference
Action Potential Duration (APD) Canine Purkinje Fibers10-300 nMConcentration-dependent reduction[1]
SCN5A-1795insD+/- hiPSC-CMs300 nMSignificant decrease[13]
Early Afterdepolarizations (EADs) Canine Purkinje Fibers30-100 nMAbolished E-4031 or ATX-II induced EADs[1]
LQT2 Rabbit Myocytes30-100 nMSuppressed isoproterenol-induced EADs[11]
AP Upstroke Velocity (Vmax) Scn5a-1798insD+/- Myocytes300 nMReduced[3]
SCN5A-1795insD+/- hiPSC-CMs300 nMReduced[3]

Table 2: Effects of GS-967 on Cardiac Action Potential Parameters

Signaling Pathways and Molecular Interactions

The mechanism of action of GS-967 is a direct interaction with the Nav1.5 channel protein. It does not involve a classical signaling cascade with secondary messengers. The following diagram illustrates the interaction of GS-967 with the different states of the Nav1.5 channel.

GS967_Nav1_5_Interaction cluster_late_current Late Sodium Current (INaL) Generation Resting Resting Open Open Resting->Open Depolarization Fast_Inactivated Fast_Inactivated Open->Fast_Inactivated Fast Inactivation Slow_Inactivated Slow_Inactivated Open->Slow_Inactivated Prolonged Depolarization Late_Open Open->Late_Open Incomplete Inactivation Fast_Inactivated->Resting Repolarization Slow_Inactivated->Resting Slow Recovery This compound This compound This compound->Slow_Inactivated High Affinity Binding (Potent Use-Dependent Block) This compound->Late_Open Inhibition of INaL Late_Open->Fast_Inactivated

Figure 1: Interaction of GS-967 with Nav1.5 Channel States. This diagram illustrates how GS-967 preferentially binds to the inactivated states of the Nav1.5 channel, leading to a potent use-dependent block and inhibition of the late sodium current.

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology for INaL and INaP Measurement

This protocol is fundamental for characterizing the effects of GS-967 on sodium channel currents in isolated cardiac myocytes or heterologous expression systems.

1. Cell Preparation:

  • Isolated Cardiac Myocytes: Ventricular myocytes are enzymatically isolated from animal hearts (e.g., rabbit, canine) or obtained from human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).[3][7]

  • Heterologous Expression Systems: Human Nav1.5 channels are expressed in cell lines such as HEK293 or tsA201 cells.[5][8]

2. Electrophysiological Recording:

  • Technique: Whole-cell patch-clamp technique is employed using an amplifier and data acquisition system.

  • Pipette Solution (Internal): Contains a Cs+-based solution to block potassium currents, with appropriate concentrations of EGTA for calcium buffering and ATP for metabolic support.

  • External Solution: Tyrode's solution containing low Na+ to reduce the magnitude of INaP and facilitate the measurement of INaL. Nifedipine or other calcium channel blockers are included to eliminate calcium currents.

  • Voltage-Clamp Protocols:

    • INaP Measurement: Cells are held at a hyperpolarized potential (e.g., -120 mV) to ensure full channel availability, followed by a brief depolarizing pulse (e.g., to -20 mV for 20-50 ms).

    • INaL Measurement: A longer depolarizing pulse (e.g., 200-500 ms) is used to measure the sustained current component after the peak current has inactivated. INaL can be enhanced for easier measurement by using agents like Anemone toxin II (ATX-II).[2][4]

    • Use-Dependent Block Protocol: A train of depolarizing pulses at a specific frequency (e.g., 2 Hz) is applied to assess the cumulative block of INaP.[7][12]

3. Data Analysis:

  • Current amplitudes are measured at their peak for INaP and at a specific time point during the sustained depolarization for INaL.

  • IC50 values are calculated by fitting concentration-response data to the Hill equation.

  • Time constants for channel inactivation and recovery from inactivation are determined by fitting the current decay and recovery curves to exponential functions.

Experimental Workflow for High-Throughput Electrophysiology

Automated patch-clamp platforms, such as the SyncroPatch 768PE, enable high-throughput screening of compounds like GS-967 on ion channels.[7]

High_Throughput_Workflow Cell_Suspension hiPSC-CM Suspension Chip_Loading Automated Loading onto 384-well Planar Patch Clamp Chip Cell_Suspension->Chip_Loading Seal_Formation Automated Gigaseal Formation and Whole-Cell Configuration Chip_Loading->Seal_Formation Baseline_Recording Baseline I-V Protocol Recording (Pre-Compound) Seal_Formation->Baseline_Recording Compound_Addition Automated Addition of GS-967 (or other compounds) Baseline_Recording->Compound_Addition Post_Compound_Recording Post-Compound I-V Protocol Recording (Tonic and Use-Dependent Protocols) Compound_Addition->Post_Compound_Recording Data_Analysis Automated Data Analysis: IC50, Kinetics, etc. Post_Compound_Recording->Data_Analysis

Figure 2: High-Throughput Electrophysiology Workflow. This diagram outlines the key steps in an automated patch-clamp experiment for characterizing the effects of GS-967 on cardiac ion channels.

Action Potential Recording with Sharp Microelectrodes

This technique is used to assess the effects of GS-967 on the overall action potential morphology in multicellular preparations like cardiac muscle strips or Purkinje fibers.

1. Preparation:

  • Cardiac tissue (e.g., papillary muscle, Purkinje fiber) is dissected and placed in an organ bath perfused with oxygenated Tyrode's solution.[1]

2. Recording:

  • A sharp glass microelectrode filled with KCl is impaled into a single cell to record the transmembrane potential.

  • The tissue is stimulated at various frequencies to assess rate-dependent effects.

3. Data Analysis:

  • Action potential parameters such as duration at 50% and 90% repolarization (APD50, APD90), upstroke velocity (Vmax), and resting membrane potential are measured before and after the application of GS-967.[2][10]

Conclusion

GS-967's mechanism of action in cardiac myocytes is a well-defined, dual-pronged modulation of the Nav1.5 sodium channel. Its potent and selective inhibition of the late sodium current, coupled with a significant use-dependent block of the peak sodium current, provides a solid rationale for its antiarrhythmic effects. The quantitative data and detailed experimental protocols outlined in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and leverage this mechanism for therapeutic benefit in cardiovascular diseases. The use of advanced techniques like high-throughput automated electrophysiology will continue to refine our understanding of the subtle yet critical interactions of molecules like GS-967 with cardiac ion channels.

References

The Selectivity Profile of GS-967: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-967, also known as GS-458967 and PRAX-330, is a potent and highly selective inhibitor of the cardiac late sodium current (late INa). This current, which results from a small fraction of voltage-gated sodium channels (predominantly Nav1.5) that fail to fully inactivate during the action potential plateau, is often augmented in pathological conditions such as long QT syndrome, heart failure, and ischemia. By selectively targeting the late INa over the peak sodium current (peak INa), GS-967 represents a targeted therapeutic approach for the treatment of cardiac arrhythmias with a potentially favorable safety profile. This document provides an in-depth technical guide to the selectivity profile of GS-967, including quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and the workflow for its characterization.

Quantitative Selectivity Profile

The selectivity of GS-967 is primarily defined by its potent inhibition of the late INa with significantly less effect on the peak INa and other cardiac ion channels. This preferential activity has been quantified across various experimental systems.

ParameterValueExperimental SystemNotes
IC50 (Late INa) 0.13 µMRabbit ventricular myocytes
0.21 µMIsolated rabbit hearts
~0.20 µMCanine ventricular cardiomyocytes
IC50 (Use-Dependent Block of Peak INa) 0.07 µMHuman induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs)Measured at a stimulation frequency of 10 Hz.
Selectivity (Late INa vs. Peak INa) 42-fold preferenceNot specified[1]
Off-Target Effects No significant effect at 3 µML-type and T-type calcium channel currents, Na+-Ca2+ exchanger current (INCX) in human cardiac ion channels expressed in HEK293 or CHO cells[1]
Minimal or no effect at 1 µMATP-inhibited K+ current in human cardiac ion channels expressed in HEK293 or CHO cells[1]
No inhibitionNav1.8, Nav2.1[2]
Sensitivity notedNeuronal Nav1.1[2]

Mechanism of Action: Signaling Pathway

GS-967 exerts its antiarrhythmic effects by modulating the function of voltage-gated sodium channels in cardiomyocytes. The primary mechanism involves the inhibition of the late sodium current, which leads to a shortening of the action potential duration and suppression of early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs), key triggers for cardiac arrhythmias.

GS967_Signaling_Pathway cluster_membrane Cardiomyocyte Membrane cluster_effects Electrophysiological Effects Nav15 Na_v1.5 Channel Late_INa Late Sodium Current (Late I_Na) Nav15->Late_INa Generates GS967 GS-967 This compound->Nav15 Binds to This compound->Late_INa Inhibits AP_Duration Action Potential Duration Late_INa->AP_Duration Prolongs Arrhythmia Arrhythmia Late_INa->Arrhythmia Contributes to EAD_DAD EADs & DADs AP_Duration->EAD_DAD Promotes EAD_DAD->Arrhythmia Triggers

Mechanism of action of GS-967 in cardiomyocytes.

Experimental Protocols

The characterization of the selectivity profile of GS-967 involves a series of electrophysiological and in vivo experiments. Below are detailed methodologies for key assays.

Whole-Cell Voltage Clamp for Late INa Inhibition

This protocol is used to measure the effect of GS-967 on the late sodium current in isolated cardiomyocytes or heterologous expression systems.

  • Cell Preparation: Cardiomyocytes are enzymatically isolated from animal hearts (e.g., rabbit or canine ventricles) or human induced pluripotent stem cells are differentiated into cardiomyocytes (hiPSC-CMs). Alternatively, a stable cell line (e.g., HEK293) expressing the human Nav1.5 channel is used.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH. To block other currents, specific inhibitors like nifedipine (B1678770) (for L-type Ca2+ current) can be added.

    • Internal (Pipette) Solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH. Cesium is used to block potassium currents.

  • Voltage Clamp Protocol:

    • Establish a whole-cell patch clamp configuration.

    • Hold the cell membrane potential at -120 mV to ensure availability of sodium channels.

    • Apply a depolarizing voltage step to -20 mV for a duration of 200-500 ms (B15284909).

    • The late INa is measured as the mean current during the last 100-200 ms of the depolarizing pulse.

    • Record baseline late INa.

    • Perfuse the cell with increasing concentrations of GS-967 and repeat the voltage clamp protocol at each concentration.

    • The concentration-response curve is generated by plotting the percentage of late INa inhibition against the drug concentration, and the IC50 value is calculated.

Use-Dependent Block of Peak INa

This assay assesses the effect of GS-967 on the peak sodium current during rapid stimulation, which is characteristic of some sodium channel blockers.

  • Cell and Solution Preparation: As described for the late INa inhibition assay.

  • Voltage Clamp Protocol:

    • Establish a whole-cell patch clamp configuration.

    • Hold the membrane potential at -120 mV.

    • Apply a train of short (e.g., 20 ms) depolarizing pulses to -20 mV at a specific frequency (e.g., 1 Hz, 5 Hz, 10 Hz).

    • Measure the peak inward current for each pulse in the train.

    • Use-dependent block is quantified as the percentage reduction in peak INa from the first pulse to a steady-state level (e.g., the 20th pulse).

    • Perform the protocol at baseline and in the presence of various concentrations of GS-967 to determine the IC50 for use-dependent block.

In Vivo Arrhythmia Models

Animal models are used to evaluate the antiarrhythmic efficacy and in vivo selectivity of GS-967.

  • Animal Model: Anesthetized rabbits, dogs, or pigs are commonly used. Arrhythmias can be induced by various methods, such as coronary artery ligation (ischemia model), administration of pro-arrhythmic drugs (e.g., dofetilide (B1670870) to induce Torsades de Pointes), or programmed electrical stimulation.

  • Drug Administration: GS-967 is administered intravenously as a bolus followed by a continuous infusion to achieve and maintain target plasma concentrations.

  • Data Acquisition:

    • A multi-lead electrocardiogram (ECG) is continuously recorded to monitor heart rate, PR interval, QRS duration, and QT interval.

    • Intracardiac or epicardial electrodes can be used for more detailed electrophysiological measurements, such as action potential duration and effective refractory period.

    • The incidence and duration of induced arrhythmias are quantified before and after GS-967 administration.

  • Selectivity Assessment: The lack of significant effects on heart rate, blood pressure, and QRS duration at therapeutic antiarrhythmic concentrations provides evidence for its selectivity in vivo.[3]

Experimental Workflow for Selectivity Profiling

The determination of the selectivity profile of a compound like GS-967 follows a logical progression from in vitro characterization to in vivo validation.

Selectivity_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Primary_Assay Primary Target Engagement (Late I_Na Inhibition Assay) Peak_INa_Assay Peak I_Na Inhibition Assay (Tonic and Use-Dependent Block) Primary_Assay->Peak_INa_Assay Determine Selectivity for Late vs. Peak I_Na Counter_Screen Ion Channel Counter-Screening (hERG, Ca_v, K_v channels) Peak_INa_Assay->Counter_Screen Assess Off-Target Ion Channel Effects Cellular_EP Cellular Electrophysiology (Action Potential Duration in Cardiomyocytes) Counter_Screen->Cellular_EP Evaluate Functional Cellular Consequences Arrhythmia_Model Efficacy in Animal Models of Arrhythmia Cellular_EP->Arrhythmia_Model Transition to In Vivo Efficacy Hemodynamics Hemodynamic and ECG Monitoring Arrhythmia_Model->Hemodynamics Assess In Vivo Selectivity and Safety Final_Profile Comprehensive Selectivity Profile Arrhythmia_Model->Final_Profile Tox_Studies Toxicology and Safety Pharmacology Hemodynamics->Tox_Studies Broader Safety Evaluation Tox_Studies->Final_Profile

Workflow for determining the selectivity profile of GS-967.

Conclusion

GS-967 demonstrates a distinct selectivity profile, characterized by its potent and preferential inhibition of the cardiac late sodium current. This selectivity is supported by a comprehensive set of in vitro and in vivo data, which show minimal effects on the peak sodium current at therapeutic concentrations and a lack of significant activity against other key cardiac ion channels. The mechanism of action, involving the modulation of sodium channel gating and a resultant shortening of the action potential duration, translates to antiarrhythmic efficacy in various preclinical models. This detailed understanding of its selectivity is crucial for its continued development as a targeted antiarrhythmic agent.

References

The Pharmacological Profile of GS-967 (PRAX-330): A Potent and Selective Sodium Channel Modulator

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: GS-967, also known as PRAX-330, is a novel small molecule that acts as a potent and selective inhibitor of voltage-gated sodium channels. Initially investigated for cardiovascular indications due to its effects on the cardiac late sodium current, its pharmacological profile has demonstrated significant potential in the field of neurology, particularly for the treatment of epileptic encephalopathies. This document provides a comprehensive overview of the pharmacological properties of GS-967, with a focus on its mechanism of action, in vitro and in vivo pharmacology, and key experimental methodologies.

It is important to note that the designation "GS-967" has been primarily associated with this sodium channel modulator. However, within the pharmaceutical landscape, similar numerical identifiers have been used for other investigational compounds with distinct mechanisms of action, such as GS-9674 (Cilofexor), a farnesoid X receptor (FXR) agonist, and GS-0976 (Firsocostat), an acetyl-CoA carboxylase (ACC) inhibitor. This guide is exclusively focused on GS-967 (PRAX-330), the sodium channel inhibitor.

Mechanism of Action: Preferential Inhibition of Persistent Sodium Current

GS-967 exerts its therapeutic effects by modulating the function of voltage-gated sodium channels (NaV). These channels are crucial for the initiation and propagation of action potentials in excitable cells, including neurons and cardiomyocytes. Sodium channels can exhibit both a transient (peak) current, responsible for the rapid depolarization phase of the action potential, and a smaller, non-inactivating persistent sodium current (INaP).[1] In certain pathological conditions, such as some genetic epilepsies, an enhancement of the persistent sodium current leads to neuronal hyperexcitability and seizure activity.[2]

GS-967 is distinguished by its preferential inhibition of the persistent sodium current over the peak sodium current.[1] This selectivity is a key attribute, as it allows for the normalization of pathological neuronal firing with a potentially lower impact on normal physiological processes mediated by the peak sodium current.[2] The mechanism of action also involves a strong use-dependent block, where the inhibitory effect is more pronounced at higher frequencies of channel activation, a characteristic of neurons during seizure activity.[3]

cluster_Neuron Neuron NaV_Channel Voltage-Gated Sodium Channel (NaV) Peak_Current Peak Current (INa) NaV_Channel->Peak_Current Major Component Persistent_Current Persistent Current (INaP) NaV_Channel->Persistent_Current Minor Component Action_Potential Action Potential Propagation Peak_Current->Action_Potential Hyperexcitability Neuronal Hyperexcitability Persistent_Current->Hyperexcitability Pathological Enhancement Seizures Seizures Hyperexcitability->Seizures Leads to GS967 GS-967 (PRAX-330) This compound->Peak_Current Weakly Inhibits This compound->Persistent_Current Strongly Inhibits (Preferential Block) This compound->Hyperexcitability Reduces

Figure 1: Mechanism of Action of GS-967 (PRAX-330).

Quantitative Pharmacology

In Vitro Potency and Selectivity

The in vitro pharmacological profile of GS-967 has been characterized using automated patch-clamp recordings on human embryonic kidney (HEK) cells expressing different subtypes of human voltage-gated sodium channels. The data highlights the compound's high potency for persistent sodium currents and its selectivity over peak currents.

TargetAssay ConditionIC₅₀ (nM)Selectivity Ratio (Peak IC₅₀ / Persistent IC₅₀)Reference
hNaV1.6 Persistent Current (Toxin-induced)38~408x (vs. Tonic Block)[4]
Peak Current (Tonic Block)15,500[4]
Peak Current (Voltage-Dependent Block)101~2.7x[4]
hNaV1.2 Persistent Current (Toxin-induced)45~3.5x (vs. Voltage-Dependent Block)[4]
Cardiac Late INa Ventricular Myocytes130Not Applicable[5]
Isolated Hearts210Not Applicable[5]
Cardiac Peak INaP Use-Dependent Block70Not Applicable[3]

Table 1: In Vitro Potency and Selectivity of GS-967 (PRAX-330).

In Vivo Efficacy and Tolerability

GS-967 has demonstrated significant anticonvulsant activity in various preclinical seizure models in mice. Its efficacy is coupled with a favorable safety margin, as indicated by its protective index.

ModelSpeciesRouteEfficacy EndpointED₅₀ (mg/kg)Tolerability EndpointTD₅₀ (mg/kg)Protective Index (TD₅₀ / ED₅₀)Reference
Maximal Electroshock Seizure (MES) CD-1 Mices.c.Latency to tonic extension0.26Spontaneous Locomotor Activity4.9 (oral)15[6]
6 Hz Seizure Model CD-1 MiceoralProtection from seizure0.61Spontaneous Locomotor Activity4.913[6]
Pentylenetetrazol (PTZ) Seizure CD-1 MiceoralIncreased latency to tonic extensionSignificant at 1.5 mg/kgNot ReportedNot ReportedNot Reported[6]
MES in Scn8aD/+ Mice Scn8aD/+ MiceNot SpecifiedProtection from maximal hindlimb extension1.1 ± 0.23Not ReportedNot ReportedNot Reported[1]
MES in Wild-Type Mice Wild-Type MiceNot SpecifiedProtection from maximal hindlimb extension0.70 ± 0.22Not ReportedNot ReportedNot Reported[1]

Table 2: In Vivo Anticonvulsant Activity and Tolerability of GS-967 (PRAX-330).

Pharmacokinetics

Pharmacokinetic studies in mice have established the plasma and brain concentrations of GS-967 associated with its anticonvulsant effects.

ModelSpeciesRouteDose (mg/kg)EC₅₀ Plasma (ng/mL)EC₅₀ Brain (ng/g)Reference
Maximal Electroshock Seizure (MES) CD-1 Mices.c.0.26 (ED₅₀)54.198.5[6]
6 Hz Seizure Model CD-1 Miceoral0.61 (ED₅₀)80.9113.9[6]
Spontaneous Locomotor Activity CD-1 Miceoral4.9 (TD₅₀)881.91471.0[6]

Table 3: Pharmacokinetic Profile of GS-967 (PRAX-330) in Mice at Efficacious and Tolerability Doses.

Experimental Protocols

In Vitro Electrophysiology: Automated Patch-Clamp

The in vitro potency and selectivity of GS-967 were determined using automated patch-clamp electrophysiology.[4]

  • Cell Line: Human Embryonic Kidney (HEK) cells stably expressing human NaV1.6 or NaV1.2 channels.

  • Recording Platform: Automated patch-clamp system (e.g., SyncroPatch 768PE).[7]

  • Voltage Protocols:

    • Persistent Current (INaP): Measured during a 200ms depolarization step from a holding potential of -120mV.[4] Toxin-induced persistent current is often used to enhance the signal.

    • Tonic Block (TB) of Peak Current: Channels are held at a hyperpolarized potential (-120mV) to ensure they are in a resting state before a depolarizing pulse.[4]

    • Voltage-Dependent Block (VDB) of Peak Current: The holding potential is set near the half-inactivation voltage (V1/2) of the channel to assess the block of channels in the inactivated state.[4]

    • Use-Dependent Block (UDB) of Peak Current: A high-frequency train of depolarizing pulses (e.g., 50Hz) is applied to evaluate the block that accumulates with repeated channel opening.[4]

  • Data Analysis: Concentration-response curves are generated to calculate the half-maximal inhibitory concentration (IC₅₀) for each condition.

Start Start Cell_Prep Prepare HEK cells expressing NaV channels Start->Cell_Prep Plating Plate cells on patch-clamp chip Cell_Prep->Plating Patching Automated cell patching and whole-cell configuration Plating->Patching Baseline Record baseline Na+ currents Patching->Baseline Compound_App Apply varying concentrations of GS-967 Baseline->Compound_App Recording Apply voltage protocols (Persistent, Tonic, VDB, UDB) Compound_App->Recording Data_Acq Acquire current data Recording->Data_Acq Analysis Analyze data and generate concentration- response curves Data_Acq->Analysis IC50_Calc Calculate IC50 values Analysis->IC50_Calc End End IC50_Calc->End

Figure 2: Experimental Workflow for In Vitro Automated Patch-Clamp Assay.

In Vivo Anticonvulsant Models

The anticonvulsant activity of GS-967 was evaluated in standard preclinical models of epilepsy.[6]

  • Maximal Electroshock Seizure (MES) Model:

    • Principle: This model assesses a compound's ability to prevent the spread of seizures, indicative of efficacy against generalized tonic-clonic seizures.[8]

    • Procedure: An electrical stimulus (e.g., 60 Hz alternating current) is delivered via corneal electrodes to induce a seizure.[8] The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[8]

    • Dosing: GS-967 or vehicle is administered at various doses (e.g., subcutaneously or orally) at a defined time before the electrical stimulus.[6]

    • Analysis: The dose that protects 50% of the animals from the tonic hindlimb extension (ED₅₀) is calculated.[6]

  • Pentylenetetrazol (PTZ) Seizure Model:

    • Principle: This model uses a chemical convulsant (PTZ), a GABAA receptor antagonist, to induce seizures and is sensitive to drugs that enhance GABAergic inhibition.

    • Procedure: PTZ is administered to the animals, and the latency to and duration of different seizure types (e.g., clonic, tonic) are recorded.

    • Dosing: GS-967 or vehicle is administered prior to the PTZ injection.[6]

    • Analysis: The ability of the compound to increase the latency to or prevent the occurrence of seizures is evaluated.[6]

  • 6 Hz Seizure Model:

    • Principle: This model is considered to represent therapy-resistant partial seizures.

    • Procedure: A prolonged, low-frequency electrical stimulus is delivered via corneal electrodes.

    • Dosing: Animals are pre-treated with GS-967 or vehicle.[6]

    • Analysis: The primary endpoint is the protection of the animal from exhibiting seizure activity. The ED₅₀ is then determined.[6]

Pharmacokinetic Analysis
  • Procedure: Following administration of GS-967 to mice, blood and brain tissue are collected at multiple time points.[6]

  • Sample Processing: Blood is processed to obtain plasma. Brain tissue is homogenized.

  • Quantification: The concentration of GS-967 in plasma and brain homogenates is determined using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Analysis: Pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC), are calculated.[9]

Summary and Conclusion

GS-967 (PRAX-330) is a highly potent and selective modulator of voltage-gated sodium channels with a distinct pharmacological profile characterized by its preferential inhibition of the persistent sodium current. This mechanism of action translates to significant anticonvulsant efficacy in a range of preclinical models at doses that are well-tolerated, resulting in a favorable protective index. The quantitative data from both in vitro and in vivo studies support its development as a potential therapeutic for neurological disorders characterized by neuronal hyperexcitability, such as certain genetic epilepsies. Further research and clinical development will be crucial to fully elucidate the therapeutic potential of GS-967 in human disease.

References

GS-967 in Neurological Disorder Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Important Clarification on the Mechanism of Action of GS-967

Initial interest in GS-967 for neurological disorders may have been associated with various signaling pathways. However, extensive preclinical research has firmly established that GS-967, also known as GS-458967, does not function as a Toll-like receptor 8 (TLR8) agonist. Instead, its primary mechanism of action is the potent and selective inhibition of the late sodium current (late INa).[1] This guide will provide an in-depth overview of GS-967's role as a late sodium current inhibitor and its application in neurological disorder research, particularly in the context of certain epileptic encephalopathies. A separate section will discuss the distinct role of TLR8 in the nervous system, a field of research that holds potential for therapeutic development but is separate from the known actions of GS-967.

Part 1: GS-967 as a Late Sodium Current Inhibitor for Neurological Disorders

Mechanism of Action

GS-967 is a novel sodium channel modulator that exhibits a strong preference for inhibiting the persistent or late sodium current over the peak sodium current.[1][2] In normal neuronal function, voltage-gated sodium channels open briefly to allow an influx of sodium ions, leading to the rapid depolarization phase of an action potential, and then quickly inactivate. However, in certain pathological conditions, including some genetic epilepsies, mutations in sodium channel genes can lead to an increase in the late sodium current, where channels fail to inactivate completely or reopen persistently. This aberrant current contributes to neuronal hyperexcitability, a hallmark of seizures.[2][3]

GS-967 selectively targets and blocks this late INa, thereby reducing neuronal hyperexcitability without significantly affecting the normal peak sodium current required for action potential generation.[2][3] This selectivity offers a potential therapeutic advantage by normalizing pathological neuronal firing while preserving normal physiological function. The compound has been shown to shift the voltage dependence of inactivation, slow the recovery from fast inactivation, and enhance the entry into slow inactivation of sodium channels.[4]

cluster_Neuron Neuron cluster_Currents Sodium Currents NaV_Channel Voltage-Gated Sodium Channel (NaV) Peak_INa Peak INa (Normal Firing) NaV_Channel->Peak_INa generates Late_INa Late INa (Pathological) NaV_Channel->Late_INa sustains (pathological) Action_Potential Action Potential Hyperexcitability Neuronal Hyperexcitability Seizure Seizure Activity Hyperexcitability->Seizure results in Peak_INa->Action_Potential initiates Late_INa->Hyperexcitability leads to GS967 GS-967 This compound->Late_INa selectively inhibits cluster_InVitro In Vitro / Ex Vivo Protocol cluster_InVivo In Vivo Protocol Isolate Isolate Hippocampal Neurons Patch Whole-Cell Patch Clamp (Voltage & Current Clamp) Isolate->Patch Record_Base Record Baseline Currents & APs Patch->Record_Base Apply_GS Apply GS-967 Record_Base->Apply_GS Record_Post Record Post-Treatment Currents & APs Apply_GS->Record_Post Analyze Analyze Data: - Persistent INa - EADs, Firing Rate Record_Post->Analyze Select Select Mouse Model (e.g., Scn8aD/+ or Scn1a+/-) Admin Administer GS-967 (e.g., in chow) Select->Admin Monitor Monitor Seizures (Video-EEG) Admin->Monitor Assess Assess Survival (Kaplan-Meier) Admin->Assess Behavior Conduct Behavioral Tests (for adverse effects) Admin->Behavior cluster_Neuron_Membrane Neuronal Membrane cluster_Intracellular Intracellular Signaling (Neuron) cluster_Response Neuronal Response TLR8 TLR8 IRAK4 IRAK4 (downregulation) TLR8->IRAK4 activates pathway leading to IkBa IκBα (downregulation) TLR8->IkBa activates pathway leading to NFkB NF-κB Pathway (Not Activated) TLR8->NFkB Agonist TLR8 Agonist (e.g., R-848) Agonist->TLR8 Gene_Reg Transcriptional Activation/Repression IkBa->Gene_Reg Neurite Inhibition of Neurite Outgrowth Gene_Reg->Neurite Apoptosis Induction of Apoptosis Gene_Reg->Apoptosis

References

The Role of GS967 in Arrhythmia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS967, also known as GS-458967, is a potent and selective inhibitor of the late cardiac sodium current (late INa). This persistent component of the sodium current is enhanced in various pathological conditions, including heart failure and long QT syndrome type 3, contributing to cardiac arrhythmias. This technical guide provides an in-depth overview of the mechanism of action, electrophysiological effects, and anti-arrhythmic potential of this compound, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action

This compound's primary anti-arrhythmic activity stems from its selective inhibition of the late INa. Unlike the transient peak sodium current (peak INa) responsible for the rapid upstroke of the cardiac action potential, the late INa represents a sustained influx of sodium ions during the plateau phase. An enhanced late INa leads to intracellular sodium and subsequent calcium overload, prolonging the action potential duration (APD) and increasing the propensity for arrhythmogenic afterdepolarizations.

This compound exhibits a significantly higher potency for the late INa compared to the peak INa[1][2][3]. While its primary target is the late INa, this compound also demonstrates a use-dependent block of the peak INa. This is achieved by modulating the sodium channel's gating properties, specifically by slowing the recovery from both fast and slow inactivation and enhancing slow inactivation[4][5][6][7]. This dual mechanism allows this compound to effectively target the pathological late current with minimal impact on the normal cardiac conduction at therapeutic concentrations[1][8]. At these concentrations, this compound has been shown to have minimal to no significant effects on other crucial cardiac ion channels, such as L- or T-type calcium channels, the Na+-Ca2+ exchanger, or various potassium channels[3].

Signaling Pathway of this compound Action

GS967_Mechanism cluster_channel Cardiac Sodium Channel (Nav1.5) cluster_arrhythmia Arrhythmogenesis Peak_INa Peak INa (Action Potential Upstroke) Late_INa Late INa (Prolonged Depolarization) APD_Prolongation APD Prolongation Pathology e.g., Long QT3, Heart Failure Enhanced_Late_INa Enhanced Late INa Pathology->Enhanced_Late_INa Enhanced_Late_INa->APD_Prolongation EAD_DAD EADs & DADs APD_Prolongation->EAD_DAD Triggered_Activity Triggered Activity EAD_DAD->Triggered_Activity Arrhythmia Arrhythmia (e.g., TdP, VT/VF) Triggered_Activity->Arrhythmia This compound This compound This compound->Late_INa

Mechanism of this compound in preventing arrhythmia.

Quantitative Data on Electrophysiological Effects

The following tables summarize the key quantitative findings from various preclinical studies investigating the effects of this compound.

Table 1: Inhibitory Potency of this compound
ParameterModelIC50Reference
Late INa InhibitionRabbit Ventricular Myocytes0.13 µM[2][9]
Late INa InhibitionIsolated Rabbit Hearts0.21 µM[2][9]
Use-Dependent Block of Peak INaHuman iPSC-derived Cardiomyocytes0.07 µM[4][6]
Table 2: Effects of this compound on Action Potential and Arrhythmia Parameters
Model SystemThis compound ConcentrationEffectQuantitative ChangeReference
Murine Cardiomyocytes (Scn5a-1798insD+/-)300 nmol/LReduced Late INa and APD-[1][8][10]
Human iPSC-CMs (SCN5A-1795insD+/-)300 nmol/LReduced Late INa and APD-[1][8][10]
Langendorff-perfused Rabbit Hearts0.3 µMAttenuated stretch-induced shortening of ventricular refractoriness155 ± 18 ms (B15284909) (this compound) vs 124 ± 16 ms (control)[11]
Langendorff-perfused Rabbit Hearts0.3 µMDecreased stretch-induced increments in ventricular fibrillation dominant frequency14% (this compound) vs 38% (control)[11]
Chronic Atrioventricular Block (CAVB) Dog Model0.1 mg/kgAbolished dofetilide-induced Torsades de Pointes100% suppression[12]
Intact Porcine Model383 ± 150 nM (plasma conc.)Suppressed autonomically triggered Atrial FibrillationAF did not occur in 5 of 6 pigs[13]
Canine Purkinje Fibers30-100 nMAbolished E-4031 or ATX-II induced EADs and triggered activity-[14]

Key Experimental Protocols

Patch-Clamp Analysis in Cardiomyocytes

Objective: To measure the effect of this compound on late INa, peak INa, and action potentials in isolated cardiomyocytes.

Methodology:

  • Cell Isolation: Ventricular myocytes are isolated from animal models (e.g., murine, rabbit, canine) or cultured from human induced pluripotent stem cells (hiPSC-CMs)[1][8][10].

  • Electrophysiological Recording: Whole-cell patch-clamp technique is employed using an amplifier and data acquisition system.

  • Solutions:

    • External Solution (Tyrode's): Contains (in mM): NaCl 137, KCl 5.4, MgCl2 0.5, CaCl2 1.8, HEPES 11.8, and glucose 10 (pH adjusted to 7.4)[12].

    • Internal (Pipette) Solution: Contains (in mM): KCl 130, NaCl 10, HEPES 10, MgATP 5, and MgCl2 0.5 (pH adjusted to 7.2)[12].

  • Voltage Protocols:

    • Late INa: A descending voltage ramp protocol is typically used to measure the tetrodotoxin-sensitive current[10].

    • Action Potentials: Cells are current-clamped and stimulated at a defined frequency (e.g., 1 Hz) to record action potentials.

  • Drug Application: this compound is applied at various concentrations (e.g., 10 nM - 1 µM) to the external solution, and recordings are taken before (baseline) and after drug perfusion[1][8][12].

Langendorff-Perfused Heart Model

Objective: To assess the effects of this compound on cardiac electrophysiology in an ex vivo whole-heart preparation.

Methodology:

  • Heart Isolation: Hearts are rapidly excised from anesthetized animals (e.g., rabbits) and cannulated via the aorta on a Langendorff apparatus.

  • Perfusion: The heart is retrogradely perfused with a warmed, oxygenated Krebs-Henseleit solution.

  • Electrophysiological Mapping: A multi-electrode array is placed on the epicardial surface of the atria and ventricles to record electrograms and assess parameters like refractoriness and conduction velocity[11].

  • Arrhythmia Induction: Arrhythmias can be induced by mechanical stretch (e.g., increasing intraventricular balloon volume) or pharmacological agents[11].

  • Drug Perfusion: this compound is added to the perfusate at desired concentrations (e.g., 0.03, 0.1, and 0.3 µM), and its effects on baseline electrophysiology and induced arrhythmias are measured[11].

Experimental Workflow for In Vivo Arrhythmia Models

in_vivo_workflow cluster_setup Model Preparation cluster_induction Arrhythmia Induction cluster_treatment This compound Treatment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., CAVB Dog, Pig) Anesthesia Anesthesia & Instrumentation Animal_Model->Anesthesia Baseline Baseline Electrophysiological Recordings (ECG, MAPs) Anesthesia->Baseline Induction_Agent Administer Pro-arrhythmic Agent (e.g., Dofetilide, Acetylcholine/Epinephrine) Baseline->Induction_Agent Arrhythmia_Confirmation Confirm Sustained Arrhythmia (e.g., TdP, AF) Induction_Agent->Arrhythmia_Confirmation GS967_Admin Administer this compound (e.g., i.v. infusion) Arrhythmia_Confirmation->GS967_Admin Post_Treatment Post-GS967 Recordings GS967_Admin->Post_Treatment Analysis Compare Pre- and Post-Treatment Data (Arrhythmia burden, ECG intervals, etc.) Post_Treatment->Analysis

Workflow for in vivo arrhythmia studies.

Conclusion

This compound is a selective inhibitor of the late sodium current with demonstrated anti-arrhythmic efficacy across a range of preclinical models. Its primary mechanism of action, the reduction of pathologically enhanced late INa, leads to the shortening of the action potential duration, suppression of afterdepolarizations, and a decrease in the spatial dispersion of repolarization, ultimately preventing the initiation and perpetuation of various arrhythmias[1][8][12][14]. The additional property of use-dependent block of the peak sodium current may contribute to its efficacy in terminating tachyarrhythmias[4][7]. These characteristics, combined with a favorable profile of minimal effects on other ion channels, position this compound as a promising therapeutic candidate for the treatment of cardiac channelopathies and other conditions associated with an enhanced late INa[3][8]. Further clinical investigation is warranted to translate these preclinical findings into effective therapies for patients with arrhythmias.

References

GS967 Target Validation in Epilepsy Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the preclinical validation of GS967, a novel sodium channel modulator, for the treatment of epilepsy. It is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and therapeutic potential of this compound.

Core Mechanism of Action

This compound is a potent inhibitor of voltage-gated sodium channels (VGSCs), which are crucial for the initiation and propagation of action potentials in neurons.[1][2][3] The underlying mechanism of many epileptic seizures is neuronal hyperexcitability, often caused by dysfunction in these channels.[2][3] this compound exhibits a unique pharmacological profile by preferentially targeting the persistent sodium current (INaP) over the peak sodium current (INaP).[4][5] This selective inhibition of the sustained inward sodium current helps to normalize neuronal firing without causing the broad side effects associated with non-selective sodium channel blockers.[4][5]

The primary mechanism through which this compound exerts its effects is by modulating the inactivation states of sodium channels. It stabilizes the fast-inactivated state and enhances entry into the slow-inactivated state, leading to a use-dependent block of sodium channels.[6][7] This means that the inhibitory effect of this compound is more pronounced in neurons that are firing repetitively at high frequencies, a characteristic feature of epileptic seizures.

Preclinical Efficacy in Epilepsy Models

This compound has demonstrated significant anticonvulsant activity in multiple preclinical models of genetic epilepsy, most notably in models of SCN8A encephalopathy and Dravet syndrome.

SCN8A Encephalopathy

Mutations in the SCN8A gene, which encodes the NaV1.6 sodium channel subunit, are associated with a severe, early-infantile epileptic encephalopathy.[4][5] Many of these mutations lead to a gain-of-function effect, characterized by an increased persistent sodium current.[5]

In a mouse model of SCN8A encephalopathy (Scn8aN1768D/+), this compound demonstrated robust, dose-dependent protection against seizures and a significant improvement in survival.[4][5][8]

Table 1: Efficacy of this compound in the Scn8aN1768D/+ Mouse Model

ParameterUntreatedThis compound-Treatedp-valueReference
Spontaneous Seizure Frequency (seizures/24h)1.6 ± 0.40.3 ± 0.2< 0.004[4]
Survival0%100% (at study endpoint)-[4][5]
Protection from MES-induced Seizures-Dose-dependent protection-[4]

MES: Maximal Electroshock Seizure

Dravet Syndrome

Dravet syndrome is a severe form of epilepsy typically caused by loss-of-function mutations in the SCN1A gene, leading to impaired function of NaV1.1 channels, primarily in GABAergic interneurons.[6][9] While seemingly counterintuitive for a sodium channel blocker, this compound has shown unexpected efficacy in a mouse model of Dravet syndrome (Scn1a+/-).

Table 2: Efficacy of this compound in the Scn1a+/- (Dravet Syndrome) Mouse Model

ParameterUntreatedThis compound-Treatedp-valueReference
Spontaneous Seizures (over 48h)520< 0.01[6][9]
Survival (at 8 weeks)20%88%< 0.001[9]
Hyperthermia-Induced Seizure ThresholdNo significant effectNo significant effect-[6][9]

Experimental Protocols

Maximal Electroshock (MES) Assay

The MES test is a widely used preclinical screen for anticonvulsant drugs.

  • Animal Model: Wild-type or genetically modified mice (e.g., Scn8aN1768D/+).

  • Drug Administration: this compound or a comparator compound (e.g., phenytoin) is administered intraperitoneally at varying doses.

  • Stimulation: A brief electrical stimulus is delivered via corneal or ear-clip electrodes to induce a seizure. The stimulus intensity is predetermined to consistently produce a tonic hindlimb extension in >95% of untreated animals (ECS95).

  • Endpoint: The ability of the drug to prevent the tonic hindlimb extension phase of the seizure is recorded. An effective dose (ED50) is calculated based on the dose-response relationship.[4]

Continuous Video-EEG Monitoring

This method allows for the continuous and long-term monitoring of spontaneous seizures.

  • Animal Surgery: Mice are surgically implanted with cortical electrodes for electroencephalogram (EEG) recording.

  • Housing: Animals are housed in individual cages equipped with video cameras synchronized with the EEG recording system.

  • Data Acquisition: Continuous video and EEG data are recorded for extended periods (e.g., several hundred hours).

  • Analysis: Seizure events are identified and quantified based on both behavioral manifestations (e.g., tonic-clonic convulsions) and electrographic signatures (e.g., high-frequency, high-amplitude discharges).[4]

Patch-Clamp Electrophysiology

This technique is used to measure the effects of this compound on sodium currents in individual neurons.

  • Cell Preparation: Acutely dissociated neurons (e.g., hippocampal pyramidal neurons) are prepared from the brains of wild-type or genetically modified mice.

  • Recording: Whole-cell voltage-clamp recordings are performed to isolate and measure sodium currents.

  • Protocols: Specific voltage protocols are applied to measure:

    • Peak Sodium Current: The maximal inward current elicited by a depolarizing voltage step.

    • Persistent Sodium Current: The small, non-inactivating component of the sodium current.

    • Voltage-Dependence of Inactivation: The voltage at which half of the sodium channels are in the inactivated state.

    • Recovery from Inactivation: The time course for channels to recover from the inactivated state.

  • Drug Application: this compound is applied to the bath solution at known concentrations to determine its effect on the measured parameters.[5][6]

Visualizations

Signaling Pathway of this compound Action

GS967_Mechanism cluster_neuron Neuron NaV Voltage-Gated Sodium Channel (NaV) Persistent_Current Persistent Na+ Current (INaP) NaV->Persistent_Current Gain-of-function mutation (e.g., SCN8A) Hyperexcitability Neuronal Hyperexcitability Persistent_Current->Hyperexcitability Seizure Seizure Activity Hyperexcitability->Seizure This compound This compound This compound->Persistent_Current Inhibits

Caption: Mechanism of this compound in reducing neuronal hyperexcitability.

Experimental Workflow for Preclinical Validation

Experimental_Workflow cluster_in_vitro In Vitro / Ex Vivo cluster_in_vivo In Vivo start Start: Hypothesis This compound for Epilepsy patch_clamp Patch-Clamp Electrophysiology (Hippocampal Neurons) start->patch_clamp animal_model Epilepsy Mouse Model (e.g., Scn8a, Scn1a) start->animal_model in_vitro_results Measure effect on: - Peak Na+ Current - Persistent Na+ Current - Inactivation kinetics patch_clamp->in_vitro_results end Conclusion: Target Validation in_vitro_results->end drug_admin Chronic this compound Administration animal_model->drug_admin acute_test Acute Anticonvulsant Test (Maximal Electroshock Assay) animal_model->acute_test behavioral Behavioral & Survival Analysis - Video-EEG Monitoring - Survival Curves drug_admin->behavioral behavioral->end acute_test->end

Caption: Preclinical workflow for validating this compound in epilepsy models.

Logical Relationship of this compound's Therapeutic Effect

Logical_Relationship cluster_pathophysiology Pathophysiology cluster_intervention Therapeutic Intervention NaV_dysfunction NaV Channel Dysfunction Increased_INaP Increased Persistent Na+ Current NaV_dysfunction->Increased_INaP Neuronal_Hyperexcitability Neuronal Hyperexcitability Increased_INaP->Neuronal_Hyperexcitability Seizures Epileptic Seizures Neuronal_Hyperexcitability->Seizures GS967_admin This compound GS967_admin->Increased_INaP Targets INaP_inhibition Inhibition of Persistent Na+ Current GS967_admin->INaP_inhibition Normalization Normalization of Neuronal Excitability INaP_inhibition->Normalization Seizure_suppression Seizure Suppression & Improved Survival Normalization->Seizure_suppression

References

An In-depth Technical Guide to the Early Research Applications of Selgantolimod (GS-9688): A Potent and Selective TLR8 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research and development of Selgantolimod (B610768) (GS-9688), a potent and selective oral agonist of Toll-like receptor 8 (TLR8). The information presented herein is intended for professionals in the fields of immunology, virology, and pharmaceutical sciences who are interested in the preclinical and early clinical evaluation of innate immune modulators for infectious diseases, with a primary focus on chronic hepatitis B (CHB).

Selgantolimod was developed to address the dysfunctional immune response associated with chronic hepatitis B by stimulating the innate immune system.[1][2] As a selective TLR8 agonist, it is designed to activate myeloid cells, leading to the production of key cytokines and the subsequent activation of adaptive immune responses.[3][4] This guide details the mechanism of action, in vitro and in vivo preclinical data, and initial clinical findings that have characterized the early development of this compound.

Mechanism of Action: TLR8 Agonism

Selgantolimod is a small molecule that selectively binds to and activates Toll-like receptor 8, an endosomal pattern recognition receptor primarily expressed in myeloid cells such as monocytes, macrophages, and dendritic cells.[5][6] TLR8 recognizes single-stranded RNA (ssRNA) viruses, and its activation by Selgantolimod mimics this natural process, initiating a downstream signaling cascade.[1][2] This signaling is predominantly mediated through the MyD88-dependent pathway, leading to the activation of transcription factors like NF-κB and AP-1.[7] The culmination of this pathway is the production of pro-inflammatory and immunomodulatory cytokines, most notably Interleukin-12 (IL-12) and Tumor Necrosis Factor-alpha (TNF-α), which are crucial for driving a Th1-type adaptive immune response.[3][8] This targeted immune stimulation aims to overcome the state of immune tolerance observed in chronic HBV infection.

TLR8_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GS9688 Selgantolimod (GS-9688) TLR8 TLR8 GS9688->TLR8 Binds & Activates MyD88 MyD88 TLR8->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK Cascade TAK1->MAPK NFkB NF-κB IKK->NFkB AP1 AP-1 MAPK->AP1 Cytokines Pro-inflammatory Cytokine Gene Transcription (IL-12, TNF-α, etc.) NFkB->Cytokines AP1->Cytokines

Caption: TLR8 signaling pathway activated by Selgantolimod (GS-9688).
Quantitative In Vitro Activity

The initial characterization of Selgantolimod involved in vitro assays using human peripheral blood mononuclear cells (PBMCs) to determine its potency and selectivity for TLR8. The primary endpoint for TLR8 activation was the induction of IL-12, while IFN-α production served as a marker for off-target TLR7 activity.

ParameterCell SystemValueReference
TLR8 Potency (IL-12p40) Human PBMCsEC50 = 220 nM[1][2]
TLR7 Selectivity (IFN-α) Human PBMCsEC50 > 50 µM[1][2]
Selectivity Fold TLR7 EC50 / TLR8 EC50> 100-fold[1][2]
Preclinical Evaluation in the Woodchuck Model of Chronic Hepatitis B

The woodchuck (Marmota monax) and its cognate woodchuck hepatitis virus (WHV) represent a highly relevant animal model for studying chronic HBV infection due to similarities in viral life cycle and disease progression.[9][10] Early in vivo efficacy studies of Selgantolimod were conducted in WHV-infected woodchucks.

Study ParameterDosing RegimenKey FindingsReference
Serum Viral Load 3 mg/kg, oral, weekly for 8 weeks>5 log10 reduction in serum WHV DNA[10][11]
Surface Antigen 3 mg/kg, oral, weekly for 8 weeksWHsAg levels reduced to below the limit of detection in 50% of treated animals[10][11]
Intrahepatic Viral Markers 3 mg/kg, oral, weekly for 8 weeks>95% reduction in intrahepatic WHV RNA and DNA in responding animals[10][11]
Sustained Response 3 mg/kg, oral, weekly for 8 weeksAntiviral response maintained for >5 months post-treatment in a subset of animals[10][11]
Early Phase Clinical Trial Data

Selgantolimod has been evaluated in Phase 1 and Phase 2 clinical trials to assess its safety, pharmacodynamics, and antiviral activity in both healthy volunteers and patients with chronic hepatitis B.

Trial PhasePatient PopulationDosing RegimenKey OutcomesReference
Phase 1a Healthy VolunteersSingle doses up to 5 mgSafe and well-tolerated; dose-dependent pharmacodynamic response (cytokine induction)[8]
Phase 1b CHB PatientsDoses up to 3 mgGenerally safe and well-tolerated[8]
Phase 2 Virally suppressed CHB patients on oral antivirals1.5 mg or 3 mg, oral, weekly for 24 weeksGenerally safe and well-tolerated. 5% of patients achieved ≥ 1 log10 IU/mL decline in HBsAg or HBeAg loss at 24 weeks.[12]
Phase 2 Viremic CHB patients (not on treatment)1.5 mg or 3 mg, oral, weekly for 24 weeks + TAFSafe and well-tolerated. Modest declines in HBsAg levels.[8][13]

Experimental Protocols

In Vitro Cytokine Induction Assay

Objective: To determine the potency and selectivity of a TLR8 agonist by measuring cytokine production in human immune cells.

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood of healthy human donors using Ficoll-Paque density gradient centrifugation.

  • Cell Plating: PBMCs are washed and resuspended in a complete RPMI 1640 medium. Cells are then plated in 96-well plates at a density of approximately 1 x 10^6 cells/mL.

  • Compound Stimulation: A serial dilution of Selgantolimod (or other test compounds) is prepared. The compound dilutions are added to the plated PBMCs. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated at 37°C in a 5% CO2 humidified incubator for 18-24 hours.

  • Supernatant Collection: After incubation, the plates are centrifuged, and the cell-free supernatant is carefully collected.

  • Cytokine Analysis: The concentration of cytokines (e.g., IL-12p40 for TLR8 activity, IFN-α for TLR7 activity) in the supernatant is quantified using a validated method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based immunoassay (e.g., Luminex).

  • Data Analysis: The dose-response curves are plotted, and the EC50 values (the concentration of the compound that elicits 50% of the maximal response) are calculated using a suitable nonlinear regression model.

In Vivo Efficacy Study in the Woodchuck Model

Objective: To evaluate the antiviral efficacy of a TLR8 agonist against hepadnavirus infection in a relevant preclinical animal model.

  • Animal Model: Adult woodchucks chronically infected with Woodchuck Hepatitis Virus (WHV) are used. Chronic infection is confirmed by the persistent presence of serum WHV DNA and WHV surface antigen (WHsAg) for several months.

  • Acclimatization and Grouping: Animals are acclimatized to the housing conditions. They are then randomized into treatment and control groups based on body weight and baseline viral load.

  • Dosing: Selgantolimod is formulated for oral administration. The treatment group receives the compound (e.g., 3 mg/kg) once weekly via oral gavage for a defined period (e.g., 8 weeks). The control group receives a vehicle-only formulation on the same schedule.

  • Monitoring and Sample Collection: Animals are monitored regularly for clinical signs of toxicity. Blood samples are collected at baseline and at regular intervals during and after the treatment period. Liver biopsies may be collected at baseline and at the end of the study.

  • Viremia and Antigenemia Analysis: Serum is separated from blood samples. Serum WHV DNA levels are quantified using a validated qPCR assay. Serum WHsAg levels are measured by ELISA.

  • Intrahepatic Analysis: For liver biopsy samples, total nucleic acids are extracted. Intrahepatic WHV DNA and RNA levels are quantified by qPCR and RT-qPCR, respectively.

  • Data Analysis: Changes in viral markers from baseline are calculated for each animal. Statistical comparisons are made between the treatment and control groups to determine the significance of the antiviral effect.

Preclinical_Workflow cluster_invitro In Vitro Screening cluster_invivo Preclinical In Vivo Evaluation cluster_tox Safety & Toxicology cluster_clinical Clinical Development node1 Compound Synthesis (Selgantolimod) node2 PBMC Cytokine Assay (Potency & Selectivity) node1->node2 node3 Antiviral Activity in PHH Co-culture node2->node3 node4 Woodchuck Model of Chronic Hepatitis B node3->node4 node8 In Vivo Toxicology Studies (Rodent & Non-rodent) node3->node8 node5 Oral Dosing Regimen (e.g., 8 weeks) node4->node5 node6 Monitor Viral Load (WHV DNA) & Surface Antigen (WHsAg) node5->node6 node7 Assess Intrahepatic Viral Markers node6->node7 node9 Phase 1 Clinical Trials (Safety & PD in Humans) node7->node9 node8->node9

Caption: A representative preclinical development workflow for an oral TLR8 agonist.

References

GS967: A Deep Dive into its Preferential Inhibition of Persistent Sodium Current

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

GS967 (also known as GS-458967) has emerged as a potent and selective modulator of voltage-gated sodium channels, demonstrating significant promise in preclinical models of neurological and cardiovascular disorders. This technical guide provides an in-depth analysis of the compound's differential effects on persistent and peak sodium currents, offering a comprehensive resource for researchers in the field.

Core Mechanism: Preferential Inhibition of Persistent Sodium Current

This compound exhibits a remarkable selectivity for the persistent, or late, component of the sodium current (INaL or INa,p) over the transient peak current (INa,p). This preferential action is a key determinant of its therapeutic potential, as aberrant increases in persistent sodium current are implicated in the pathophysiology of various channelopathies, including certain forms of epilepsy and cardiac arrhythmias.[1][2] The compound demonstrates a 42-fold preference for inhibiting the persistent sodium current compared to the peak current.[3]

This selectivity allows this compound to normalize neuronal hyperexcitability and aberrant cardiac action potentials with minimal impact on normal physiological processes reliant on the peak sodium current, such as action potential initiation and propagation.[1][2]

Quantitative Analysis of this compound's Effects

The following tables summarize the key quantitative data from various studies, highlighting the differential impact of this compound on persistent and peak sodium currents across different experimental models.

Table 1: Inhibitory Effects of this compound on Persistent vs. Peak Sodium Current

Cell Type/ModelThis compound ConcentrationPersistent Current InhibitionPeak Current InhibitionReference
Hippocampal Pyramidal Neurons (Scn8aD/+ mice)200 nM>10-fold reduction (from 1.7 ± 0.3% to 0.12 ± 0.06% of peak)No significant effect[1]
Human Nav1.5 (heterologous expression)1 µM63% (tonic block)19% (tonic block)[4]
Canine Ventricular Myocytes1 µM80.4 ± 2.2% reduction in current density; 79.0 ± 3.1% reduction in current integralMinimal (assessed by V+max)[5][6]
Human iPSC-derived Cardiomyocytes1 µMNot specified~18% (tonic block)[7]

Table 2: IC50 Values of this compound

Current/EffectCell Type/ModelIC50Reference
Late INaVentricular Myocytes0.13 µM[8]
Late INaIsolated Hearts0.21 µM[8]
Use-Dependent Block of INaPHuman iPSC-derived Cardiomyocytes0.07 µM[4][9]
MES-induced SeizuresScn8aD/+ mice1.1 ± 0.23 mg/kg[1]
MES-induced SeizuresWild-type mice0.70 ± 0.22 mg/kg[1]

Detailed Experimental Protocols

The following methodologies are representative of the key experiments used to characterize the effects of this compound on sodium currents.

Whole-Cell Voltage-Clamp Recordings in Acutely Dissociated Neurons

This technique is employed to directly measure persistent and peak sodium currents in individual neurons.

  • Cell Preparation:

    • Hippocampi are dissected from the brain of the animal model (e.g., Scn8a-N1768D/+ mice) at a specific postnatal age (e.g., P30-P35).[1]

    • The tissue is sliced and enzymatically digested (e.g., with proteinase from Aspergillus melleus Type XXII).[10]

    • Cells are mechanically dissociated by trituration in a solution containing bovine serum albumin.[10]

  • Electrophysiological Recording:

    • Whole-cell patch-clamp recordings are performed using borosilicate glass pipettes.

    • The external solution typically contains (in mM): NaCl, KCl, MgCl₂, CaCl₂, HEPES, and glucose, with pH adjusted to 7.4. To isolate sodium currents, other ionic currents are blocked using specific antagonists (e.g., nisoldipine (B1678946) for Ca2+ currents, HMR-1556 and dofetilide (B1670870) for K+ currents).[6]

    • The internal pipette solution typically contains (in mM): CsCl, TEACl, MgATP, EGTA, and HEPES, with pH adjusted to 7.2.[6]

    • Peak Current Measurement: A series of depolarizing voltage steps are applied from a holding potential (e.g., -120 mV) to elicit the transient peak inward current.[10]

    • Persistent Current Measurement: A longer depolarizing pulse (e.g., 200 ms) is applied, and the persistent current is measured as the tetrodotoxin (B1210768) (TTX)-sensitive current remaining at the end of the pulse.[1]

Action Potential Recordings in Cardiac Myocytes

This method assesses the functional consequences of this compound's effects on sodium currents on the cardiac action potential.

  • Cell Isolation:

    • Ventricular myocytes are isolated from animal hearts (e.g., canine) through enzymatic digestion.

  • Electrophysiological Recording:

    • Action potentials are elicited by current injection at a specific frequency (e.g., 0.5 Hz) using sharp microelectrodes.[11]

    • The external solution consists of a Tyrode's solution containing (in mM): NaCl, KCl, MgCl₂, CaCl₂, HEPES, and glucose, with pH adjusted to 7.4.[11]

    • The internal solution contains (in mM): KCl, NaCl, HEPES, MgATP, and MgCl₂, with pH adjusted to 7.2.[11]

    • Parameters such as action potential duration at 90% repolarization (APD90) and the maximum upstroke velocity (V+max) are measured before and after the application of this compound.[5][12]

Visualizing the Impact of this compound

The following diagrams illustrate the mechanism of action and experimental workflows related to the study of this compound.

GS967_Mechanism cluster_channel Voltage-Gated Sodium Channel cluster_effect Physiological Effect Peak_Current Peak Na+ Current (INa,p) (Rapid Inactivation) Normalization Normalization of Hyperexcitability Persistent_Current Persistent Na+ Current (INa,L) (Failed Inactivation) This compound This compound This compound->Peak_Current Weak Inhibition This compound->Persistent_Current Strong Inhibition This compound->Normalization Leads to Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis cluster_conclusion Conclusion Tissue_Isolation Tissue Isolation (e.g., Hippocampus, Ventricle) Cell_Dissociation Enzymatic & Mechanical Cell Dissociation Tissue_Isolation->Cell_Dissociation Patch_Clamp Whole-Cell Voltage-Clamp Cell_Dissociation->Patch_Clamp Action_Potential Action Potential Recording Cell_Dissociation->Action_Potential Current_Measurement Measure Peak & Persistent Na+ Currents Patch_Clamp->Current_Measurement AP_Parameters Measure APD & Vmax Action_Potential->AP_Parameters Drug_Effect Determine this compound Effect on Persistent vs. Peak Current Current_Measurement->Drug_Effect AP_Parameters->Drug_Effect

References

Unraveling the Molecular Target of GS-967: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-967, also known as GS-458967, is a potent and selective small molecule inhibitor whose primary molecular target is the late sodium current (INaL) . This persistent component of the fast Na+ current, flowing through voltage-gated sodium channels (Nav), plays a crucial role in the pathophysiology of cardiac arrhythmias and certain neurological disorders. Unlike inhibitors that broadly target the peak sodium current, GS-967 exhibits a remarkable selectivity for the late, sustained current, offering a more targeted therapeutic approach with a potentially wider therapeutic window. This technical guide provides an in-depth exploration of the molecular interaction of GS-967 with its target, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.

Core Molecular Target: The Late Sodium Current (INaL)

The primary molecular target of GS-967 is the late component of the inward sodium current (INaL) in excitable cells, particularly cardiomyocytes and neurons.[1][2][3] Under normal physiological conditions, the INaL is a very small fraction of the peak sodium current (INaP) and contributes to the plateau phase of the action potential.[4][5] However, in pathological states such as long QT syndrome, heart failure, and myocardial ischemia, the INaL can be significantly enhanced, leading to cellular sodium and calcium overload, which in turn can trigger early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs), the cellular basis for cardiac arrhythmias.[4][6][7] GS-967 selectively inhibits this enhanced late current, thereby mitigating its pathological consequences.

Quantitative Data: Potency and Selectivity of GS-967

The potency of GS-967 in inhibiting the late sodium current has been quantified in various experimental models. The following tables summarize the key inhibitory concentrations (IC50) and other relevant quantitative data.

Parameter Value Cell/Tissue Type Experimental Condition Reference
IC50 for late INa0.13 µMVentricular myocytes-[2]
IC50 for late INa0.21 µMIsolated hearts-[2]
Apparent IC50~10 nMVentricular myocytesAttenuation of ATX-II effect[2]
IC50 for UDB of INaP0.07 µMhiPSC-derived cardiomyocytes10 Hz stimulation[8][9]
EC50 for MES seizures1.1 ± 0.23 mg/kgScn8aD/+ miceMaximal Electroshock Seizure[10]
EC50 for MES seizures0.70 ± 0.22 mg/kgWild-type miceMaximal Electroshock Seizure[10]

Table 1: Inhibitory and Effective Concentrations of GS-967

GS-967 demonstrates significant selectivity for the late sodium current over the peak sodium current.

Compound IC50 for UDB of INaP (µM) Cell Type Reference
GS-967 0.07 hiPSC-derived cardiomyocytes[8][9][11]
Ranolazine7.8 (or 16)hiPSC-derived cardiomyocytes[2][8][9][11]
Lidocaine133.5 (or 17)hiPSC-derived cardiomyocytes[2][8][9][11]
Lacosamide158.5hiPSC-derived cardiomyocytes[8][9]

Table 2: Comparative Potency for Use-Dependent Block of Peak Sodium Current (INaP)

Mechanism of Action: How GS-967 Inhibits the Late Sodium Current

GS-967's mechanism of action involves a state-dependent block of the voltage-gated sodium channel. It preferentially binds to the channel when it is in the inactivated state. This leads to a stabilization of the inactivated state, thereby reducing the number of channels that can contribute to the late sodium current.[11]

Key features of GS-967's mechanism include:

  • Preferential block of INaL: GS-967 has a significantly higher affinity for the channel conformations that conduct the late current compared to the transient peak current.[11]

  • Use-dependent block (UDB) of INaP: At higher stimulation frequencies, GS-967 also demonstrates a potent use-dependent block of the peak sodium current. This is attributed to its rapid binding and moderate unbinding kinetics, causing an accumulation of blocked channels during rapid firing.[8][11]

  • Modulation of channel gating: GS-967 enhances slow inactivation and slows the recovery from both fast and slow inactivation of the sodium channel.[11]

Experimental Protocols

The characterization of GS-967's interaction with the late sodium current relies heavily on electrophysiological techniques, particularly the patch-clamp method.

Whole-Cell Voltage-Clamp Recording of Late Sodium Current

This protocol is a standard method to measure ionic currents across the membrane of a single cell.

1. Cell Preparation:

  • Isolate single ventricular myocytes from animal hearts (e.g., rabbit, canine) or use human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).[8][12]
  • For neuronal studies, acutely dissociate hippocampal pyramidal neurons from mice.[13]
  • Maintain cells in an appropriate culture medium and temperature.

2. Solutions:

  • External Solution (in mM): e.g., 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH. To isolate the sodium current, blockers for other channels (e.g., CsCl for K+ channels, nifedipine (B1678770) for Ca2+ channels) are added.
  • Internal (Pipette) Solution (in mM): e.g., 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES, 5 MgATP; pH adjusted to 7.2 with CsOH.

3. Electrophysiological Recording:

  • Use a patch-clamp amplifier and data acquisition system.
  • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
  • Form a giga-ohm seal between the pipette tip and the cell membrane.
  • Rupture the cell membrane to achieve the whole-cell configuration.
  • Hold the cell membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure all sodium channels are in the closed state.
  • Apply a depolarizing voltage step (e.g., to -20 mV for 500 ms) to elicit both the peak and late sodium currents.
  • The late sodium current is measured as the sustained current towards the end of the depolarizing pulse.
  • Perfuse the cell with increasing concentrations of GS-967 to determine the dose-dependent inhibition of the late sodium current.

4. Data Analysis:

  • Measure the amplitude of the late sodium current before and after drug application.
  • Plot the percentage of inhibition against the drug concentration and fit the data with a Hill equation to determine the IC50 value.

Visualizing the Molecular Action of GS-967

Signaling Pathway of Pathological Late INa and GS-967 Intervention

cluster_0 Pathophysiological Conditions cluster_1 Cellular Consequences cluster_2 Therapeutic Intervention Ischemia Ischemia Enhanced Late INa Enhanced Late INa Ischemia->Enhanced Late INa Heart Failure Heart Failure Heart Failure->Enhanced Late INa Long QT Syndrome Long QT Syndrome Long QT Syndrome->Enhanced Late INa Increased Intracellular Na+ Increased Intracellular Na+ Enhanced Late INa->Increased Intracellular Na+ Increased Intracellular Ca2+ (via NCX) Increased Intracellular Ca2+ (via NCX) Increased Intracellular Na+->Increased Intracellular Ca2+ (via NCX) EADs & DADs EADs & DADs Increased Intracellular Ca2+ (via NCX)->EADs & DADs Arrhythmias Arrhythmias EADs & DADs->Arrhythmias GS-967 GS-967 GS-967->Enhanced Late INa Inhibition

Caption: Pathological cascade leading to arrhythmias and the inhibitory action of GS-967.

Experimental Workflow for Characterizing GS-967

cluster_0 Preparation cluster_1 Electrophysiology cluster_2 Data Acquisition & Analysis Cell Isolation Cell Isolation Patch-Clamp Setup Patch-Clamp Setup Cell Isolation->Patch-Clamp Setup Solution Preparation Solution Preparation Solution Preparation->Patch-Clamp Setup Whole-Cell Configuration Whole-Cell Configuration Patch-Clamp Setup->Whole-Cell Configuration Voltage-Clamp Protocol Voltage-Clamp Protocol Whole-Cell Configuration->Voltage-Clamp Protocol Current Recording Current Recording Voltage-Clamp Protocol->Current Recording Drug Perfusion Drug Perfusion Current Recording->Drug Perfusion Data Analysis (IC50) Data Analysis (IC50) Current Recording->Data Analysis (IC50) Drug Perfusion->Current Recording Iterative

Caption: Workflow for electrophysiological characterization of GS-967's effect on late INa.

Conclusion

GS-967 is a highly selective and potent inhibitor of the late sodium current, a validated therapeutic target for a range of cardiac and neurological disorders. Its mechanism of action, centered on the state-dependent block of voltage-gated sodium channels, provides a targeted approach to mitigating the pathological consequences of enhanced INaL. The quantitative data and experimental protocols outlined in this guide provide a comprehensive overview for researchers and drug development professionals working to further understand and leverage the therapeutic potential of GS-967 and similar molecules.

References

Methodological & Application

Application Notes and Protocols for GS-967 in In Vitro Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-967, also known as GS-458967, is a potent and selective inhibitor of the late sodium current (INaL) with significant anti-arrhythmic and anticonvulsant properties.[1][2] Its primary mechanism of action involves the preferential blockade of the persistent sodium current over the peak transient current, making it a valuable tool for studying the pathological roles of aberrant sodium channel activity.[1][3] These application notes provide detailed protocols and quantitative data for the use of GS-967 in in vitro patch clamp experiments to facilitate research into its effects on voltage-gated sodium channels.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of GS-967 on sodium channels from various studies. These values provide a reference for dose-response experiments and highlight the compound's selectivity.

Table 1: IC50 Values for GS-967 Inhibition of Sodium Currents

Current TypeCell TypeIC50 (µM)Reference
Late INaVentricular Myocytes0.13[4]
Late INaIsolated Hearts0.21[4]
Use-Dependent Block of INaPhiPSC-derived Cardiomyocytes0.07[4][5][6]
Tonic Block of INaPhiPSC-derived Cardiomyocytes1[7]

Table 2: Effective Concentrations of GS-967 in Specific In Vitro Assays

Concentration (µM)Cell/Tissue TypeObserved EffectReference
0.03 - 0.3Langendorff-perfused rabbit heartsAttenuation of stretch-induced changes in cardiac electrophysiology.[8][8]
1HEK 293 or CHO cellsMinimal or no effect on ATP-inhibited K+ current or other human cardiac ion channels.[1][1]
2Acutely dissociated hippocampal pyramidal neuronsInhibition of peak sodium current, shift in voltage dependence of inactivation, slowed recovery from fast inactivation, enhanced entry into slow inactivation, and strong use-dependent block.[2][2]
3General in vitroNo significant effect on L- or T-type calcium channel currents or Na+-Ca2+ exchanger current (INCX).[1][1]

Signaling Pathways and Mechanism of Action

GS-967 primarily targets voltage-gated sodium channels (NaV). Its inhibitory action is state-dependent, showing a higher affinity for the inactivated states of the channel. This results in a potent, use-dependent block and a preferential inhibition of the late sodium current.

GS967_Mechanism cluster_channel Voltage-Gated Sodium Channel States cluster_drug GS-967 Action cluster_effect Electrophysiological Effect Resting Resting State Open Open State Resting->Open Depolarization Slow_Inactivated Slow Inactivated State Resting->Slow_Inactivated Prolonged Depolarization Open->Resting Repolarization Fast_Inactivated Fast Inactivated State Open->Fast_Inactivated Fast Inactivation Fast_Inactivated->Resting Recovery Effect Preferential block of Late I-Na Strong Use-Dependent Block Stabilization of Inactivated States Fast_Inactivated->Effect Slow_Inactivated->Resting Slow Recovery Slow_Inactivated->Effect GS967 GS-967 This compound->Fast_Inactivated High Affinity Binding This compound->Slow_Inactivated High Affinity Binding

Caption: Mechanism of GS-967 action on voltage-gated sodium channels.

Experimental Protocols

The following are representative protocols for whole-cell voltage-clamp recordings to assess the effect of GS-967 on sodium currents in cultured mammalian cells (e.g., HEK-293 expressing NaV channels or hiPSC-derived cardiomyocytes).

Protocol 1: Whole-Cell Voltage Clamp for Peak and Late Sodium Currents

1. Cell Preparation:

  • Culture cells on glass coverslips suitable for patch clamp recordings.

  • On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage.

  • Continuously perfuse the chamber with external solution at a rate of 1-2 mL/min.

2. Solutions:

  • Internal (Pipette) Solution (in mM):

    • 115 K-Gluconate

    • 4 NaCl

    • 0.3 GTP-NaCl

    • 2 ATP-Mg

    • 40 HEPES

    • Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm/L.

    • Note: For specific experiments, CsF or CsCl-based internal solutions can be used to block potassium currents.

  • External (Bath) Solution (in mM):

    • 140 NaCl

    • 5.4 KCl

    • 1.8 CaCl2

    • 1 MgCl2

    • 10 HEPES

    • 10 Glucose

    • Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm/L.

    • Note: To isolate sodium currents, potassium and calcium channel blockers (e.g., CsCl, CdCl2) can be added to the external solution.

3. GS-967 Stock Solution:

  • Prepare a 10 mM stock solution of GS-967 in DMSO.

  • Store aliquots at -20°C.

  • On the day of the experiment, dilute the stock solution in the external solution to the desired final concentrations (e.g., 0.01, 0.1, 1, 10 µM). The final DMSO concentration should be kept below 0.1%.

4. Electrophysiological Recording:

  • Fabricate borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Approach a cell and form a gigaohm seal (>1 GΩ).

  • Rupture the membrane to achieve the whole-cell configuration.

  • Allow the cell to stabilize for 5-10 minutes before recording.

  • Voltage Protocol for Peak and Late INa:

    • Hold the membrane potential at -120 mV.

    • Apply a depolarizing step to -20 mV for 200 ms (B15284909).

    • Measure the peak inward current (INaP) and the sustained or late current (INaL) at the end of the depolarizing pulse.

  • Data Acquisition:

    • Record baseline currents in the control external solution.

    • Perfuse the chamber with the external solution containing GS-967 at the desired concentration.

    • Allow 3-5 minutes for the drug to equilibrate before recording the post-drug currents.

    • Perform a washout by perfusing with the control external solution.

Protocol 2: Assessing Use-Dependent Block

1. Solutions and Preparation:

  • Use the same solutions and cell preparation as in Protocol 1.

2. Electrophysiological Recording:

  • Achieve whole-cell configuration as described above.

  • Voltage Protocol for Use-Dependent Block:

    • Hold the membrane potential at -120 mV.

    • Apply a train of depolarizing pulses to -20 mV (5-20 ms duration) at various frequencies (e.g., 1 Hz, 5 Hz, 10 Hz).

    • The train should consist of 20-30 pulses.

    • Record the peak sodium current for each pulse in the train.

  • Data Analysis:

    • Normalize the peak current of each pulse to the peak current of the first pulse in the train.

    • Plot the normalized current against the pulse number to visualize the development of use-dependent block.

    • Compare the degree of block at different frequencies in the absence and presence of GS-967.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a patch clamp experiment designed to evaluate the effect of GS-967.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Internal and External Solutions D Transfer Coverslip to Recording Chamber A->D B Prepare GS-967 Stock and Working Solutions H Apply GS-967 Solution B->H C Culture Cells on Coverslips C->D E Pull Pipette and Form Giga-seal D->E F Establish Whole-Cell Configuration E->F G Record Baseline I-Na (Control) F->G G->H K Measure Peak and Late Current Amplitudes G->K I Record I-Na with GS-967 H->I J Washout with Control Solution I->J I->K M Analyze Use-Dependent Block I->M J->K L Calculate Percent Inhibition K->L N Generate Dose-Response Curves L->N

Caption: A typical experimental workflow for patch clamp analysis of GS-967.

Concluding Remarks

GS-967 is a highly selective inhibitor of the late sodium current. The provided protocols and data serve as a comprehensive guide for researchers investigating its electrophysiological effects. When designing experiments, it is crucial to consider the specific sodium channel subtype and cell type being studied, as the potency and kinetics of GS-967 may vary. Appropriate controls, including vehicle controls (DMSO) and washout steps, are essential for robust and reproducible results.

References

Application Notes and Protocols for In Vivo Administration of GS-967

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Compound Identity: It is crucial to distinguish between two compounds that are sometimes referenced with similar numbering: GS-967 (also known as GS-458967 or PRAX-330), a potent and selective inhibitor of the cardiac late sodium current (INaL)[1][2][3], and GS-9674 , a nonsteroidal farnesoid X receptor (FXR) agonist[4][5]. This document focuses exclusively on GS-967 , the sodium channel inhibitor.

Introduction to GS-967

GS-967 is a novel small molecule that selectively inhibits the late sodium current (INaL) with high potency[2][6]. This mechanism of action has demonstrated therapeutic potential in preclinical models of cardiac arrhythmias and epilepsy[7][8][9]. In cardiac myocytes, GS-967 has been shown to prevent and reverse the proarrhythmic effects of INaL enhancers and IKr inhibitors[2]. Furthermore, in neuronal models, it has shown efficacy in reducing seizure activity[8][9]. These application notes provide detailed protocols for the in vivo administration of GS-967 to facilitate further research into its therapeutic applications.

Mechanism of Action: Sodium Channel Inhibition

GS-967 exhibits a strong preference for inhibiting the persistent or late sodium current (INaL) over the peak sodium current (INaP)[6][9]. The late sodium current is a sustained component of the total sodium current that can be augmented in pathological conditions, leading to cellular hyperexcitability. By selectively targeting INaL, GS-967 can mitigate this hyperexcitability with a reduced impact on normal action potential propagation. The mechanism involves use-dependent block and stabilization of the inactivated state of the sodium channel[6][7][8].

GS967_Mechanism cluster_membrane Cell Membrane NaV1.x Voltage-Gated Sodium Channel (NaV1.x) Late_INa Late Sodium Current (INaL) NaV1.x->Late_INa Generates GS967 GS-967 This compound->NaV1.x Inhibits Therapeutic_Effect Therapeutic Effect This compound->Therapeutic_Effect Results in Cellular_Hyperexcitability Cellular Hyperexcitability Late_INa->Cellular_Hyperexcitability Leads to Arrhythmia_Seizure Arrhythmias & Seizures Cellular_Hyperexcitability->Arrhythmia_Seizure Contributes to experimental_workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase cluster_analysis Analysis Phase Formulation GS-967 Formulation (e.g., in chow or injection vehicle) Grouping Randomize Animals into Control and Treatment Groups Formulation->Grouping Animal_Acclimation Animal Model Acclimation (e.g., Scn1a+/- mice) Animal_Acclimation->Grouping Administration Administer GS-967 or Vehicle (e.g., oral or i.v.) Grouping->Administration Monitoring Monitor for Phenotypes (e.g., seizures, ECG) Administration->Monitoring Data_Collection Collect Quantitative Data (e.g., seizure count, survival) Monitoring->Data_Collection Statistical_Analysis Statistical Analysis (e.g., t-test, log-rank test) Data_Collection->Statistical_Analysis Conclusion Draw Conclusions on Efficacy and Safety Statistical_Analysis->Conclusion

References

GS967 Electrophysiology Recording Setup: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS967, also known as GS-458967, is a potent and selective inhibitor of the cardiac late sodium current (late INa).[1][2] This current is enhanced in pathological conditions such as heart failure and long QT syndrome, contributing to cardiac arrhythmias.[3] By selectively targeting the late INa over the peak INa, this compound offers a promising therapeutic strategy to shorten action potential duration (APD) and suppress arrhythmias like Torsades de Pointes (TdP) with minimal effects on normal cardiac conduction.[4][5]

These application notes provide a comprehensive guide for setting up and conducting electrophysiology experiments to evaluate the effects of this compound on cardiac myocytes. The protocols outlined below are synthesized from established research methodologies and are intended to assist researchers in obtaining reliable and reproducible data.

Mechanism of Action

This compound exerts its antiarrhythmic effects by binding to voltage-gated sodium channels (Nav) and preferentially inhibiting the sustained or late component of the sodium current. This late INa is pathologically enhanced in certain cardiac channelopathies, leading to prolonged repolarization, early afterdepolarizations (EADs), and triggered arrhythmias.[5][6] By blocking this late current, this compound effectively shortens the cardiac action potential and reduces the arrhythmogenic substrate.[3][4] Computer modeling suggests that the inhibition of late INaL by this compound can prevent EADs by counterbalancing the reduced repolarization reserve and normalizing intracellular sodium concentration.[6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of late INa in arrhythmogenesis and a typical experimental workflow for assessing the electrophysiological effects of this compound.

Signaling Pathway of Late INa in Arrhythmogenesis cluster_0 Pathological Conditions cluster_1 Cellular Effects cluster_2 Arrhythmic Outcome Long QT Syndrome Long QT Syndrome Enhanced Late INa Enhanced Late INa Long QT Syndrome->Enhanced Late INa Heart Failure Heart Failure Heart Failure->Enhanced Late INa Prolonged APD Prolonged APD Enhanced Late INa->Prolonged APD EADs EADs Prolonged APD->EADs leads to Torsades de Pointes Torsades de Pointes EADs->Torsades de Pointes can trigger This compound This compound This compound->Enhanced Late INa inhibits Experimental Workflow for this compound Electrophysiology cluster_0 Preparation cluster_1 Recording cluster_2 Analysis Isolate Cardiomyocytes Isolate Cardiomyocytes Obtain Whole-Cell Configuration Obtain Whole-Cell Configuration Isolate Cardiomyocytes->Obtain Whole-Cell Configuration Prepare Solutions Prepare Solutions Prepare Solutions->Obtain Whole-Cell Configuration Setup Patch-Clamp Rig Setup Patch-Clamp Rig Setup Patch-Clamp Rig->Obtain Whole-Cell Configuration Record Baseline Activity Record Baseline Activity Obtain Whole-Cell Configuration->Record Baseline Activity Apply this compound Apply this compound Record Baseline Activity->Apply this compound Record Post-Drug Activity Record Post-Drug Activity Apply this compound->Record Post-Drug Activity Measure AP Parameters Measure AP Parameters Record Post-Drug Activity->Measure AP Parameters Analyze Late INa Analyze Late INa Record Post-Drug Activity->Analyze Late INa Statistical Analysis Statistical Analysis Measure AP Parameters->Statistical Analysis Analyze Late INa->Statistical Analysis

References

Cell-based Assay Design for Screening TLR8 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

Important Note on GS-967: Initial research indicates a discrepancy regarding the molecular target of GS-967. Publicly available scientific literature and databases predominantly characterize GS-967 as a selective inhibitor of the cardiac late sodium current (late INa), with applications in treating cardiac arrhythmias and seizure disorders.[1][2][3][4][5] In contrast, the compound GS-9688 (selgantolimod), also developed by Gilead Sciences, is a well-documented potent and selective Toll-like Receptor 8 (TLR8) agonist.[6][7][8][9][10] This application note will proceed based on the user's request to design screening assays for a TLR8 agonist, and will use GS-9688 as a relevant example of such a molecule.

Application Notes and Protocols for Screening TLR8 Agonists

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Toll-like Receptor 8 (TLR8) is an intracellular pattern recognition receptor that plays a crucial role in the innate immune system.[6] It recognizes single-stranded RNA (ssRNA) from pathogens, such as viruses, triggering a signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of adaptive immunity.[6][11] Agonists of TLR8 are of significant therapeutic interest for their potential in vaccine adjuvants, cancer immunotherapy, and the treatment of chronic viral infections like hepatitis B.[6][10][12] This document provides detailed protocols for a panel of cell-based assays designed to identify and characterize novel TLR8 agonists.

TLR8 Signaling Pathway

Activation of TLR8 by an agonist initiates a downstream signaling cascade, primarily through the MyD88-dependent pathway. This leads to the activation of transcription factors such as NF-κB and AP-1, which in turn drive the expression of various pro-inflammatory cytokines and chemokines.

TLR8_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR8 TLR8 MyD88 MyD88 TLR8->MyD88 Recruitment Agonist TLR8 Agonist (e.g., ssRNA) Agonist->TLR8 Binding & Dimerization IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex Activation IκB IκB IKK_complex->IκB Phosphorylation NFκB NF-κB IκB (degraded) IκB (degraded) IκB->IκB (degraded) Ubiquitination & Degradation NFκB_n NF-κB NFκB->NFκB_n Translocation Gene_expression Gene Expression NFκB_n->Gene_expression Transcription Cytokines Pro-inflammatory Cytokines (IL-12, TNF-α, IL-8) Gene_expression->Cytokines Translation & Secretion Reporter_Assay_Workflow A Seed HEK-Blue™ hTLR8 cells in 96-well plates B Incubate (e.g., 24 hours) A->B C Add serially diluted TLR8 agonist (GS-9688) or test compounds B->C D Incubate (e.g., 18-24 hours) C->D E Collect supernatant D->E F Add QUANTI-Blue™ reagent E->F G Incubate at 37°C F->G H Measure absorbance (620-655 nm) G->H I Data analysis (EC50 determination) H->I Cytokine_Assay_Workflow A Isolate PBMCs or culture THP-1 cells B Seed cells in 96-well plates A->B C Add serially diluted TLR8 agonist (GS-9688) or test compounds B->C D Incubate (e.g., 24 hours) C->D E Collect supernatant D->E F Measure cytokine levels (IL-12, TNF-α, IL-8) using ELISA or CBA E->F G Data analysis (EC50 determination) F->G Viability_Assay_Workflow A Seed cells (same type as in primary assays) in 96-well plates B Add serially diluted test compounds A->B C Incubate for the same duration as the primary assay (e.g., 24 hours) B->C D Add viability reagent (e.g., CellTiter-Glo®) C->D E Measure luminescence D->E F Data analysis (CC50 determination) E->F

References

Application Notes and Protocols for GS-967 in Mouse Models of Epilepsy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of GS-967 (also known as GS-458967), a novel sodium channel modulator, in preclinical mouse models of epilepsy. The information is compiled from peer-reviewed studies and is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of GS-967.

Mechanism of Action

GS-967 is a potent and selective inhibitor of the persistent sodium current (INaP) with significantly greater preference for the persistent current over the peak sodium current.[1][2][3][4] Elevated persistent sodium current is a common biophysical defect in several genetic epilepsies, including SCN8A encephalopathy, leading to neuronal hyperexcitability.[1][2][3] By preferentially targeting this aberrant current, GS-967 can normalize neuronal firing and reduce seizure activity with a potentially wider therapeutic window than traditional sodium channel blockers that primarily target the peak current.[1][2][3] In addition to its effects on persistent current, GS-967 has been shown to shift the voltage dependence of inactivation, slow recovery from fast inactivation, and enhance entry into slow inactivation of sodium channels.[5]

The signaling pathway for GS-967's primary mechanism of action is illustrated below:

GS967_Mechanism_of_Action Nav1_6 Voltage-Gated Sodium Channel (e.g., Nav1.6 with SCN8A mutation) Persistent_Current Elevated Persistent Sodium Current (INaP) Nav1_6->Persistent_Current Gain-of-function mutation Hyperexcitability Neuronal Hyperexcitability Persistent_Current->Hyperexcitability Normalized_Firing Normalized Neuronal Firing Seizures Seizure Activity Hyperexcitability->Seizures Reduced_Seizures Reduced Seizure Frequency & Severity GS967 GS-967 This compound->Persistent_Current Inhibition Normalized_Firing->Reduced_Seizures

Caption: Mechanism of action of GS-967 in reducing seizure activity.

Quantitative Data Summary

The following table summarizes the key quantitative data from studies using GS-967 in mouse models of epilepsy.

Mouse ModelSeizure InductionTreatmentDosageEfficacyReference
Scn8aD/+Maximal Electroshock (MES)AcuteEC50: 1.2 ± 0.2 mg/kgDose-dependent protection against tonic hindlimb seizures.[1]
Wild-Type (WT)Maximal Electroshock (MES)AcuteEC50: 0.7 ± 0.2 mg/kgDose-dependent protection against tonic hindlimb seizures.[1]
Scn8aD/+SpontaneousChronic (in chow)Not specified, but effectiveSignificantly lower seizure frequency (0.3 ± 0.2 vs. 1.6 ± 0.4 seizures/24h in untreated), complete protection from seizure-associated lethality.[1]
Dravet Syndrome (F1.Scn1a+/-)SpontaneousChronic (in chow)8 mg GS-967/kg chow (estimated 1.5 mg/kg/day)No seizures observed over a 48-hour period (vs. 52 in untreated mice), significantly improved survival.[5]
Dravet Syndrome (Scn1a+/-)Hyperthermia-inducedChronic (in chow)8 mg GS-967/kg chowNo effect on the temperature threshold for hyperthermia-induced seizures.[5]

Experimental Protocols

Acute Administration and Maximal Electroshock (MES) Seizure Assay

This protocol is designed to assess the acute anticonvulsant efficacy of GS-967.

Materials:

  • GS-967

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in water, although the specific vehicle was not stated in the reference)

  • Mouse model of epilepsy (e.g., Scn8aD/+) and wild-type littermates

  • Electroconvulsive shock device

  • Corneal electrodes

Procedure:

  • Drug Preparation: Prepare a stock solution of GS-967 in a suitable vehicle. The concentration should be calculated to allow for administration of varying doses in a consistent volume (e.g., 10 ml/kg body weight).

  • Animal Dosing:

    • Weigh each mouse to determine the correct volume of the drug solution to administer.

    • Administer the desired dose of GS-967 or vehicle via oral gavage or intraperitoneal injection. The referenced study administered the compound two hours prior to MES induction.[1]

  • Maximal Electroshock Seizure Induction:

    • Two hours post-drug administration, apply corneal electrodes lubricated with saline to the eyes of the mouse.

    • Deliver a suprathreshold electrical stimulus. The stimulus parameters should be predetermined to reliably induce tonic hindlimb extension in vehicle-treated animals (e.g., 50 Hz, 0.2 ms (B15284909) pulse width, 0.2 s duration). The current intensity (ECS95) required to induce seizures in 95% of the animals should be determined for each genotype.[1] For Scn8aD/+ mice, a stimulus of 120 mC was required, compared to 720 mC for wild-type mice.[1]

  • Observation and Scoring:

    • Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension seizure.

    • The endpoint is typically the abolition of the tonic hindlimb extension.

  • Data Analysis:

    • Calculate the percentage of animals protected from seizures at each dose.

    • Determine the median effective dose (EC50) using probit analysis.

Chronic Administration via Supplemented Chow

This protocol is suitable for evaluating the long-term efficacy of GS-967 on spontaneous seizures and survival.

Materials:

  • GS-967

  • Powdered mouse chow

  • Mouse model with spontaneous seizures (e.g., Scn8aD/+ or Dravet syndrome mice)

  • Video-EEG monitoring system (optional, for detailed seizure analysis)

Procedure:

  • Diet Preparation:

    • Thoroughly mix a calculated amount of GS-967 into powdered chow to achieve the desired final concentration (e.g., 8 mg GS-967/kg of chow).[5]

    • Provide the supplemented chow ad libitum to the treatment group. A control group should receive standard chow.

  • Treatment Period:

    • Begin drug administration at a relevant age for the mouse model (e.g., postnatal day 18 for Dravet mice).[5]

    • The duration of the treatment will depend on the study's endpoints (e.g., survival, seizure frequency over a specific period).

  • Seizure Monitoring:

    • For seizure frequency analysis, continuously monitor the mice using video recording, or for more detailed analysis, use a video-EEG setup.

    • Quantify the number and severity of behavioral seizures over a defined period (e.g., 48 hours).[5]

  • Survival Analysis:

    • Monitor the survival of both the treated and untreated groups over the course of the study.

    • Record the date of death for each animal.

  • Data Analysis:

    • Compare the seizure frequency between the GS-967-treated and untreated groups using appropriate statistical tests (e.g., t-test or Mann-Whitney U test).

    • Analyze survival data using Kaplan-Meier survival curves and the log-rank test.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for evaluating GS-967 in mouse models of epilepsy.

GS967_Experimental_Workflow cluster_acute Acute Treatment Protocol cluster_chronic Chronic Treatment Protocol A_Prep Prepare GS-967 in Vehicle A_Dose Administer Single Dose (e.g., Oral Gavage) A_Prep->A_Dose A_Wait Wait 2 Hours A_Dose->A_Wait A_MES Induce Seizures (Maximal Electroshock) A_Wait->A_MES A_Observe Observe for Tonic Hindlimb Extension A_MES->A_Observe A_Analyze Calculate EC50 A_Observe->A_Analyze C_Prep Prepare GS-967 Supplemented Chow C_Admin Administer Chow Ad Libitum C_Prep->C_Admin C_Monitor Monitor Seizure Frequency (e.g., Video-EEG) C_Admin->C_Monitor C_Survival Monitor Survival C_Admin->C_Survival C_Analyze Analyze Seizure Frequency & Survival Data C_Monitor->C_Analyze C_Survival->C_Analyze

References

Preparation of GS967 Stock Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the preparation, storage, and handling of stock solutions of GS967, a potent and selective inhibitor of the late cardiac sodium current (late INa).[1] Accurate preparation of stock solutions is critical for ensuring the reliability and reproducibility of experimental results. These guidelines amalgamate data from various suppliers and scientific literature to provide a comprehensive resource for researchers.

Compound Information

This compound (also known as GS-458967) is a small molecule modulator used in cardiovascular and neurological research.[2][3] Its primary mechanism of action is the inhibition of the persistent sodium current, with significantly less effect on the peak sodium current.[3][4]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 1262618-39-2[1][4][5][6]
Molecular Formula C₁₄H₇F₆N₃O[1][2][4][5][6]
Molecular Weight 347.22 g/mol [1][2][4][6]
Appearance White to off-white solid[1]

Solubility and Recommended Solvents

This compound is practically insoluble in water but exhibits good solubility in several organic solvents.[4][6] The choice of solvent is crucial for achieving the desired concentration and ensuring the stability of the stock solution.

Table 2: Solubility of this compound in Common Solvents

SolventSolubilityNotesSource
DMSO ≥ 20 mg/mL to 50 mg/mL (approx. 57.6 mM to 144 mM)Use freshly opened, anhydrous DMSO as it is hygroscopic, which can affect solubility. Ultrasonic treatment may be needed to fully dissolve the compound.[1][2][4][5]
Ethanol ≥ 12 mg/mL to 46 mg/mL (approx. 34.6 mM to 132.5 mM)Ultrasonic treatment can aid dissolution.[2][4][5][6]
DMF 25 mg/mL (approx. 72 mM)---[5]

For most in vitro applications, DMSO is the recommended solvent due to its high solubilizing capacity for this compound.

Experimental Protocols

Preparation of High-Concentration Stock Solution for In Vitro Use (e.g., 10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting concentration for serial dilutions in cell-based assays.

Materials:

  • This compound powder

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 347.22 g/mol x 1000 mg/g = 3.4722 mg

  • Weigh the this compound powder accurately using a calibrated analytical balance.

  • Add the appropriate volume of DMSO. For 3.4722 mg of this compound, add 1 mL of DMSO.

  • Dissolve the compound. Vortex the solution thoroughly. If precipitation or cloudiness occurs, sonicate the solution in an ultrasonic bath for a few minutes to aid dissolution.[1]

  • Aliquot and store. Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.

Workflow for Preparing a 10 mM this compound Stock Solution in DMSO

G cluster_0 Preparation cluster_1 Storage weigh 1. Weigh 3.47 mg of this compound Powder add_dmso 2. Add 1 mL of Anhydrous DMSO weigh->add_dmso Transfer powder to tube dissolve 3. Vortex and/or Sonicate to Dissolve add_dmso->dissolve Create solution aliquot 4. Aliquot into Single-Use Tubes dissolve->aliquot Clear solution obtained store 5. Store at -20°C or -80°C aliquot->store G cluster_cell Cardiac Myocyte Nav Voltage-Gated Sodium Channel (Nav) INaL Late Sodium Current (INa-L) Nav->INaL generates Na_Ca_Overload Na+ and Ca2+ Overload INaL->Na_Ca_Overload leads to Arrhythmia Arrhythmias Na_Ca_Overload->Arrhythmia contributes to This compound This compound This compound->INaL Inhibits

References

Application Notes and Protocols: GS967 in Induced Pluripotent Stem Cell-Derived Cardiomyocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS967 is a potent and selective inhibitor of the late sodium current (INaL) in cardiomyocytes.[1][2] This characteristic makes it a valuable tool for studying cardiac electrophysiology and a potential therapeutic agent for arrhythmias associated with enhanced INaL, such as Long QT Syndrome type 3 (LQT3).[3][4] Induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) provide a physiologically relevant human model system for investigating the effects of compounds like this compound on cardiac function and for assessing potential anti-arrhythmic efficacy.[3][4] These application notes provide a comprehensive overview of the use of this compound in iPSC-CMs, including its mechanism of action, quantitative data on its effects, and detailed experimental protocols.

Mechanism of Action

This compound primarily exerts its effects by directly modulating the cardiac sodium channel, Nav1.5. Its principal mechanism is the potent and selective inhibition of the late component of the sodium current (INaL), which is abnormally enhanced in certain pathological conditions.[1][3][4] In addition to inhibiting INaL, this compound also exhibits a strong use-dependent block (UDB) of the peak sodium current (INaP).[5][6][7] This dual action is achieved by influencing the channel's gating kinetics, specifically by accelerating the onset of slow inactivation and impairing recovery from inactivation.[5][6][7] This multifaceted interaction with the sodium channel contributes to its anti-arrhythmic properties by reducing cellular hyperexcitability and preventing triggered arrhythmias.

GS967_Mechanism cluster_membrane Cardiomyocyte Membrane cluster_currents Sodium Currents cluster_effects Electrophysiological Effects Nav1_5 Nav1.5 Sodium Channel INaP Peak I_Na (I_NaP) Nav1_5->INaP Generates INaL Late I_Na (I_NaL) Nav1_5->INaL Generates AP_Prolongation Action Potential Prolongation INaL->AP_Prolongation Contributes to This compound This compound This compound->Nav1_5 Inhibits This compound->INaP Use-Dependent Block This compound->INaL Potently Inhibits EAD_DAD Early/Delayed Afterdepolarizations (EADs/DADs) AP_Prolongation->EAD_DAD Leads to Arrhythmias Arrhythmias EAD_DAD->Arrhythmias Can cause

Caption: Mechanism of this compound action on cardiac sodium channels.

Data Presentation

The following tables summarize the quantitative effects of this compound on iPSC-CMs as reported in the literature.

Table 1: Potency of Use-Dependent Block (UDB) of Peak Sodium Current (INaP) in iPSC-CMs

CompoundIC50 for UDB of INaP (µM)Reference
This compound 0.07 [5][6][7]
Eleclazine0.6[5][6][7]
Ranolazine7.8[5][6][7]
Lidocaine133.5[5][6][7]
Lacosamide158.5[5][6][7]

Table 2: Electrophysiological Effects of this compound (300 nmol/L) on iPSC-CMs with a SCN5A-1795insD+/- Mutation

ParameterEffect of this compoundReference
Late Sodium Current (INaL)Reduced[3][4]
Action Potential DurationReduced[3][4]
Peak Sodium Current (INa) AmplitudeNo effect[3][4]
INa InactivationNegative shift in voltage-dependence[3][4]
Recovery from INa InactivationSlowed[3][4]
Action Potential Upstroke VelocityReduced[3][4]
Delayed Afterdepolarizations (DADs)Amplitude decreased, activity prevented[4][8]

Experimental Protocols

Protocol 1: Electrophysiological Recording of Sodium Currents in iPSC-CMs using Automated Patch Clamp

This protocol is adapted from studies utilizing high-throughput automated electrophysiology platforms like the SyncroPatch 768PE.[5][6][7]

1. Cell Preparation:

  • Culture iPSC-CMs on appropriate substrates until they form a confluent, spontaneously beating monolayer.
  • On the day of the experiment, dissociate the iPSC-CMs into a single-cell suspension using a suitable enzyme (e.g., TrypLE).
  • Resuspend the cells in an appropriate external recording solution at a target density for the automated patch-clamp system.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To block voltage-gated Ca2+ channels, 0.5 µM nisoldipine (B1678946) can be added.
  • Internal Solution (in mM): 10 NaF, 110 CsF, 20 CsCl, 10 EGTA, 10 HEPES. Adjust pH to 7.35 with CsOH.
  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and make serial dilutions in the external solution to achieve the desired final concentrations.

3. Automated Patch-Clamp Procedure:

  • Prime the microfluidic chips of the automated patch-clamp system with the internal and external solutions.
  • Load the iPSC-CM cell suspension into the system.
  • Initiate the automated cell capture, sealing, and whole-cell configuration process.
  • Exclude cells from analysis if the maximum peak current is less than 300 pA.

4. Voltage Protocols:

  • Tonic Block of INaP: Hold cells at -120 mV and evoke currents with depolarizing pulses to -10 mV every 5 seconds. This infrequent pulsing minimizes use-dependent effects.
  • Use-Dependent Block of INaP: Apply a train of depolarizing pulses (e.g., to -10 mV for 20 ms) at a higher frequency (e.g., 10 Hz) from a holding potential of -120 mV.
  • Voltage-Dependence of Inactivation: From a holding potential of -120 mV, apply a series of 500 ms (B15284909) prepulses to potentials ranging from -140 mV to -20 mV, followed by a test pulse to -10 mV to measure the available INaP.

5. Data Analysis:

  • Measure the peak inward current to quantify INaP.
  • For UDB, compare the peak current of the first pulse to subsequent pulses in the train.
  • Calculate IC50 values by fitting the dose-response curves with a four-parameter logistic equation.

Protocol 2: Action Potential Recording in iPSC-CMs

This protocol is for measuring the effects of this compound on action potential characteristics.

1. Cell Preparation:

  • Plate iPSC-CMs at a low density on glass coverslips to allow for the recording of individual cells or small clusters.
  • Allow the cells to mature for several days to weeks.

2. Recording:

  • Use the whole-cell patch-clamp technique in current-clamp mode.
  • Use an external solution similar to Protocol 1 and an internal solution formulated to maintain physiological intracellular ion concentrations.
  • After establishing a stable recording, perfuse the cells with the control external solution followed by solutions containing increasing concentrations of this compound.
  • Pace the cells at a physiological frequency (e.g., 1 Hz) to elicit action potentials.

3. Data Analysis:

  • Measure key action potential parameters, including:
  • Action Potential Duration at 50% and 90% repolarization (APD50, APD90).
  • Maximum upstroke velocity (dV/dtmax).
  • Resting membrane potential.
  • Action potential amplitude.
  • Observe for the presence of early afterdepolarizations (EADs) or delayed afterdepolarizations (DADs).

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for evaluating this compound in iPSC-CMs and the logical relationship between its mechanism and observed effects.

Experimental_Workflow start Start: iPSC-CM Culture dissociation Cell Dissociation (for electrophysiology) start->dissociation current_clamp Current-Clamp (Action Potentials) start->current_clamp patch_clamp Automated/Manual Patch-Clamp dissociation->patch_clamp gs967_app Application of this compound patch_clamp->gs967_app current_clamp->gs967_app data_acq Data Acquisition gs967_app->data_acq analysis Data Analysis data_acq->analysis end End: Characterization of this compound Effects analysis->end

Caption: Experimental workflow for this compound evaluation in iPSC-CMs.

Logical_Relationship This compound This compound Application Inhibition Inhibition of Late I_Na & Use-Dependent Block of Peak I_Na This compound->Inhibition AP_Shortening Action Potential Shortening Inhibition->AP_Shortening DAD_Suppression Suppression of DADs/Triggered Activity Inhibition->DAD_Suppression AntiArrhythmic Anti-Arrhythmic Effect AP_Shortening->AntiArrhythmic DAD_Suppression->AntiArrhythmic

Caption: Logical flow from this compound application to anti-arrhythmic effect.

References

Application Notes and Protocols: Measuring the Effects of GS967 on Action Potential Duration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS967, also known as GS-458967, is a potent and selective inhibitor of the cardiac late sodium current (INaL).[1][2][3] The late sodium current is a sustained component of the total sodium current that contributes to the plateau phase of the cardiac action potential. In pathological conditions such as long QT syndrome, heart failure, and ischemia, an enhanced INaL can lead to prolonged action potential duration (APD), early afterdepolarizations (EADs), and increased arrhythmia susceptibility.[4] this compound preferentially blocks this late current, thereby shortening the APD and exhibiting antiarrhythmic properties.[4][5][6]

These application notes provide detailed protocols for measuring the effects of this compound on action potential duration in cardiomyocytes using patch-clamp electrophysiology. The provided data and methodologies will enable researchers to effectively evaluate the electrophysiological impact of this compound and similar INaL inhibitors.

Signaling Pathway of this compound

This compound directly targets and inhibits the voltage-gated sodium channel Nav1.5, which is the primary channel responsible for the cardiac sodium current. By selectively inhibiting the late component of the current generated by this channel, this compound effectively shortens the action potential duration.

GS967_Signaling_Pathway This compound This compound Nav15 Cardiac Sodium Channel (Nav1.5) This compound->Nav15 Inhibits INaL Late Sodium Current (INaL) Nav15->INaL Generates AP_Plateau Action Potential Plateau INaL->AP_Plateau Contributes to APD Action Potential Duration (APD) AP_Plateau->APD Determines Experimental_Workflow cluster_prep Cell Preparation cluster_recording Patch-Clamp Recording cluster_drug_app Compound Application cluster_analysis Data Analysis Cell_Isolation Isolate Cardiomyocytes Cell_Culture Culture Cells on Coverslips Cell_Isolation->Cell_Culture Patch_Pipette Prepare Patch Pipette Cell_Culture->Patch_Pipette Form_Seal Form Gigaseal Patch_Pipette->Form_Seal Whole_Cell Establish Whole-Cell or Perforated-Patch Configuration Form_Seal->Whole_Cell Record_Baseline Record Baseline Action Potentials Whole_Cell->Record_Baseline Apply_this compound Apply this compound Record_Baseline->Apply_this compound Record_Post_Drug Record Action Potentials with this compound Apply_this compound->Record_Post_Drug Measure_APD Measure APD90, APD50, etc. Record_Post_Drug->Measure_APD Compare_Data Compare Baseline vs. This compound Measure_APD->Compare_Data

References

Troubleshooting & Optimization

GS-967 & Selgantolimod (GS-9688) Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of GS-967 and Selgantolimod (GS-9688). Given the common confusion between these two compounds, we have addressed both, with a focus on Selgantolimod (GS-9688) as a Toll-like receptor 8 (TLR8) agonist, which is frequently the subject of signaling pathway-related research.

Frequently Asked Questions (FAQs)

Q1: What is the difference between GS-967 and Selgantolimod (GS-9688)?

It is crucial to distinguish between these two compounds as they have different molecular targets and biological activities.

  • GS-967 is a potent and selective inhibitor of the cardiac late sodium current (late INa).[1][2] Its research applications are primarily in the fields of cardiology and neurology, focusing on conditions like arrhythmias and epilepsy.[1][3]

  • Selgantolimod (GS-9688) is a potent and selective oral agonist of Toll-like receptor 8 (TLR8).[4][5][6][7][8][9][10][11] It is an immunomodulatory agent under investigation for the treatment of chronic viral infections such as Hepatitis B (HBV).[4][5][6][8][9][10][11]

Q2: I am studying immune signaling pathways. Which compound should I be using?

For research involving the activation of immune signaling pathways, particularly those involving innate immunity, Selgantolimod (GS-9688) is the appropriate compound due to its specific agonistic activity on TLR8.[4][5][6][8][9][10][11] GS-967 does not directly modulate TLR signaling pathways.

Solubility Data

The following tables summarize the reported solubility data for GS-967 and Selgantolimod (GS-9688).

Table 1: Solubility of GS-967

SolventSolubilitySource
DMSO10 mM[1]
WaterInsoluble[1]

Table 2: Solubility of Selgantolimod (GS-9688)

Solvent/VehicleSolubilitySource
DMSO≥ 2.5 mg/mL (8.52 mM)[4]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (8.52 mM) (Clear solution)[4]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (8.52 mM) (Clear solution)[4]

Troubleshooting Solubility Issues

Q3: My compound (GS-967 or Selgantolimod) is precipitating out of solution. What should I do?

Precipitation is a common issue with poorly water-soluble compounds. The following workflow can help you troubleshoot this problem.

G start Precipitation Observed check_stock Check Stock Solution: - Is it clear? - Any signs of precipitation? start->check_stock remake_stock Remake Stock Solution: - Use fresh, anhydrous DMSO. - Briefly sonicate or warm if necessary. check_stock->remake_stock Precipitation in stock check_dilution Review Dilution Protocol: - Is the final aqueous concentration too high? - Was the dilution performed too rapidly? check_stock->check_dilution Stock is clear remake_stock->check_dilution use_cosolvents Employ Co-solvents for Aqueous Dilution: - Prepare an intermediate dilution in a co-solvent like PEG300. - Use a surfactant like Tween-80. check_dilution->use_cosolvents Precipitation upon aqueous dilution slow_dilution Perform Stepwise Dilution: - Add aqueous buffer to the organic stock slowly while vortexing. check_dilution->slow_dilution Precipitation upon aqueous dilution final_formulation Prepare a Stable Formulation for In Vivo Use: - Follow established protocols (e.g., with PEG300, Tween-80, Saline/Corn Oil). use_cosolvents->final_formulation slow_dilution->final_formulation success Clear Solution Achieved final_formulation->success

Troubleshooting workflow for compound precipitation.

Experimental Protocols

Protocol 1: Preparation of Selgantolimod (GS-9688) Stock Solution

  • Reagent: Selgantolimod (GS-9688), Anhydrous Dimethyl Sulfoxide (DMSO).

  • Procedure:

    • Equilibrate the Selgantolimod vial to room temperature before opening.

    • Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 25 mg/mL).

    • Vortex thoroughly to ensure complete dissolution. If necessary, brief sonication in a water bath can be used to aid dissolution.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Selgantolimod (GS-9688) Formulation for In Vivo Oral Administration

This protocol is adapted from commercially available formulation guidelines and is intended to produce a clear solution suitable for oral administration in animal models.[4]

  • Reagents:

    • Selgantolimod (GS-9688) stock solution in DMSO (e.g., 25 mg/mL).

    • PEG300.

    • Tween-80.

    • Saline (0.9% NaCl in sterile water).

  • Procedure (to prepare 1 mL of a 2.5 mg/mL solution):

    • Start with 100 µL of a 25 mg/mL Selgantolimod stock solution in DMSO.

    • Add 400 µL of PEG300 to the DMSO stock solution. Mix thoroughly by vortexing.

    • Add 50 µL of Tween-80 to the mixture. Mix thoroughly by vortexing.

    • Add 450 µL of saline to the mixture in a stepwise manner while vortexing to bring the final volume to 1 mL.

    • The final concentration will be 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

    • The resulting solution should be clear. If precipitation or phase separation occurs, gentle warming and/or sonication may be used to aid dissolution.[4] It is recommended to use the formulation on the same day it is prepared.[4]

Signaling Pathway

Selgantolimod (GS-9688) selectively activates TLR8, which is located in the endosomes of immune cells such as monocytes and dendritic cells.[12][13] Upon binding to its ligand, TLR8 initiates a downstream signaling cascade through the MyD88-dependent pathway, leading to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines such as IL-12 and TNF-α.[12][14][15][16][17]

G cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR8 TLR8 MyD88 MyD88 TLR8->MyD88 recruits IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 activates Selgantolimod Selgantolimod (GS-9688) Selgantolimod->TLR8 binds IKK IKK Complex TAK1->IKK activates IkB IκB IKK->IkB phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Cytokines Pro-inflammatory Cytokines (IL-12, TNF-α) NFkB_nuc->Cytokines induces transcription

Simplified TLR8 signaling pathway activated by Selgantolimod (GS-9688).

References

Technical Support Center: Optimizing GS-9688 (Selgantolimod) Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Important Note for Researchers: Initial query referenced "GS-967." Our resources indicate a potential confusion with GS-9688 (Selgantolimod) , a potent and selective Toll-like Receptor 8 (TLR8) agonist. The compound GS-967 (also known as GS-458967) is a sodium channel inhibitor. This guide focuses on GS-9688 , assuming the user's interest in TLR8 agonism for in vitro studies.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro use of the TLR8 agonist GS-9688.

Frequently Asked Questions (FAQs)

Q1: What is GS-9688 and what is its mechanism of action?

A1: GS-9688 (Selgantolimod) is a small molecule that acts as a potent and selective agonist for Toll-like Receptor 8 (TLR8).[1][2] TLR8 is an endosomal receptor that recognizes single-stranded RNA (ssRNA), a molecular pattern associated with viral pathogens.[3] Upon binding to TLR8 within the endosomes of immune cells, GS-9688 triggers a signaling cascade that leads to the activation of transcription factors like NF-κB and interferon regulatory factors (IRFs).[4] This results in the production of a range of pro-inflammatory cytokines and chemokines, thereby activating both innate and adaptive immune responses.[4]

Q2: Which cell types are responsive to GS-9688 stimulation?

A2: Human TLR8 is primarily expressed in myeloid immune cells. Therefore, the principal responders to GS-9688 in peripheral blood mononuclear cell (PBMC) cultures are monocytes, macrophages, and myeloid dendritic cells.[5] These cells, upon stimulation, are the primary source of the induced cytokines.

Q3: What is the typical in vitro concentration range for GS-9688?

A3: The optimal concentration of GS-9688 for in vitro experiments can vary depending on the cell type, cell density, and the specific endpoint being measured. However, published studies frequently use concentrations in the nanomolar to low micromolar range. For example, a concentration of 0.1 µM has been effectively used to stimulate human PBMCs for 18 hours to assess changes in immune cell subsets.[6] The half-maximal effective concentration (EC50) for inducing key cytokines like IL-12p40 in human PBMCs has been reported to be around 220 nM.[7][8] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: What cytokines are typically induced by GS-9688 in human PBMCs?

A4: Stimulation of human PBMCs with GS-9688 leads to a robust induction of pro-inflammatory and immunomodulatory cytokines. Key cytokines include IL-12, TNF-α, and IL-6.[9] It also induces the production of other immune mediators like IL-1β and various chemokines.[10] Notably, as a selective TLR8 agonist, GS-9688 has minimal effect on the induction of IFN-α, which is primarily a TLR7-mediated response.[1]

Troubleshooting Guide

This guide addresses common issues that may arise during in vitro experiments with GS-9688.

Problem Potential Cause Recommended Solution
Low or no cytokine production after GS-9688 stimulation. Suboptimal GS-9688 Concentration: The concentration of GS-9688 may be too low for the specific cell type or density.Perform a dose-response curve (e.g., 10 nM to 10 µM) to determine the optimal concentration for your experimental conditions.
Poor Cell Health or Viability: PBMCs are sensitive to handling procedures. Low viability will result in a blunted response.Ensure proper PBMC isolation, handling, and cryopreservation techniques. After thawing, allow cells to rest for at least a few hours to overnight before stimulation to regain normal function.[11]
Incorrect Stimulation Time: The kinetics of cytokine production vary. The selected time point may be too early or too late.Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the peak of cytokine production for your target of interest.[12]
Donor-to-Donor Variability: Immune responses can vary significantly between individuals due to genetic and environmental factors.[13]Use PBMCs from multiple donors (at least 3-5) to ensure the observed effects are not donor-specific.
High background cytokine levels in unstimulated control wells. Endotoxin (B1171834) (LPS) Contamination: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent immune stimulator and a common contaminant in cell culture reagents.Use endotoxin-free reagents (media, FBS, PBS) and plasticware. Test all reagents for endotoxin levels. Consider using Polymyxin B to neutralize LPS if contamination is suspected.[11]
Cell Stress from Isolation/Thawing: The process of isolating and thawing PBMCs can activate the cells, leading to baseline cytokine release.Allow PBMCs to rest in culture for 16-24 hours before stimulation to reduce background activation.[11]
Inconsistent results between experiments. Variability in Cell Density: The number of cells per well can significantly impact the final cytokine concentration.Optimize and standardize the cell seeding density for your assays. Ensure accurate cell counting before plating.
Batch-to-Batch Reagent Variation: Different lots of media, serum, or other reagents can have varying levels of contaminants or nutrients.Use the same lot of critical reagents for a set of comparative experiments. Test new lots of reagents before use in critical experiments.
GS-9688 Solubility/Stability Issues: Improper dissolution or storage of the compound can lead to inaccurate concentrations.Follow the manufacturer's instructions for dissolving and storing GS-9688. Prepare fresh dilutions from a stock solution for each experiment.

Quantitative Data Summary

The following tables summarize key quantitative data for the in vitro use of GS-9688.

Table 1: In Vitro EC50 Values for Cytokine Induction in Human PBMCs

CytokineEC50 (nM)Reference(s)
IL-12p40220[7][8]
TNF-α326[9]
IFN-γ267[9]

Table 2: Recommended Conditions for In Vitro PBMC Stimulation with GS-9688

ParameterRecommended Range/ValueNotes
GS-9688 Concentration 100 nM - 1 µMA dose-response experiment is highly recommended.
Cell Type Human PBMCsPrimary responders are monocytes and myeloid dendritic cells.
Cell Density 0.5 - 2 x 10^6 cells/mLOptimization is recommended for specific plate formats and assay readouts.
Incubation Time 18 - 24 hoursOptimal time may vary depending on the cytokine of interest.
Readout Cytokine levels (ELISA, Luminex), cell surface marker expression (Flow Cytometry)The choice of readout will depend on the experimental question.

Experimental Protocols

Protocol 1: Dose-Response of GS-9688 on Cytokine Production in Human PBMCs

  • PBMC Isolation and Plating:

    • Isolate human PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Assess cell viability using Trypan Blue exclusion. Viability should be >95%.

    • Resuspend PBMCs in complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine) at a concentration of 1 x 10^6 cells/mL.

    • Plate 1 mL of the cell suspension into each well of a 24-well tissue culture plate.

    • Allow cells to rest for at least 4 hours in a 37°C, 5% CO2 incubator.

  • GS-9688 Stimulation:

    • Prepare a serial dilution of GS-9688 in complete RPMI-1640 medium to achieve final concentrations ranging from 10 nM to 10 µM.

    • Include a vehicle control (e.g., DMSO) at the same final concentration as the highest GS-9688 dose.

    • Add the diluted GS-9688 or vehicle control to the appropriate wells.

    • Incubate the plate for 24 hours at 37°C, 5% CO2.

  • Sample Collection and Analysis:

    • After incubation, centrifuge the plate at 400 x g for 5 minutes.

    • Carefully collect the supernatant from each well without disturbing the cell pellet.

    • Store the supernatants at -80°C until analysis.

    • Measure the concentration of desired cytokines (e.g., IL-12p40, TNF-α) in the supernatants using ELISA or a multiplex bead-based assay (e.g., Luminex).

  • Data Analysis:

    • Plot the cytokine concentration against the log of the GS-9688 concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC50 for each cytokine.

Visualizations

TLR8_Signaling_Pathway TLR8 Signaling Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GS9688 GS-9688 (ssRNA mimic) TLR8 TLR8 GS9688->TLR8 Binds TLR8_dimer TLR8 Dimer TLR8->TLR8_dimer Dimerization MyD88 MyD88 TLR8_dimer->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex Activates MAPK MAPK Cascade TAK1->MAPK NFkB NF-κB IKK_complex->NFkB Activates Cytokine_Genes Pro-inflammatory Cytokine Genes NFkB->Cytokine_Genes Transcription AP1 AP-1 MAPK->AP1 Activates AP1->Cytokine_Genes Transcription

Caption: TLR8 Signaling Pathway initiated by GS-9688.

Experimental_Workflow Workflow for Optimizing GS-9688 Concentration cluster_prep Preparation cluster_stim Stimulation cluster_analysis Analysis isolate_pbmc Isolate Human PBMCs check_viability Check Viability (>95%) isolate_pbmc->check_viability plate_cells Plate Cells (e.g., 1x10^6/mL) check_viability->plate_cells add_stimulant Add GS-9688 to Wells plate_cells->add_stimulant prepare_dilutions Prepare GS-9688 Serial Dilutions prepare_dilutions->add_stimulant incubate Incubate (e.g., 24h, 37°C) add_stimulant->incubate collect_supernatant Collect Supernatants incubate->collect_supernatant cytokine_assay Perform Cytokine Assay (ELISA/Luminex) collect_supernatant->cytokine_assay analyze_data Analyze Data & Determine EC50 cytokine_assay->analyze_data

References

Troubleshooting GS967 electrophysiology artifacts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing GS967 in electrophysiology studies. This resource provides troubleshooting guidance and answers to frequently asked questions to help you identify and minimize artifacts in your recordings, ensuring high-quality and reliable data.

Section 1: Frequently Asked Questions (FAQs) - this compound & Artifacts

This section addresses issues specific to experiments involving this compound, focusing on differentiating drug effects from experimental artifacts.

Q1: Is the this compound compound itself causing electrical noise in my recording?

No, this compound is a chemical compound and not a source of electrical interference. The artifacts you are observing, such as 50/60 Hz hum, baseline drift, or high-frequency noise, are common in electrophysiology and stem from the recording environment and setup, not the drug itself.[1][2] this compound is a sodium channel blocker with preferential effects on the late sodium current (INaL).[3][4] Any issues with noise should be troubleshooted by examining the electrophysiology rig itself.

Q2: My recorded current diminishes with repeated stimuli after applying this compound. Is this instrumental rundown or a drug effect?

This is likely a pharmacological effect of this compound known as use-dependent block, which can be mistaken for current rundown.[5] this compound, like other sodium channel blockers, can exhibit greater efficacy with repetitive firing of action potentials.[6] This cumulative block of sodium channels can appear as a gradual decrease in current amplitude.[5]

  • To differentiate: True rundown is often associated with deteriorating cell health or an unstable seal, which may also manifest as an increasing leak current or changes in access resistance.[5][7] A use-dependent block is a repeatable, frequency-dependent phenomenon. You can test this by altering the stimulation frequency.

Q3: I observed a significant baseline shift after perfusing my cells with this compound. Is this an artifact?

A baseline shift upon solution exchange can be an artifact known as a liquid junction potential change.[5] This occurs due to differences in the ionic composition and mobility between your control solution and the this compound-containing solution.

  • To correct for this: It is crucial to measure the liquid junction potential separately and subtract it from your recorded data.[5] Always allow the baseline to re-stabilize completely after a solution change before taking measurements.[8]

Section 2: General Artifact Troubleshooting Guide

This guide covers the most common artifacts encountered in electrophysiology, their causes, and solutions.

Powerline Noise (50/60 Hz Hum)

Q: What does 50/60 Hz noise look like and what are its primary causes?

This artifact appears as a thick, regular, sinusoidal oscillation in your baseline at a frequency of 50 or 60 Hz (depending on your region's power grid).[2][9] Its harmonics can also appear at higher frequencies (e.g., 100/120 Hz).[9][10] The most common causes are:

  • Ground Loops: When multiple electrical paths to ground exist, a small current can flow between them, creating a "loop antenna" that picks up line-frequency noise.[9][10][11]

  • Improper Shielding: An ungrounded or poorly sealed Faraday cage will not effectively block electromagnetic interference (EMI).[1][12]

  • Nearby Electronics: Computers, monitors, light sources (especially fluorescent), centrifuges, and power supplies are all significant sources of EMI.[1][10]

Q: How can I systematically eliminate 50/60 Hz noise?

  • Identify the Source: Turn off all non-essential equipment in the room one by one to see if the noise disappears.[10] A digital oscilloscope can be helpful for real-time noise monitoring.[1]

  • Establish a Single-Point Ground: Implement a "star-grounding" system where every component of your rig (microscope, manipulator, Faraday cage, amplifier) is connected to a single, central ground point.[9][12] This is the most effective way to prevent ground loops.[9]

  • Check the Faraday Cage: Ensure your Faraday cage is properly sealed and connected to the single ground point.[10][12]

  • Manage Cables: Keep grounding and headstage cables as short as possible and avoid loops, which act as antennae.[10][11]

  • Use a Noise Eliminator: If noise persists, devices like the HumSilencer can learn and subtract line-frequency noise from your signal in real-time.[2][13]

Baseline Drift and Instability

Q: My baseline is unstable and drifts over time. What are the potential causes?

Baseline drift is a slow, often undulating, change in the recording baseline.[7][8] Common causes include:

  • Electrode/Holder Issues: Dirty or improperly chlorinated electrodes and dirty pipette holders are frequent culprits.[7]

  • Reference Electrode Problems: An unstable or old reference electrode can cause drift.[7]

  • Temperature Fluctuations: Changes in room temperature can cause the materials in your micromanipulator and pipette holder to expand or contract, leading to physical drift.[14]

  • Unstable Seal/Cell Health: A deteriorating gigaohm seal or a decline in cell health can cause the leak current to increase, resulting in a drifting baseline.[5][7]

  • Perfusion System: Bubbles or fluctuations in the flow rate of your perfusion system can cause mechanical instability and drift.[14][15]

Q: What are the steps to troubleshoot a drifting baseline?

  • Clean Components: Thoroughly clean the pipette holder and the headstage connector.[7]

  • Check Electrodes: Re-chloride your Ag/AgCl wires. Ensure the reference electrode is stable and making good contact with the bath.[7]

  • Stabilize Temperature: Maintain a constant ambient room temperature and shield the setup from air drafts.[14]

  • Allow for Equilibration: Let the entire system, including the patch pipette in the bath, equilibrate for a sufficient period to reach thermal and chemical stability before recording.[8]

  • Inspect Perfusion: Ensure your perfusion system is delivering a smooth, bubble-free flow. Secure all tubing to minimize vibration.[14]

Cell Health and Seal-Related Issues

Q: I am having difficulty obtaining or maintaining a stable gigaohm seal. What should I check?

A stable, high-resistance seal is critical for low-noise recordings.[1] Problems often stem from:

  • Poor Cell Health: Use only healthy cells. Unhealthy cultures are a common reason for failing to achieve a good seal.[15]

  • Dirty Solutions/Pipettes: Debris in the internal solution or on the pipette tip will prevent a tight seal from forming.[16][17] Always filter your internal solution with a 0.22 µm filter.[16]

  • Incorrect Pipette Resistance: Pipette resistance that is too low or too high for your cell type can make sealing difficult.[15]

  • Pressure System Leaks: An inability to apply and hold slight positive pressure when approaching the cell can prevent the clearing of debris from the cell surface.[17]

Section 3: Quantitative Data Summary

The following tables summarize common artifacts and the known electrophysiological effects of this compound to aid in differentiation.

Table 1: Common Electrophysiology Artifacts and Their Characteristics

Artifact TypeVisual AppearanceTypical FrequencyPrimary Causes
Powerline Noise Thick, regular sinusoidal wave50 or 60 Hz (and harmonics)Ground loops, improper shielding, nearby electronics.[9][10]
Baseline Wander Slow, undulating baseline< 1 HzPoor electrode contact, respiration, temperature changes.[14][18]
Muscle Tremor (EMG) Irregular, "fuzzy" baseline20 - 150 HzSubject shivering, muscle tension.[19]
Electrode Pop Sharp, vertical, spike-like deflectionBroadbandLoose electrode connection, air bubbles, static discharge.[18]
Baseline Drift Gradual, non-linear shift in baselineVery low (< 0.1 Hz)Unstable junction potential, temperature drift, deteriorating seal.[7][8][14]

Table 2: Reported Electrophysiological Effects of this compound

ParameterConcentrationEffectSpecies/Model
Late Sodium Current (INaL) 300 nmol/LReductionHuman iPSC-Cardiomyocytes[4]
Peak Sodium Current (INaP) 0.07 µM (IC50)Potent Use-Dependent BlockHuman iPSC-Cardiomyocytes[6][20]
Action Potential Duration (APD) 30-100 nmol/LNo significant effect at 350ms cycle lengthLQT2 Rabbit Hearts[21]
Atrial Refractoriness 0.3 µMIncreasedRabbit Hearts[3]
Ventricular Refractoriness 0.03 - 0.3 µMNo significant changeRabbit Hearts[3]
Stretch-Induced Arrhythmias 0.1 - 0.3 µMAttenuationRabbit Hearts[3]

Section 4: Experimental Protocols

Protocol 1: Systematic Grounding Procedure (Star-Grounding)

This protocol describes how to establish a single-point grounding system to minimize noise from ground loops.[9]

  • Establish a Central Ground Point: Use a brass bar or copper plate as your central grounding bus. Mount this securely to your anti-vibration table. Connect this bar to a reliable earth ground with a heavy-gauge braided wire.[11]

  • Connect All Components: Using separate, heavy-gauge wires of equal length, connect each of the following pieces of equipment directly to the central ground bus:

    • Faraday Cage

    • Microscope Body

    • Micromanipulator(s)

    • Amplifier Chassis (via the signal ground input on the rear panel)[11]

    • Perfusion System Shielding

    • Computer Chassis (if inside the cage or causing noise)

  • Ground the Preparation: The bath reference electrode should connect only to the headstage ground input. Do not create a separate ground path from the bath.

  • Verify Connections: Ensure all connections are secure and free of oxidation. Avoid "daisy-chaining" grounds (e.g., connecting the microscope to the cage, and the cage to the ground bus).[9]

Protocol 2: Pipette Holder and Electrode Cleaning

A clean pipette holder and properly chlorinated electrode are essential for stable, low-noise recordings.[7]

  • Holder Disassembly and Cleaning:

    • Carefully disassemble the pipette holder, paying attention to the small rubber seals or o-rings.[17]

    • Rinse all non-metallic parts thoroughly with distilled water.

    • Use a cotton swab moistened with ethanol (B145695) to clean the inside of the holder components, followed by several rinses with distilled water.

    • Allow all parts to dry completely before reassembly.

  • Electrode Chloriding:

    • Remove the Ag/AgCl wire from the holder.

    • If the wire is heavily used or discolored, gently clean it with fine sandpaper to remove the old AgCl layer.

    • To re-chloride, immerse the silver wire in household bleach (sodium hypochlorite) for several minutes until a uniform, dark purplish-gray coating is formed.

    • Rinse the newly coated wire thoroughly with distilled water before use.

Section 5: Visual Guides

Diagram 1: Logical Troubleshooting Workflow for Noise Identification

TroubleshootingWorkflow start_node Start: Noisy Recording q1 Is noise a thick, regular wave at 50/60 Hz? start_node->q1 a1 Address Powerline Noise: 1. Check Grounding (Star) 2. Verify Faraday Cage 3. Power-cycle equipment q1->a1 Yes q2 Is there a slow, undulating baseline drift? q1->q2 No a1->q2 a2 Address Baseline Drift: 1. Clean Holder & Headstage 2. Re-chloride Electrodes 3. Check for Temp/Vibration 4. Stabilize Perfusion q2->a2 Yes q3 Is the noise high-frequency 'fuzz' or sharp spikes? q2->q3 No a2->q3 a3 Address High-Frequency Noise: 1. Check Pipette Seal 2. Filter Internal Solution 3. Check for Loose Connections q3->a3 Yes end_node Clean Signal q3->end_node No a3->end_node

Caption: A step-by-step workflow for diagnosing common electrophysiology artifacts.

Diagram 2: Illustration of a Ground Loop

GroundLoop cluster_rig Electrophysiology Rig Amplifier Amplifier Preparation Preparation (Cell Bath) Amplifier->Preparation Headstage Ground1 Earth Ground (Outlet 1) Amplifier->Ground1 Path 1 Ground2 Earth Ground (Outlet 2) Preparation->Ground2 Path 2 (e.g., via microscope) Ground1->Ground2 Ground Loop Current

Caption: A diagram showing how multiple ground paths create a problematic ground loop.

Diagram 3: Simplified Mechanism of this compound Action

GS967_Mechanism membrane Extracellular Cell Membrane Intracellular Nav_channel Voltage-Gated Sodium Channel (NaV1.5) This compound This compound This compound->Nav_channel Inhibits Late Current (INaL)

Caption: this compound selectively inhibits the late sodium current through NaV channels.

References

Navigating Potential Off-Target Effects: A Technical Guide to GS-967 and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support & Troubleshooting Resource

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating potential off-target effects of compounds frequently associated with the designation "GS-967". Due to ambiguity in publicly available information, this guide addresses the three distinct molecules that have been linked to this identifier: GS-967 (PRAX-330/GS-458967) , a voltage-gated sodium channel blocker; GS-9674 (Cilofexor) , a nonsteroidal farnesoid X receptor (FXR) agonist; and GS-0976 (Firsocostat) , an acetyl-CoA carboxylase (ACC) inhibitor.

Section 1: GS-967 (PRAX-330/GS-458967) - A Selective Sodium Channel Blocker

GS-967 is a potent and selective inhibitor of the late sodium current (INa), with a significant preference for the persistent sodium current over the peak current.[1][2][3] Its primary application is in the research of neurological disorders such as epilepsy.[2][4]

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of GS-967 (PRAX-330)?

A1: Preclinical safety assessments, including a broad CEREP binding panel of 80 targets, have shown that PRAX-330 does not exhibit significant off-target activity.[5] This suggests a high degree of selectivity for voltage-gated sodium channels. However, as with any potent sodium channel blocker, researchers should remain vigilant for potential class-effects.

Q2: What are the potential on-target, but undesirable, effects of GS-967?

A2: While GS-967 is designed to be selective for persistent sodium currents, high concentrations or specific experimental conditions could lead to effects on peak sodium currents, which might influence normal neuronal and cardiac function. Chronic administration in mice at effective anticonvulsant doses did not cause overt behavioral toxicity or sedation.[1][2]

Q3: My experimental results show unexpected cardiac effects. Could this be an off-target effect of GS-967?

A3: While specific off-target cardiac effects are not widely reported, potent sodium channel blockade is a well-established mechanism for antiarrhythmic and proarrhythmic effects. GS-967 has been shown to have anti-arrhythmic properties.[1] If you observe unexpected cardiac phenotypes, it is crucial to determine if they are related to the on-target (sodium channel blockade) or a novel off-target effect.

Troubleshooting Guide
Observed Issue Potential Cause Suggested Troubleshooting Steps
Unexpected changes in neuronal firing patterns not consistent with persistent INa block. - Concentration-dependent effects on peak INa.- Off-target ion channel modulation.- Perform a dose-response curve to assess the effect on both peak and persistent sodium currents.- Conduct electrophysiological screening against a panel of other relevant ion channels.
In vivo studies show unexpected sedation or motor impairment. - High dosage leading to excessive sodium channel blockade.- Titrate down the dose to the minimal effective concentration.- Compare with the known safety profile in similar animal models.[2]
Unexplained cell toxicity in vitro. - Non-specific effects at high concentrations.- Issues with compound stability or solvent.- Determine the IC50 for the desired effect and work within a relevant concentration range.- Run appropriate vehicle controls and test for compound degradation.
Experimental Protocols

Protocol 1: Assessing Off-Target Ion Channel Activity using Patch-Clamp Electrophysiology

  • Objective: To screen GS-967 against a panel of common off-target ion channels.

  • Methodology:

    • Utilize heterologous expression systems (e.g., HEK293 or CHO cells) stably expressing the ion channel of interest (e.g., hERG, Cav1.2, Kir2.1).

    • Perform whole-cell patch-clamp recordings to establish a stable baseline current.

    • Apply GS-967 at a range of concentrations (e.g., 10-fold dilutions around the known IC50 for NaV channels).

    • Record changes in current amplitude and kinetics.

    • Include a known inhibitor for each channel as a positive control.

Signaling Pathway and Experimental Workflow

cluster_0 GS-967 (PRAX-330) On-Target Pathway GS-967 GS-967 NaV_Channel Voltage-Gated Sodium Channel (Persistent Current) GS-967->NaV_Channel binds Inhibition Inhibition of Persistent Na+ Influx NaV_Channel->Inhibition Neuronal_Hyperexcitability Neuronal Hyperexcitability Inhibition->Neuronal_Hyperexcitability reduces Seizure_Activity Seizure Activity Neuronal_Hyperexcitability->Seizure_Activity leads to cluster_1 Workflow: Off-Target Ion Channel Screening Cell_Culture Culture cells expressing off-target ion channel Patch_Clamp Perform whole-cell patch-clamp Cell_Culture->Patch_Clamp Baseline Record baseline current Patch_Clamp->Baseline Compound_Application Apply GS-967 (concentration range) Baseline->Compound_Application Data_Acquisition Record changes in current Compound_Application->Data_Acquisition Analysis Analyze current amplitude and kinetics Data_Acquisition->Analysis cluster_2 Cilofexor (GS-9674) On-Target FXR Pathway Cilofexor Cilofexor FXR Farnesoid X Receptor (FXR) Cilofexor->FXR activates Activation FXR Activation FXR->Activation Gene_Expression Altered Gene Expression (e.g., SHP, FGF19) Activation->Gene_Expression Bile_Acid_Homeostasis Bile Acid Homeostasis Gene_Expression->Bile_Acid_Homeostasis regulates Lipid_Metabolism Lipid Metabolism Gene_Expression->Lipid_Metabolism regulates cluster_3 Workflow: In Vivo Pruritus Assessment Acclimatization Acclimatize animals to observation chambers Dosing Administer Cilofexor or vehicle Acclimatization->Dosing Observation Videotape animals post-dosing Dosing->Observation Scoring Blinded scoring of scratching behavior Observation->Scoring Analysis Compare scores between treatment groups Scoring->Analysis cluster_4 Firsocostat (GS-0976) On-Target ACC Pathway and Off-Target Effect Firsocostat Firsocostat ACC Acetyl-CoA Carboxylase (ACC1 & ACC2) Firsocostat->ACC inhibits Malonyl_CoA Malonyl-CoA Synthesis ACC->Malonyl_CoA catalyzes DNL De Novo Lipogenesis (DNL) Malonyl_CoA->DNL decreased FAO Fatty Acid Oxidation Malonyl_CoA->FAO increased VLDL VLDL Secretion FAO->VLDL may increase Hypertriglyceridemia Hypertriglyceridemia VLDL->Hypertriglyceridemia cluster_5 Workflow: In Vivo Lipid Profile Monitoring Baseline Establish baseline lipid profiles (fasted) Dosing Daily administration of Firsocostat or vehicle Baseline->Dosing Sampling Periodic blood sample collection Dosing->Sampling Analysis Analyze plasma for triglycerides, cholesterol, etc. Sampling->Analysis Comparison Compare lipid changes over time Analysis->Comparison

References

How to minimize GS967 toxicity in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GS-967. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing GS-967 in cell culture experiments, with a focus on minimizing potential toxicity and ensuring reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is GS-967 and what is its primary mechanism of action?

GS-967 is a potent and selective inhibitor of the late cardiac sodium current (late INa).[1] Its primary mechanism of action involves blocking the persistent sodium current without significantly affecting the peak sodium current at therapeutic concentrations.[2][3] This selectivity makes it a valuable tool for studying the roles of late INa in various physiological and pathological conditions, including cardiac arrhythmias and neurological disorders.[1][4]

Q2: What are the common challenges or sources of toxicity when using GS-967 in cell culture?

The primary challenges when working with GS-967 in cell culture are related to its limited solubility and potential for off-target effects at high concentrations, which can lead to cytotoxicity. The most common solvent for GS-967 is Dimethyl Sulfoxide (DMSO).[2] While effective for solubilizing the compound, DMSO itself can be toxic to cells at concentrations above 0.1-0.5%, depending on the cell line.[5] Therefore, observed toxicity may be a result of the compound, the solvent, or a combination of both.

Q3: At what concentration should I start my experiments with GS-967?

The optimal concentration of GS-967 is highly dependent on the cell type and the specific experimental goals. Based on published data, effective concentrations for inhibiting late INa are in the nanomolar to low micromolar range. For instance, the IC50 for late INa inhibition is approximately 0.13 µM in ventricular myocytes and 0.333 µM in HEK293 cells expressing Nav1.5.[1] It is recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and assay. A good starting point for a dose-response study would be in the range of 10 nM to 10 µM.

Troubleshooting Guide

Issue 1: High levels of cell death observed after treatment with GS-967.

  • Possible Cause 1: GS-967 concentration is too high.

    • Solution: Perform a dose-response experiment to determine the IC50 for cytotoxicity in your specific cell line. Start with a wide range of concentrations (e.g., 10 nM to 100 µM) and assess cell viability using a standard assay like MTT, XTT, or CellTiter-Glo®. Aim to use the lowest concentration that elicits the desired biological effect.

  • Possible Cause 2: Solvent (DMSO) toxicity.

    • Solution: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.1%.[5] Prepare a high-concentration stock of GS-967 in DMSO so that only a small volume is needed for dilution into the final culture medium. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to distinguish between solvent and compound toxicity.

  • Possible Cause 3: Extended incubation time.

    • Solution: Optimize the incubation time. It's possible that prolonged exposure to GS-967, even at a non-toxic concentration, could be detrimental to cell health. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration.

Issue 2: Inconsistent or unexpected experimental results.

  • Possible Cause 1: Poor solubility of GS-967.

    • Solution: GS-967 has limited aqueous solubility.[6] Ensure that your stock solution is fully dissolved before diluting it into your culture medium. After dilution, visually inspect the medium for any signs of precipitation. Sonication may aid in the dissolution of the compound in the stock solution. It is also recommended to use fresh DMSO as moisture-absorbing DMSO can reduce solubility.[2]

  • Possible Cause 2: Cell line sensitivity.

    • Solution: Different cell lines exhibit varying sensitivities to chemical compounds. If you are observing high toxicity, consider using a more robust cell line if your experimental design allows. Alternatively, you may need to significantly lower the concentration of GS-967 for sensitive cell lines.

Quantitative Data Summary

The following tables summarize key quantitative data for GS-967 from the available literature.

Table 1: In Vitro Efficacy of GS-967

Cell Type/ModelTargetIC50Reference
Ventricular MyocytesLate INa0.13 µM[1]
Isolated HeartsLate INa0.21 µM[1]
HEK293 cells (expressing human Nav1.5)Late INa0.333 µM[1]
hiPSC-derived CardiomyocytesUse-Dependent Block of INaP (10 Hz)0.07 µM[7][8]
Hippocampal Pyramidal NeuronsPeak Sodium CurrentInhibition observed at 2 µM[9]

Table 2: Recommended Starting Concentrations for Cell Culture Experiments

Experimental GoalSuggested Starting Concentration RangeKey Considerations
Inhibition of Late INa10 nM - 1 µMPerform a dose-response to find the optimal concentration for your cell type.
General Cell Viability/Toxicity Screen100 nM - 50 µMA wider range is useful to establish a toxicity profile.
Functional Assays (e.g., electrophysiology)50 nM - 2 µMRefer to specific literature for the cell type of interest.[7][9]

Experimental Protocols

Protocol 1: Determining the Cytotoxic Concentration of GS-967 using an MTT Assay

This protocol provides a method to assess the effect of GS-967 on cell viability.

  • Cell Seeding:

    • Seed your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 5,000-10,000 cells/well).

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of GS-967 in 100% DMSO.

    • Perform serial dilutions of the GS-967 stock solution in cell culture medium to achieve final concentrations ranging from 10 nM to 100 µM.

    • Prepare a vehicle control with the same final concentration of DMSO as the highest GS-967 concentration.

    • Remove the old medium from the cells and add 100 µL of the prepared GS-967 dilutions or vehicle control to the respective wells.

    • Incubate for the desired time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

    • After incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the GS-967 concentration to determine the IC50 for cytotoxicity.

Visualizations

GS967_Signaling_Pathway cluster_membrane Cell Membrane Nav1_5 Voltage-Gated Sodium Channel (e.g., Nav1.5) Late_INa Late Sodium Current (Late INa) Nav1_5->Late_INa Generates GS967 GS-967 This compound->Late_INa Inhibits Intracellular_Na Increased Intracellular [Na+] Late_INa->Intracellular_Na Contributes to Calcium_Overload Intracellular Calcium Overload Intracellular_Na->Calcium_Overload Leads to Cell_Stress Cellular Stress Calcium_Overload->Cell_Stress Induces Apoptosis Apoptosis Cell_Stress->Apoptosis Can trigger

Caption: Hypothetical pathway of GS-967-mediated cytoprotection.

Experimental_Workflow start Start cell_culture Seed Cells in 96-well Plate start->cell_culture treatment Treat with GS-967 Dose-Response Series cell_culture->treatment incubation Incubate for Optimized Duration treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT) incubation->viability_assay data_analysis Analyze Data & Determine IC50 viability_assay->data_analysis end End data_analysis->end

Caption: Workflow for determining GS-967 cytotoxicity.

Troubleshooting_Logic start High Cell Toxicity Observed check_concentration Is GS-967 Concentration Optimized? start->check_concentration check_dmso Is DMSO Concentration <0.1%? check_concentration->check_dmso Yes optimize_conc Action: Perform Dose-Response check_concentration->optimize_conc No check_incubation Is Incubation Time Optimized? check_dmso->check_incubation Yes adjust_dmso Action: Reduce DMSO Concentration check_dmso->adjust_dmso No adjust_time Action: Perform Time-Course check_incubation->adjust_time No resolved Issue Resolved check_incubation->resolved Yes optimize_conc->check_concentration adjust_dmso->check_dmso adjust_time->check_incubation

Caption: Troubleshooting logic for high GS-967 toxicity.

References

Improving the stability of GS967 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of GS-967 in solution. The following information is compiled from publicly available data and general principles of small molecule stability.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing GS-967 stock solutions?

A1: GS-967 is soluble in DMSO and ethanol.[1] For in vitro studies, DMSO is commonly used to prepare stock solutions.[2] It is crucial to use fresh, anhydrous DMSO, as moisture can negatively impact the solubility of GS-967.[1]

Q2: What are the recommended storage conditions for GS-967 stock solutions?

A2: Prepared stock solutions of GS-967 in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years.[1][2] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[1]

Q3: My GS-967 solution appears to have precipitated. What should I do?

A3: Precipitation can occur for several reasons, including solvent quality, concentration, and storage conditions. Ensure you are using anhydrous DMSO.[1] If precipitation is observed, gentle warming and sonication may help to redissolve the compound. For future preparations, consider preparing a fresh stock solution using a new vial of anhydrous DMSO.

Q4: Can I prepare aqueous working solutions of GS-967?

A4: Direct dissolution of GS-967 in aqueous buffers is challenging due to its low water solubility. Working solutions for cell-based assays are typically prepared by diluting a high-concentration DMSO stock solution into the aqueous culture medium. It is important to ensure that the final concentration of DMSO is compatible with your experimental system and does not exceed cytotoxic levels (typically <0.5%).

Q5: How does pH affect the stability of GS-967 in solution?

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in stock solution 1. Solvent quality (presence of water). 2. Concentration exceeds solubility limit. 3. Improper storage.1. Use fresh, anhydrous DMSO. 2. Prepare a new stock at a slightly lower concentration. 3. Aliquot and store at -80°C to minimize freeze-thaw cycles. Gentle warming and sonication may redissolve precipitate.
Inconsistent experimental results 1. Degradation of GS-967 in working solution. 2. Inaccurate concentration of stock solution. 3. Adsorption to plasticware.1. Prepare fresh working solutions daily from a frozen stock. 2. Verify the concentration of the stock solution using a validated analytical method (e.g., HPLC-UV). 3. Use low-adsorption plasticware or glass vials where possible.
Cloudiness upon dilution into aqueous buffer 1. Poor aqueous solubility. 2. High final concentration of GS-967.1. Ensure vigorous mixing during dilution. 2. Decrease the final concentration of GS-967 in the working solution. 3. Consider the use of a solubilizing agent if compatible with the experimental system.

Quantitative Data Summary

Table 1: Solubility of GS-967

SolventSolubilityReference
DMSO45 mg/mL (129.6 mM)[1]
Ethanol46 mg/mL[1]

Table 2: Recommended Storage of GS-967 Stock Solutions (in DMSO)

Storage TemperatureDurationReference
-20°C1 year[1][2]
-80°C2 years[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM GS-967 Stock Solution in DMSO

Materials:

  • GS-967 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, low-adsorption microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the GS-967 powder vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Calculate the required mass of GS-967 for the desired volume and concentration (Molecular Weight: 347.22 g/mol ). For 1 mL of a 10 mM solution, weigh out 3.47 mg of GS-967.

  • Add the appropriate volume of anhydrous DMSO to the vial containing the GS-967 powder.

  • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.

  • If necessary, sonicate the solution in a water bath for 5-10 minutes to aid dissolution.

  • Aliquot the stock solution into single-use volumes in sterile, low-adsorption microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: General Procedure for a Forced Degradation Study of GS-967

Objective: To identify potential degradation products and assess the stability of GS-967 under various stress conditions.

Materials:

  • 10 mM GS-967 stock solution in DMSO

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • HPLC-grade water, acetonitrile, and methanol

  • pH meter

  • HPLC system with a UV detector

Procedure:

  • Acid Hydrolysis:

    • Dilute the GS-967 stock solution with 0.1 M HCl to a final concentration of 100 µM.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw an aliquot, neutralize it with an equimolar amount of NaOH, and analyze by HPLC.

  • Base Hydrolysis:

    • Dilute the GS-967 stock solution with 0.1 M NaOH to a final concentration of 100 µM.

    • Incubate and analyze as described for acid hydrolysis, neutralizing with HCl.

  • Oxidative Degradation:

    • Dilute the GS-967 stock solution with a 3% H₂O₂ solution to a final concentration of 100 µM.

    • Incubate at room temperature for a defined period, and analyze by HPLC at specified time points.

  • Thermal Degradation:

    • Dilute the GS-967 stock solution in a neutral buffer (e.g., PBS, pH 7.4) to a final concentration of 100 µM.

    • Incubate at an elevated temperature (e.g., 60°C) and analyze by HPLC at specified time points.

  • Photostability:

    • Expose a solution of GS-967 (100 µM in a neutral buffer) to a controlled light source (e.g., UV lamp) for a defined period.

    • Analyze by HPLC at specified time points and compare with a control sample kept in the dark.

  • HPLC Analysis:

    • Use a validated stability-indicating HPLC method to separate GS-967 from its potential degradation products.

    • Monitor the peak area of GS-967 over time to determine the degradation rate.

    • Identify and quantify any new peaks that appear, which represent degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare 10 mM Stock in Anhydrous DMSO prep_working Dilute to Working Concentration prep_stock->prep_working acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_working->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) prep_working->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) prep_working->oxidation Expose to Stress thermal Thermal (Neutral pH, 60°C) prep_working->thermal Expose to Stress photo Photostability (UV light, RT) prep_working->photo Expose to Stress hplc HPLC Analysis acid->hplc Sample at Time Points base->hplc Sample at Time Points oxidation->hplc Sample at Time Points thermal->hplc Sample at Time Points photo->hplc Sample at Time Points data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study of GS-967.

troubleshooting_flowchart start Precipitate Observed in GS-967 Solution? check_solvent Is the DMSO anhydrous and fresh? start->check_solvent use_new_dmso Action: Use fresh, anhydrous DMSO for new stock. check_solvent->use_new_dmso No check_concentration Is the concentration too high? check_solvent->check_concentration Yes end_precipitate Issue Resolved use_new_dmso->end_precipitate lower_concentration Action: Prepare a new stock at a lower concentration. check_concentration->lower_concentration Yes check_storage Was the solution stored properly and aliquoted? check_concentration->check_storage No lower_concentration->end_precipitate sonicate_warm Action: Gently warm and sonicate the solution. sonicate_warm->end_precipitate check_storage->sonicate_warm Yes improve_storage Action: Aliquot new stock and store at -80°C. check_storage->improve_storage No improve_storage->end_precipitate

Caption: Troubleshooting flowchart for GS-967 solution precipitation.

signaling_pathway_placeholder cluster_degradation Potential Degradation Pathways GS967 GS-967 (Triazolopyridine Derivative) hydrolysis Hydrolysis Products (e.g., ring opening) This compound->hydrolysis H₂O / H⁺ or OH⁻ oxidation Oxidation Products (e.g., N-oxides) This compound->oxidation Oxidizing Agent (e.g., H₂O₂)

Caption: Potential degradation pathways for GS-967.

References

Technical Support Center: In Vivo Studies with GS-967 and GS-9688

Author: BenchChem Technical Support Team. Date: December 2025

Important Clarification for Researchers:

This technical support guide addresses common questions and pitfalls for in vivo studies related to two distinct Gilead Sciences compounds: GS-967 and GS-9688 (Selgantolimod) . It has come to our attention that these compounds are sometimes confused.

  • GS-967 (also known as GS-458967) is a potent and selective inhibitor of the cardiac late sodium current (late INa), investigated for antiarrhythmic and anticonvulsant properties.

  • GS-9688 (Selgantolimod) is a potent and selective Toll-Like Receptor 8 (TLR8) agonist, developed as an immunomodulator for treating chronic hepatitis B (CHB).

This guide is divided into two sections to provide specific troubleshooting advice for each compound and its unique mechanism of action.

Section 1: GS-967 (Late Sodium Current Inhibitor)

This section provides troubleshooting guidance for researchers conducting in vivo studies with GS-967, a selective inhibitor of the late sodium current (late INa).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for GS-967?

A1: GS-967 is a potent and selective inhibitor of the cardiac late sodium current (late INa).[1][2] It shows a significant preference for inhibiting the persistent sodium current over the peak current.[3] This mechanism is effective in suppressing arrhythmogenicity and protecting against seizures.[1][3]

Q2: In which in vivo models has GS-967 been shown to be effective?

A2: GS-967 has demonstrated efficacy in various preclinical in vivo models, including:

  • Canine and porcine models of ischemia-, hypokalemia-, and catecholamine-evoked arrhythmia.[1]

  • Mouse models of Dravet syndrome and SCN8A encephalopathy, where it suppresses spontaneous seizures and improves survival.[3][4]

Q3: What are recommended dosages for in vivo mouse studies?

A3: Dosages can vary significantly based on the disease model and administration route. One study in a mouse model of Dravet syndrome administered GS-967 orally through supplementation in chow at a dose of 8 mg/kg of chow, estimated to be 1.5 mg/kg/day.[4] In a mouse model of SCN8A encephalopathy, the EC50 for protection against maximal electroshock-induced seizures was approximately 1.1 mg/kg.[3] Intravenous dosages of 30, 60, and 120 µg/kg have been used in rabbit models.[1]

Troubleshooting Common Pitfalls

Issue 1: Lack of Efficacy or High Variability in Seizure Models

  • Possible Cause: Inconsistent drug exposure due to formulation or administration route.

  • Troubleshooting Steps:

    • Verify Formulation: GS-967 has limited solubility.[5] Ensure the compound is fully dissolved or homogenously suspended before administration. For oral administration in chow, ensure the compound is evenly mixed to provide consistent daily dosing.

    • Pharmacokinetic Analysis: If feasible, perform satellite pharmacokinetic (PK) studies to confirm that plasma concentrations are reaching the target therapeutic window.

    • Route of Administration: For acute studies requiring rapid onset, consider intraperitoneal (IP) or intravenous (IV) administration over oral dosing to bypass potential absorption issues.

Issue 2: Unexpected Behavioral Toxicity or Sedation

  • Possible Cause: Off-target effects or excessive dosage.

  • Troubleshooting Steps:

    • Dose-Response Study: Conduct a thorough dose-response study to identify the minimum effective dose that does not cause overt toxicity. Chronic GS-967 administration has been shown to be non-sedating at effective anticonvulsant doses.[1][6]

    • Control Groups: Include a vehicle-only control group to ensure the observed effects are due to GS-967 and not the formulation vehicle.

    • Detailed Behavioral Assessment: Use a standardized behavioral scoring system to systematically assess for signs of neurotoxicity.

Issue 3: Compound Precipitation in Formulation

  • Possible Cause: Poor solubility of GS-967 in aqueous solutions.

  • Troubleshooting Steps:

    • Use Recommended Solvents: GS-967 is soluble in DMSO and Ethanol.[1] For in vivo use, co-solvents are typically required.

    • Follow Established Protocols: Use a validated formulation protocol. A common approach for oral or IP injection involves a vehicle like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2] It's critical to add each solvent sequentially and ensure complete mixing at each step.[2]

    • Fresh Preparation: Prepare formulations fresh on the day of use, as storage can lead to precipitation.[2] If precipitation occurs, gentle heating and/or sonication may aid dissolution.[2]

Data Summary Table
ParameterValueSpecies/ModelSource
IC50 (late INa) 0.13 µMVentricular Myocytes[2]
EC50 (anti-seizure) ~1.1 mg/kgScn8aD/+ Mice (MES)[3]
Oral Dosage (chronic) ~1.5 mg/kg/dayDravet Syndrome Mice[4]
IV Dosage 30-120 µg/kgRabbits[1]
Solubility in DMSO 45 mg/mLIn Vitro[1]
Experimental Protocols

Protocol: Formulation for Oral/Intraperitoneal Administration

This protocol is adapted from commercially available guidelines for preparing a 2.5 mg/mL suspended solution.[2]

  • Prepare Stock Solution: Prepare a 25 mg/mL stock solution of GS-967 in 100% DMSO.

  • Vehicle Preparation (for 1 mL):

    • Start with 400 µL of PEG300.

    • Add 100 µL of the 25 mg/mL DMSO stock solution and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until the solution is homogenous.

    • Add 450 µL of saline (0.9% NaCl) to reach the final volume of 1 mL.

  • Final Concentration: This procedure yields a 2.5 mg/mL suspended solution in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Administration: Use immediately after preparation. If suspension is not uniform, use sonication to aid mixing before drawing the dose.

Diagrams

GS967_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Formulation Prepare GS-967 Formulation (e.g., DMSO/PEG300/Tween-80/Saline) Dosing Administer GS-967 or Vehicle (Oral, IP, or IV) Formulation->Dosing Animal_Acclimation Acclimate Animals (e.g., Scn8a+/- mice) Animal_Acclimation->Dosing Monitoring Monitor for Seizures or Arrhythmic Events Dosing->Monitoring Toxicity_Check Assess Behavioral Toxicity and General Health Dosing->Toxicity_Check PK_Analysis Analyze Plasma Samples (Satellite Group) Dosing->PK_Analysis Satellite Cohort Data_Collection Collect Efficacy Data (e.g., Seizure Frequency, ECG) Monitoring->Data_Collection Toxicity_Check->Data_Collection Stats Statistical Analysis Data_Collection->Stats PK_Analysis->Stats

Caption: Experimental Workflow for GS-967 In Vivo Efficacy Studies.

GS967_MoA GS967 GS-967 Late_INa Persistent Late Sodium Current (Late INa) This compound->Late_INa Inhibits NaV_Channel Voltage-Gated Sodium Channel (NaV) NaV_Channel->Late_INa Generates Ca_Overload Intracellular Ca2+ Overload Late_INa->Ca_Overload Leads to Hyperexcitability Neuronal Hyperexcitability Late_INa->Hyperexcitability Contributes to Arrhythmia Arrhythmias Ca_Overload->Arrhythmia Causes Seizure Seizures Hyperexcitability->Seizure Causes

Caption: Simplified Mechanism of Action for GS-967.

Section 2: GS-9688 (Selgantolimod - TLR8 Agonist)

This section provides troubleshooting guidance for researchers conducting in vivo studies with GS-9688 (Selgantolimod), a selective Toll-Like Receptor 8 (TLR8) agonist.

Frequently Asked questions (FAQs)

Q1: What is the primary mechanism of action for GS-9688?

A1: GS-9688 is an orally available, selective small-molecule agonist of Toll-like receptor 8 (TLR8).[2][6][7] TLR8 is an endosomal receptor that recognizes single-stranded RNA, leading to the activation of innate immune responses.[4] GS-9688 activation of TLR8, primarily in myeloid dendritic cells and monocytes, induces the production of immunomodulatory cytokines like IL-12 and TNF-α, and activates various immune cells including NK cells and T cells.[5][6][8]

Q2: What is the intended therapeutic application and what in vivo models are used?

A2: GS-9688 is in clinical development for the treatment of chronic hepatitis B (CHB).[6] Preclinical in vivo efficacy has been demonstrated in the woodchuck model of chronic hepatitis B, where it reduced viral load and surface antigen levels.[9][10] Pharmacodynamic studies are often conducted in cynomolgus monkeys.[2]

Q3: What are common adverse events or toxicities to monitor for?

A3: In clinical studies, the most common adverse events are generally mild and transient gastrointestinal issues such as nausea and vomiting.[11] In vivo studies should monitor for signs of systemic immune activation, including changes in cytokine levels (e.g., IL-12, IL-1RA, IFN-γ), and transient elevations in liver enzymes as potential biomarkers of activity and toxicity.[10][11]

Troubleshooting Common Pitfalls

Issue 1: Lack of Pharmacodynamic Response (e.g., No Cytokine Induction)

  • Possible Cause: Suboptimal dosage, administration route, or issues with formulation. High first-pass metabolism is an intended feature of the drug.[12][13]

  • Troubleshooting Steps:

    • Confirm Dose and Route: GS-9688 is designed for oral administration to achieve high first-pass hepatic clearance, concentrating its effect in the liver and gut-associated lymphoid tissues.[12][14] Ensure the oral gavage technique is correct to avoid misdosing.

    • Timing of Sampling: Cytokine induction is transient.[11] In preclinical models, peak induction of cytokines like IL-12p40 occurred around 4 hours post-dose.[14] Optimize your blood sampling time points to capture this peak.

    • Food Effect: Food can diminish the pharmacodynamic response of GS-9688 without significantly affecting its pharmacokinetics.[14] Standardize the fasting state of animals prior to dosing.

Issue 2: High Inter-Animal Variability in Efficacy Studies

  • Possible Cause: Differences in baseline immune status of the animals.

  • Troubleshooting Steps:

    • Baseline Immune Profiling: If possible, analyze baseline parameters before the study begins. Transcriptomic analysis of pre-treatment liver biopsies in the woodchuck model suggested that the baseline immune state may predict response.[9][10]

    • Increase Group Size: To account for biological variability, increase the number of animals per group to achieve sufficient statistical power.

    • Standardize Animal Husbandry: Ensure all animals are sourced from the same vendor, are of similar age and weight, and are housed under identical conditions to minimize environmental variables.

Issue 3: Unexpected Systemic Toxicity

  • Possible Cause: Excessive dosage leading to a "cytokine storm" or off-target effects.

  • Troubleshooting Steps:

    • Dose Escalation Study: Begin with a low dose and perform a dose escalation study to find a tolerable dose that still provides a pharmacodynamic response. In woodchucks, 3 mg/kg was effective while 1 mg/kg was not.[9][10]

    • Monitor for Clinical Signs: Closely monitor animals for clinical signs of systemic inflammation, such as weight loss, lethargy, and ruffled fur.

    • Measure a Cytokine Panel: Instead of a single cytokine, measure a panel (e.g., IL-12, TNF-α, IFN-γ, IL-6, IL-1RA) to better understand the nature of the immune response and identify potential drivers of toxicity.

Data Summary Table
ParameterValueSpecies/ModelSource
TLR8 Agonism (IL-12p40 EC50) 220 nMHuman PBMCs[13][15]
TLR7 Selectivity (IFN-α EC50) >50 µMHuman PBMCs[13][15]
Effective Oral Dose 3 mg/kg (weekly)Woodchuck Hepatitis Model[9][10]
Peak Cytokine Induction ~4 hours post-doseCynomolgus Monkeys[14]
Primary Administration Route OralAll[2][12]
Experimental Protocols

Protocol: In Vivo Efficacy Assessment in Woodchuck Model (Conceptual)

This protocol is based on published studies with the woodchuck model of chronic hepatitis B.[9][10]

  • Animal Model: Use woodchucks chronically infected with woodchuck hepatitis virus (WHV).

  • Grouping: Randomize animals into at least three groups: Vehicle control, 1 mg/kg GS-9688, and 3 mg/kg GS-9688.

  • Formulation & Dosing: Formulate GS-9688 for oral gavage. Administer the assigned dose once weekly for a defined period (e.g., 8 weeks).

  • Monitoring (During Dosing):

    • Collect blood samples weekly (prior to dosing) to measure serum WHV DNA and WHV surface antigen (WHsAg).

    • On select dosing days, perform intensive blood sampling (e.g., pre-dose, 2, 4, 8, 24 hours post-dose) to measure serum cytokine levels (IL-12, IL-1RA) and liver injury biomarkers (ALT, AST).

  • Monitoring (Post-Dosing): Continue to monitor viral load and WHsAg for an extended period (e.g., >5 months) to assess the durability of the antiviral response.

  • Terminal Analysis: At the end of the study, collect liver tissue to measure intrahepatic WHV RNA and DNA levels.

Diagrams

TLR8_Pathway cluster_cell Antigen Presenting Cell (e.g., Monocyte) cluster_response Downstream Immune Response GS9688 GS-9688 (Selgantolimod) Endosome Endosome GS9688->Endosome Enters TLR8 TLR8 Endosome->TLR8 Binds to MyD88 MyD88 TLR8->MyD88 Recruits NFkB NF-κB Pathway MyD88->NFkB IRF5 IRF5 MyD88->IRF5 Cytokines Pro-inflammatory Cytokines & Chemokines (IL-12, TNF-α, etc.) NFkB->Cytokines Induces IRF5->Cytokines Induces NK_Cell NK Cell Activation Cytokines->NK_Cell T_Cell T Cell Proliferation & Function Cytokines->T_Cell

Caption: Simplified TLR8 Signaling Pathway Activated by GS-9688.

GS9688_Logic cluster_input Inputs & Variables cluster_output Observed Outcomes Dose Dose Level (e.g., 3 mg/kg) PD_Response Pharmacodynamic Response (Cytokine Induction) Dose->PD_Response Directly Impacts Efficacy Antiviral Efficacy (Viral Load Reduction) Dose->Efficacy Determines Toxicity Toxicity (GI, Systemic) Dose->Toxicity Influences Food Food Status (Fasted vs. Fed) Food->PD_Response Reduces Baseline_Immunity Baseline Immune Status Baseline_Immunity->Efficacy Modulates Variability

Caption: Key Relationships in GS-9688 In Vivo Experiments.

References

Technical Support Center: Refining Patch Clamp Protocols for Late Sodium Current (INaL) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with late sodium current (INaL) inhibitors. The information is designed to address specific issues encountered during patch clamp experiments.

Frequently Asked Questions (FAQs)

Q1: What is the late sodium current (INaL) and why is it an important drug target?

A1: The late sodium current (INaL) is a sustained component of the total sodium current that persists during the plateau phase of the cardiac action potential.[1][2] It is generated by a small fraction of voltage-gated sodium channels (NaV) that fail to inactivate or that reopen multiple times (a phenomenon known as "burst mode").[1][3] Under normal physiological conditions, INaL is very small; however, in pathological states such as heart failure, ischemia, and long QT syndrome, its amplitude is enhanced.[2][4] This increased inward current can prolong the action potential duration, leading to early afterdepolarizations and an increased risk of cardiac arrhythmias.[2][4] Therefore, selective inhibition of INaL is a promising therapeutic strategy for treating these conditions.[5][6][7]

Q2: What are the different gating modes of sodium channels that contribute to INaL?

A2: The late sodium current is primarily a result of non-equilibrium gating of NaV1.5 channels.[8] Single-channel patch clamp studies have identified three main gating modes: a transient mode responsible for the peak current, a burst mode characterized by frequent channel reopenings, and a late scattered mode with infrequent, random openings.[7] The burst and late scattered modes are the primary contributors to the sustained INaL.[7]

Q3: How do late sodium current inhibitors exhibit selectivity for INaL over the peak sodium current?

A3: The selectivity of INaL inhibitors is often based on their state-dependent binding to the sodium channel and their kinetic properties.[9][10] Many INaL inhibitors bind with higher affinity to the open and/or inactivated states of the channel, which are more prevalent during the prolonged depolarization of the action potential plateau where INaL is active.[9][10][11] Additionally, some selective inhibitors exhibit fast offset kinetics, meaning they unbind from the channel quickly. This allows them to have a greater effect on the sustained INaL while having less impact on the transient peak current at normal heart rates.[12]

Q4: What is "use-dependent block" and how is it relevant for INaL inhibitors?

A4: Use-dependent block, also known as frequency-dependent block, is a phenomenon where the inhibitory effect of a drug increases with the frequency of channel activation.[13][14] This occurs when the drug preferentially binds to the open or inactivated states of the channel and has insufficient time to dissociate between successive depolarizations at higher frequencies.[13] For INaL inhibitors, use-dependence can enhance their efficacy during tachyarrhythmias, where the heart rate is elevated.[13]

Troubleshooting Guides

Problem: My late sodium current recording is unstable or "runs down" over time.

  • Possible Cause 1: Dialysis of essential intracellular components.

    • Troubleshooting: In the whole-cell patch clamp configuration, crucial intracellular molecules can be washed out by the pipette solution, leading to a gradual decrease in current amplitude. To mitigate this, consider including 2 mM ATP-Mg and 0.3 mM GTP in your internal solution to support channel function.[15] If rundown persists, the perforated patch-clamp technique, which uses antibiotics like amphotericin B to gain electrical access without dialyzing larger molecules, is a viable alternative.[15]

  • Possible Cause 2: Declining cell health.

    • Troubleshooting: Ensure your cells are healthy and viable before and during the experiment. Maintain proper cell culture conditions and use cells from a consistent passage number. During the recording, monitor for changes in cell morphology that may indicate poor health.

  • Possible Cause 3: Unstable seal resistance.

    • Troubleshooting: A high and stable seal resistance (≥1 GΩ) is critical for high-quality recordings.[1] If the seal is unstable, it can introduce noise and cause the current to drift. If you are using an automated patch clamp system, some platforms may require a "seal enhancer" solution, often with a high Ca2+ concentration, which is typically washed out after seal formation.[16] For manual patch clamp, ensure the pipette tip is clean and appropriately fire-polished.

Problem: I am having difficulty isolating the small late sodium current from the much larger peak current.

  • Possible Cause 1: Inadequate voltage control.

    • Troubleshooting: The large and fast peak sodium current can overwhelm the patch clamp amplifier, leading to a loss of voltage control and making it difficult to resolve the small INaL.[17] To address this, you can reduce the magnitude of the sodium current by using an external solution with a lower sodium concentration (e.g., 5 mM).[17] Additionally, conducting experiments at a lower temperature (e.g., room temperature, ~22°C) can slow the channel kinetics and improve voltage control.[17] Using large-bore micropipettes with a low access resistance and employing series resistance compensation can also help maintain voltage clamp fidelity.[17]

  • Possible Cause 2: Contamination from other currents.

    • Troubleshooting: Ensure your internal and external solutions are designed to isolate the sodium current. This typically involves using cesium and TEA to block potassium channels and including calcium channel blockers if necessary. The remaining current can be confirmed as sodium current by its sensitivity to a high concentration of tetrodotoxin (B1210768) (TTX).[1]

Problem: I am not observing the expected use-dependent block with my INaL inhibitor.

  • Possible Cause 1: Inappropriate voltage protocol.

    • Troubleshooting: Use-dependent block is highly dependent on the stimulation frequency and the holding potential.[15] To elicit use-dependent block, a voltage protocol with a higher frequency of depolarization (e.g., 1-5 Hz) is required.[13] The holding potential should be set to a level that allows for a sufficient number of channels to be in the resting state and available for opening during the depolarizing pulses.

  • Possible Cause 2: The compound does not exhibit significant use-dependence.

    • Troubleshooting: Not all INaL inhibitors show strong use-dependence. Review the literature for the specific compound you are studying to understand its known properties. The degree of use-dependence can also be influenced by the specific isoform of the sodium channel being studied.[7]

Experimental Protocols

Manual Whole-Cell Patch Clamp Protocol for Measuring INaL
  • Cell Preparation:

    • Plate cells (e.g., HEK293 cells stably expressing NaV1.5) on glass coverslips at an appropriate density to achieve 50-70% confluency on the day of recording.

    • Prior to recording, transfer a coverslip to the recording chamber and perfuse with the external solution.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with CsOH.

    • Note: Solution compositions may need to be optimized for specific cell types and experimental goals.

  • Pipette Preparation:

    • Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

    • Fire-polish the pipette tips to ensure a smooth surface for sealing.

  • Recording Procedure:

    • Approach a target cell with the micropipette while applying positive pressure.

    • Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a GΩ seal.

    • After achieving a stable GΩ seal, apply a brief pulse of stronger suction to rupture the cell membrane and establish the whole-cell configuration.

    • Allow the cell to stabilize for 5-10 minutes before starting the voltage-clamp protocol.

  • Voltage-Clamp Protocol:

    • Set the holding potential to -100 mV to allow for the recovery of sodium channels from inactivation.[1]

    • Apply a series of depolarizing voltage steps (e.g., 300 ms (B15284909) duration to -10 mV) at a low frequency (e.g., 0.33 Hz) to elicit both peak and late sodium currents.[1]

    • Record a stable baseline current before applying the INaL inhibitor.

    • Perfuse the cell with the desired concentrations of the test compound and record the current until a steady-state block is achieved.

    • Perform a washout with the control external solution to assess the reversibility of the block.

    • At the end of the experiment, apply a high concentration of TTX (e.g., 30 µM) to isolate the TTX-sensitive current.[1]

  • Data Analysis:

    • Measure the peak inward current to determine the effect on the peak sodium current.

    • Measure the late sodium current as the average current during a defined time window towards the end of the depolarizing pulse (e.g., the last 100 ms of a 300 ms pulse).[1]

    • Subtract the TTX-insensitive current to isolate the sodium current.

    • Calculate the percentage of block for both peak and late currents at each concentration of the inhibitor.

    • Fit the concentration-response data to a Hill equation to determine the IC50 value.

Automated Patch Clamp Workflow for High-Throughput Screening of INaL Inhibitors
  • Cell Preparation for Suspension:

    • Culture cells to a high density.

    • Dissociate the cells using a gentle, non-enzymatic method to ensure cell viability and membrane integrity.

    • Resuspend the cells in the appropriate external solution at the concentration recommended by the automated patch clamp system manufacturer.

    • Allow the cells to recover for a short period (e.g., 60 minutes at 15°C with shaking) before use.[18]

  • Automated Patch Clamp System Setup:

    • Prime the system with the internal and external solutions.

    • Load the cell suspension and compound plates.

    • Use a pre-defined voltage protocol similar to the one described for manual patch clamp, optimized for the specific automated platform.

  • Data Acquisition and Analysis:

    • The system will automatically perform cell capture, sealing, whole-cell formation, and compound application.

    • Data is typically analyzed using the software provided with the instrument, which can automatically calculate parameters such as peak and late current amplitude, and percentage of inhibition.

    • High-throughput screening data can be used to generate concentration-response curves and determine IC50 values for a large number of compounds.

Quantitative Data

Table 1: IC50 Values of Selected Late Sodium Current Inhibitors

CompoundIC50 for INaLIC50 for Peak INaCell Type/SpeciesReference
Ranolazine (B828)6 µM294 µMCanine Ventricular Myocytes[19]
Ranolazine17 µM1,329 µMRabbit[19]
GS-6615 (Eleclazine)0.62 µM51 µMManual Patch Clamp[19]
GS-458967333 nM>15% block at 333 nMHEK293 cells (NaV1.5)[19]
F158453.25 µM (veratridine-induced)23% block at 10 µM[19]
Amiodarone (B1667116)3.0 µM178.1 µMHEK293 cells[11]
Empagliflozin0.79 µMLittle effectRecombinant human NaV1.5[20]
Dapagliflozin0.58 µMLittle effectRecombinant human NaV1.5[20]
Canagliflozin1.26 µMLittle effectRecombinant human NaV1.5[20]
Lidocaine61.3% inhibition at 100 µM (36°C)hiPSC-CMs[21]
Flecainide54.3% inhibition at 10 µM (36°C)hiPSC-CMs[21]

Table 2: Temperature Effects on INaL and Inhibitor Potency

ConditionEffect on INaLEffect on Inhibitor Potency (Flecainide & Lidocaine)Reference
Increase from 36°C to 40°CSignificant reduction in INaL amplitudeReduced inhibition of INaL[21]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis cell_culture Cell Culture approach_cell Approach Cell cell_culture->approach_cell solution_prep Solution Preparation solution_prep->approach_cell pipette_prep Pipette Pulling & Polishing pipette_prep->approach_cell seal_formation Giga-ohm Seal Formation approach_cell->seal_formation whole_cell Establish Whole-Cell seal_formation->whole_cell voltage_protocol Apply Voltage Protocol whole_cell->voltage_protocol compound_app Compound Application voltage_protocol->compound_app washout Washout compound_app->washout current_measurement Measure Peak & Late Currents washout->current_measurement subtraction TTX Subtraction current_measurement->subtraction percent_block Calculate % Block subtraction->percent_block crc Generate Concentration-Response Curve percent_block->crc ic50 Determine IC50 crc->ic50

Caption: Workflow for manual patch clamp analysis of late sodium current inhibitors.

State_Dependent_Block Resting Resting Open Open Resting->Open Activation Resting_Drug Resting-Drug Resting->Resting_Drug Low Affinity Inactivated Inactivated Open->Inactivated Inactivation Open_Drug Open-Drug Open->Open_Drug High Affinity Inactivated->Resting Recovery Inactivated_Drug Inactivated-Drug Inactivated->Inactivated_Drug High Affinity Resting_Drug->Resting Open_Drug->Open Inactivated_Drug->Inactivated

Caption: State-dependent block of sodium channels by INaL inhibitors.

Voltage_Protocol origin time_axis Time (ms) voltage_axis Voltage (mV) holding -100 mV (Holding Potential) depolarization -10 mV (Depolarization) return_holding -100 mV p0 p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6

Caption: Example voltage-step protocol for isolating the late sodium current.

References

Technical Support Center: Addressing Variability in GS967 Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The designation "GS967" has been used in scientific literature to refer to two distinct molecules: GS-458967 (Eleclazine) , a late sodium current inhibitor, and GS-9688 (Selgantolimod) , a Toll-like receptor 8 (TLR8) agonist. This support center addresses both compounds to prevent experimental discrepancies arising from this ambiguity. Please verify the CAS number of your compound to ensure you are consulting the correct section.

  • GS-458967 (Eleclazine): CAS 1262618-39-2

  • GS-9688 (Selgantolimod): CAS 1638768-73-7

Section 1: GS-458967 (Eleclazine) - Late Sodium Current (INaL) Inhibitor

This section is dedicated to researchers working with GS-458967, a potent and selective inhibitor of the late sodium current (INaL), investigated for its anti-arrhythmic and anti-convulsant properties.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for GS-458967? A1: GS-458967 selectively inhibits the late component of the sodium current (INaL) in cardiac and neuronal cells.[1][4] Under pathological conditions like ischemia or in certain channelopathies, an enhanced INaL can lead to intracellular sodium and calcium overload, causing arrhythmias or neuronal hyperexcitability.[4] GS-458967 preferentially blocks this persistent current with minimal effect on the peak sodium current required for normal action potential propagation.[4][5]

Q2: What is the difference between "late" and "peak" sodium current? A2: Peak sodium current is the rapid, transient influx of sodium ions that initiates the upstroke of an action potential. Late sodium current is a smaller, persistent influx of sodium that occurs during the plateau phase of the action potential. While the peak current is essential for normal electrical signaling, an abnormally large late current is often pathological.

Q3: How should I prepare and store GS-458967 stock solutions? A3: GS-458967 powder can be stored at -20°C for up to two years.[6] For experimental use, it is soluble in DMSO (up to ~45 mg/mL) and Ethanol (~46 mg/mL).[2] Prepare concentrated stock solutions in DMSO and store them in aliquots at -80°C to avoid repeated freeze-thaw cycles; these are stable for at least 6 months.[2][6] Note that moisture-absorbing DMSO can reduce solubility.[2]

Q4: What are the typical effective concentrations for in vitro experiments? A4: The effective concentration varies by model system. IC50 values for inhibiting INaL are reported to be approximately 0.13 µM in ventricular myocytes and 0.21 µM in isolated hearts.[1] In patch-clamp experiments, concentrations ranging from 100 nM to 1 µM are commonly used to demonstrate effects on late INa and action potential duration.[1][7]

Troubleshooting Guide: In Vitro Experiments (Electrophysiology)
IssuePotential Cause(s)Recommended Solution(s)
No or minimal inhibition of late sodium current (INaL) Inactive Compound: Improper storage or multiple freeze-thaw cycles of the stock solution.Prepare fresh dilutions from a new aliquot of a properly stored stock solution for each experiment.
Incorrect Voltage Protocol: The voltage protocol may not be optimal for eliciting a measurable late current in your specific cell type.Use a voltage ramp protocol or long depolarizing steps to maximize the late current component. A typical protocol involves holding the cell at -120 mV and applying a depolarizing step to -20 mV for 200-500 ms (B15284909).[5]
Low Expression of INaL: The cell line or primary cells being used may not express a significant late sodium current under baseline conditions.Consider using a late current enhancer like Anemonia sulcata toxin II (ATX-II) to increase the measurable INaL.[8] Alternatively, use cell lines known to express specific long-QT syndrome mutations (e.g., SCN5A-1795insD) which exhibit an enhanced late current.[5]
High variability in peak current (INa, peak) block State-Dependent Block: GS-458967's block of the peak current is state-dependent, showing higher affinity for inactivated channels. Variability in the holding potential can alter the proportion of channels in the inactivated state.Maintain a consistent and sufficiently negative holding potential (e.g., -120 mV) to ensure most channels are in the resting state before depolarization.[8] Inconsistent results at more depolarized holding potentials (e.g., -80 mV) are expected due to increased channel inactivation.
Use-Dependent Block: The inhibitory effect can accumulate with repetitive stimulation (high frequency).To assess tonic block, use a low-frequency stimulation protocol (e.g., ≤ 0.2 Hz).[5] To investigate use-dependent block, apply pulse trains at higher frequencies (e.g., 10 Hz) and measure the progressive decrease in current amplitude.[9]
Unstable recordings or "rundown" of current Poor Seal Quality: A giga-seal (<1 GΩ) is unstable and can lead to current rundown.Ensure a high-resistance seal (>1 GΩ) before breaking into whole-cell configuration. Use high-quality glass pipettes and filter intracellular solutions.
Intracellular Ion Imbalance: The composition of your intracellular solution may be causing changes in channel gating or cell health over time.Check the osmolarity and pH of your intracellular solution. Ensure it is appropriately filtered (0.22 µm) and contains ATP and GTP to support cell metabolism.
Troubleshooting Guide: In Vivo Experiments (Animal Models)
IssuePotential Cause(s)Recommended Solution(s)
High variability in seizure suppression (Epilepsy Models) Mouse Strain Differences: The genetic background of mouse models (e.g., SCN8A or Dravet syndrome models) can significantly impact seizure phenotype and drug response.[10]Ensure all experimental and control groups are on the same genetic background. Report the specific strain used in all publications.
Inconsistent Drug Administration/Bioavailability: For oral administration via medicated chow, variations in food intake can lead to inconsistent dosing. For injections, the vehicle used can affect solubility and absorption.For chow administration, monitor daily food consumption to estimate the actual dose received per animal.[11] For injections, ensure the compound is fully solubilized. A common vehicle for acute administration is vegetable oil.[3]
Biological Variability: Seizure frequency and severity can be inherently variable between individual animals, even within the same genotype.[11][12]Use a sufficient number of animals per group to achieve statistical power. Use telemetry or continuous video-EEG monitoring for accurate seizure quantification rather than relying solely on visual observation.
Lack of anti-arrhythmic effect (Cardiac Models) Inappropriate Arrhythmia Induction Model: The mechanism of arrhythmia induction may not involve a significant late sodium current component.GS-458967 is most effective in models where INaL is enhanced, such as ischemia models or in the presence of INaL enhancers (e.g., ATX-II) or certain potassium channel blockers (e.g., E-4031).[8][13]
Incorrect Dosage or Timing: The dose may be too low, or the measurement may be taken outside the window of peak plasma concentration.Perform a dose-response study to determine the optimal dose for your model. Conduct pharmacokinetic studies to understand the time to peak concentration (Tmax) and half-life to inform the timing of arrhythmia induction and measurements.
Data Summary: GS-458967 Potency
ParameterValueExperimental SystemReference
IC50 (Late INa) 0.13 µMRabbit Ventricular Myocytes (ATX-II induced)[1][8]
IC50 (Late INa) 0.21 µMIsolated Rabbit Hearts (ATX-II induced)[1][8]
IC50 (Use-Dependent Block of Peak INa) 0.07 µMhiPSC-derived Cardiomyocytes[9][14]
Effective Concentration (APD shortening) 300 nMMurine Scn5a mutant cardiomyocytes[5]
Experimental Protocols

Protocol 1: Whole-Cell Voltage Clamp Recording of Late INa

  • Cell Preparation: Isolate ventricular myocytes or use a suitable cell line (e.g., HEK293 expressing Nav1.5).

  • Solutions:

    • External Solution (mM): 140 NaCl, 5 CsCl, 1.8 CaCl2, 2 MgCl2, 5 HEPES, 5 Glucose, 0.002 Nifedipine (to block calcium currents). Adjust pH to 7.3 with CsOH.

    • Internal Solution (mM): 5 NaCl, 133 CsCl, 2 MgATP, 20 TEA-Cl, 10 EGTA, 5 HEPES. Adjust pH to 7.3 with CsOH.

  • Recording:

    • Obtain a high-resistance (>1 GΩ) seal and establish a whole-cell configuration.

    • Hold the cell at -120 mV.

    • Apply a 500 ms depolarizing step to -20 mV to activate sodium channels.

    • Record the current during the last 50 ms of the depolarizing step to measure the late component.

  • Drug Application:

    • Establish a stable baseline recording.

    • Perfuse the cell with the external solution containing GS-458967 (e.g., 300 nM).

    • After equilibration, record the current again to determine the extent of inhibition.

    • Perform a washout with the control external solution to check for reversibility.

Visualizations

GS458967_MoA cluster_states Channel States NaChannel Voltage-Gated Sodium Channel (Nav) Resting Resting Open Open (Peak I_Na) Resting->Open Depolarization Inactivated Inactivated Open->Inactivated Fast Inactivation Late Non-inactivated (Late I_Na) Open->Late Inactivated->Resting Repolarization This compound GS-458967 This compound->Late Inhibits

Mechanism of GS-458967 Action

Ephys_Workflow start Prepare Cell & Solutions seal Obtain Giga-seal (>1 GΩ) start->seal whole_cell Establish Whole-Cell Configuration seal->whole_cell baseline Record Baseline I_NaL (Control Solution) whole_cell->baseline apply_drug Perfuse with GS-458967 baseline->apply_drug record_drug Record I_NaL with Drug apply_drug->record_drug washout Washout with Control Solution record_drug->washout record_washout Record I_NaL after Washout washout->record_washout analysis Analyze Data (Inhibition, Kinetics) record_washout->analysis

Electrophysiology Workflow for GS-458967

Section 2: GS-9688 (Selgantolimod) - Toll-Like Receptor 8 (TLR8) Agonist

This section is for researchers working with GS-9688, an oral, selective agonist of Toll-like receptor 8 (TLR8), primarily investigated for the treatment of chronic hepatitis B (CHB).[15][16][17]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for GS-9688? A1: GS-9688 is a small molecule that binds to and activates TLR8, an endosomal receptor predominantly expressed in myeloid cells like monocytes, macrophages, and dendritic cells.[16][17] Activation of TLR8 triggers a downstream signaling cascade leading to the production of pro-inflammatory and immunomodulatory cytokines, including IL-12, TNF-α, and IFN-γ, which orchestrate an antiviral immune response.[15][16]

Q2: Why is TLR8 a target for chronic hepatitis B (CHB)? A2: CHB is characterized by a weak or exhausted host immune response to the virus. By activating TLR8, GS-9688 aims to stimulate the innate immune system to recognize and control the infection. The induced cytokines can enhance the function of various immune cells, including Natural Killer (NK) cells and T cells, to promote the clearance of HBV-infected hepatocytes.[16]

Q3: How should I prepare and store GS-9688 stock solutions? A3: GS-9688 powder can be stored at -20°C for one year or -80°C for two years.[15] It is typically dissolved in DMSO to create a concentrated stock solution. Store stock solutions in small aliquots at -80°C to prevent degradation from multiple freeze-thaw cycles.

Q4: What are the typical effective concentrations for in vitro experiments? A4: In human peripheral blood mononuclear cell (PBMC) cultures, GS-9688 induces cytokine production with nanomolar potency.[18] Effective concentrations in published studies range from 1 nM to 1 µM, depending on the specific assay and endpoint being measured.[16]

Troubleshooting Guide: In Vitro Experiments (PBMC Assays)
IssuePotential Cause(s)Recommended Solution(s)
High background cytokine levels in control wells Endotoxin (B1171834) (LPS) Contamination: Reagents, water, or plasticware may be contaminated with LPS, a potent TLR4 agonist that also activates monocytes.Use certified endotoxin-free reagents and labware. Regularly test media and serum for endotoxin levels.
Cell Stress during Isolation: Harsh isolation procedures can pre-activate PBMCs.Handle cells gently, avoid vigorous vortexing, and ensure all centrifugation steps are performed at the correct temperature and speed. Allow cells to rest for at least 2 hours post-plating before adding the stimulus.[19]
Low or no cytokine response to GS-9688 Low PBMC Viability: Poor viability will result in a blunted response.Assess cell viability (e.g., via trypan blue) after isolation. Aim for >95% viability. Optimize the isolation protocol if viability is low.[19]
Incorrect Cell Density: The number of cells per well can significantly impact the final cytokine concentration.Optimize cell density. A common starting point is 1-2 x 105 cells per well in a 96-well plate.[20]
Species Specificity: GS-9688 is a potent human TLR8 agonist but has significantly lower or no activity on murine TLR8.Ensure you are using human cells (e.g., PBMCs, monocytes) or a cell line that expresses human TLR8. This compound is not suitable for standard mouse immune cell stimulation.
High donor-to-donor variability Genetic Polymorphisms: Variations in TLR8 and other immune-related genes are common in the human population and can lead to different response levels.Acknowledge this inherent biological variability. Screen multiple healthy donors and group them based on response if necessary. Increase the number of donors to ensure conclusions are robust.
Pre-existing Immune Status: The health status of the blood donor (e.g., recent infection, inflammation) can affect the baseline activation state of their immune cells.Use a consistent and clearly defined set of inclusion/exclusion criteria for blood donors.
Troubleshooting Guide: In Vivo Experiments (Woodchuck Model)
IssuePotential Cause(s)Recommended Solution(s)
High variability in antiviral response Inherent Biological Variation: Woodchucks are an outbred animal model, leading to significant inter-animal variability in immune responses and disease progression, similar to humans.[21][22]Use sufficient numbers of animals per group to achieve statistical significance. Use historical data from the specific woodchuck colony to understand baseline variability.
Variable Viral Load at Baseline: Animals may have different levels of WHV (Woodchuck Hepatitis Virus) DNA and antigens at the start of the experiment, influencing the treatment outcome.Stratify animals into treatment groups based on baseline viral load and other relevant biomarkers to ensure groups are well-matched.
Lack of sustained viral suppression Immune Tolerance/Exhaustion: In a chronic infection model, the host immune system is often tolerant or exhausted, making it difficult to fully reactivate.The goal of TLR8 agonism is to break this tolerance. A lack of response may reflect the profound state of immune exhaustion in a particular animal. Consider combination therapies (e.g., with nucleoside analogues) to reduce viral load and potentially improve the efficacy of the immune modulator.[17]
Insufficient Drug Exposure: The oral dose may not be achieving sufficient concentrations in the liver where the immune response is critical.Conduct pharmacokinetic studies in woodchucks to correlate plasma and liver drug concentrations with pharmacodynamic markers (e.g., cytokine induction).
Data Summary: GS-9688 In Vitro Activity
Cytokine Induced (Human PBMCs)Potency (EC50)Reference
IL-12p40 Nanomolar range[16]
TNF-α Nanomolar range[16]
IFN-γ Nanomolar range[15][16]
IL-6 Nanomolar range[16]
Experimental Protocols

Protocol 1: Human PBMC Stimulation and Cytokine Analysis

  • PBMC Isolation:

    • Isolate PBMCs from healthy donor whole blood or buffy coats using Ficoll-Paque density gradient centrifugation.

    • Wash the isolated cells twice with sterile PBS.

    • Resuspend the final cell pellet in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin).

    • Perform a cell count and assess viability.

  • Cell Plating:

    • Adjust the cell concentration to 1 x 106 cells/mL in complete RPMI.

    • Plate 200 µL of the cell suspension (2 x 105 cells) into each well of a 96-well flat-bottom plate.

    • Incubate for 2-4 hours at 37°C, 5% CO2 to allow cells to rest.

  • Stimulation:

    • Prepare serial dilutions of GS-9688 in complete RPMI from a DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and low (e.g., <0.1%).

    • Add the diluted GS-9688 or vehicle control to the appropriate wells.

    • Incubate for 18-24 hours at 37°C, 5% CO2.

  • Cytokine Measurement:

    • After incubation, centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant for cytokine analysis.

    • Measure cytokine concentrations (e.g., IL-12, TNF-α) using a suitable method like ELISA or a multiplex bead-based assay (e.g., Luminex).

Visualizations

TLR8_Pathway cluster_endosome Endosome TLR8 TLR8 MyD88 MyD88 TLR8->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB Pathway TRAF6->NFkB MAPK MAPK Pathway TRAF6->MAPK GS9688 GS-9688 GS9688->TLR8 Activates Cytokines Pro-inflammatory Cytokines & Chemokines (IL-12, TNF-α, etc.) NFkB->Cytokines Transcription MAPK->Cytokines Transcription

GS-9688 TLR8 Signaling Pathway

PBMC_Workflow start Isolate PBMCs from Healthy Donor Blood plate Plate Cells in 96-well Plate (2x10^5 cells/well) start->plate rest Rest Cells (2-4 hours) plate->rest stimulate Add GS-9688 Dilutions or Vehicle Control rest->stimulate incubate Incubate (18-24 hours) stimulate->incubate collect Collect Supernatant incubate->collect measure Measure Cytokines (ELISA, Luminex) collect->measure analysis Analyze Data (Dose-Response Curves) measure->analysis

PBMC Stimulation Workflow for GS-9688

References

GS-967 Technical Support Center: Quality Control, Purity Assessment, and Experimental Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the quality control, purity assessment, and experimental troubleshooting for GS-967 (also known as GS-458967), a potent and selective inhibitor of the late sodium current (INaL). This resource is designed to assist researchers in ensuring the integrity of their experiments and in overcoming common challenges encountered while working with this compound.

Frequently Asked Questions (FAQs)

1. What is GS-967 and what is its primary mechanism of action?

GS-967 is a potent and selective inhibitor of the cardiac late sodium current (late INa).[1][2] Its mechanism of action involves the modulation of voltage-gated sodium channels, making it a valuable tool for studying cardiac arrhythmias and certain types of epilepsy.[1]

2. What are the recommended storage conditions for GS-967?

For long-term storage, GS-967 powder should be kept at -20°C for up to 3 years. Stock solutions in solvent can be stored at -80°C for up to 1 year or at -20°C for up to 1 month. To maintain stability, it is crucial to aliquot stock solutions to prevent repeated freeze-thaw cycles.[1]

3. What is the solubility of GS-967?

GS-967 is soluble in Dimethyl Sulfoxide (B87167) (DMSO) at a concentration of 45 mg/mL (129.6 mM) and in ethanol (B145695) at 46 mg/mL. It is important to use fresh, anhydrous DMSO as moisture can reduce its solubility.[1] GS-967 is insoluble in water.[3]

4. How should I prepare a stock solution of GS-967?

To prepare a stock solution, dissolve the GS-967 powder in an appropriate solvent such as DMSO to the desired concentration. For in vivo studies, a common formulation involves preparing a stock solution in DMSO and then further diluting it with vehicles like PEG300, Tween-80, and saline to create a homogeneous suspension.[2]

5. What purity level should I expect for GS-967?

Commercial suppliers typically provide GS-967 with a purity of ≥98%, with some batches reaching >99%.[2] The quality is generally confirmed by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Quality Control and Purity Assessment

Ensuring the purity and integrity of GS-967 is critical for obtaining reliable and reproducible experimental results. The following tables summarize key quality control parameters and provide detailed methodologies for purity assessment.

Quantitative Data Summary
ParameterTypical ValueMethod of AnalysisReference
Purity≥98% to >99%HPLC[2]
Molecular Weight347.22 g/mol Mass Spectrometry
AppearanceWhite to off-white solidVisual Inspection
Solubility (DMSO)45 mg/mL (129.6 mM)Solubilization Test[1]
Melting PointNot specifiedMelting Point Apparatus
Experimental Protocols for Purity Assessment

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of GS-967 and detecting any related impurities or degradation products.

  • Objective: To separate and quantify GS-967 from potential impurities.

  • Methodology:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% trifluoroacetic acid) and an organic phase (e.g., acetonitrile (B52724) with 0.1% trifluoroacetic acid) is typical for separating compounds of varying polarities.

    • Flow Rate: A standard flow rate is 1.0 mL/min.

    • Detection: UV detection at a wavelength where GS-967 has maximum absorbance (e.g., determined by UV-Vis spectroscopy, typically around 254 nm).

    • Sample Preparation: Dissolve a known concentration of GS-967 in the mobile phase or a compatible solvent like DMSO.

    • Analysis: The purity is calculated by comparing the peak area of GS-967 to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of GS-967.

  • Objective: To verify the identity and structural integrity of the compound.

  • Methodology:

    • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) is a suitable solvent due to the high solubility of GS-967.

    • Spectra: Both 1H NMR and 13C NMR spectra should be acquired.

    • Analysis: The obtained chemical shifts, splitting patterns, and integration values should be compared with a reference spectrum or the expected values based on the known structure of GS-967.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of GS-967 and can help in identifying unknown impurities.

  • Objective: To confirm the molecular weight and identify potential impurities.

  • Methodology:

    • Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule.

    • Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion of GS-967 ([M+H]+ or [M-H]-). Fragmentation patterns can be analyzed to provide further structural information and to help identify impurities.

Troubleshooting Guides

Issue 1: Inconsistent or No Biological Effect in Cell-Based Assays

Question: I am not observing the expected inhibitory effect of GS-967 on the late sodium current in my cell-based assay. What could be the issue?

Answer: This can be due to several factors related to the compound, the cells, or the assay itself. Follow this troubleshooting workflow:

A No Effect Observed B 1. Verify Compound Integrity A->B E Purity & Identity Confirmed? B->E C 2. Check Cell Health & Target Expression F Cells Healthy & Target Present? C->F D 3. Review Assay Protocol G Protocol Optimized? D->G E->C Yes H Re-test with a fresh batch of GS-967 E->H No F->D Yes I Optimize cell culture conditions F->I No J Adjust assay parameters (e.g., incubation time, concentration) G->J No K Problem Solved G->K Yes H->B I->C J->D

Caption: Troubleshooting workflow for lack of GS-967 effect.

Detailed Steps:

  • Verify Compound Integrity:

    • Purity Check: Re-assess the purity of your GS-967 stock using HPLC. Degradation may have occurred during storage.

    • Identity Confirmation: Confirm the structure using NMR or MS.

    • Solubility: Ensure the compound is fully dissolved in your stock solution. Precipitates can lead to inaccurate concentrations.

  • Check Cell Health and Target Expression:

    • Cell Viability: Perform a cell viability assay to ensure the cells are healthy.

    • Target Expression: Verify the expression of the target sodium channel (e.g., Nav1.5) in your cell line using techniques like Western blotting or qPCR. Low expression will result in a diminished effect.

  • Review Assay Protocol:

    • Concentration Range: Ensure the concentrations of GS-967 used are appropriate to observe an effect. The IC50 for late INa is in the nanomolar range.[2]

    • Incubation Time: The incubation time with the compound may need to be optimized.

    • Vehicle Control: The concentration of the solvent (e.g., DMSO) in the final assay medium should be low (typically <0.1%) and consistent across all conditions, including the vehicle control, as it can have its own effects on cells.

Issue 2: Precipitation of GS-967 in Aqueous Solutions

Question: I observed a precipitate after diluting my DMSO stock of GS-967 into my aqueous cell culture medium or buffer. How can I prevent this?

Answer: GS-967 is poorly soluble in water, and "crashing out" upon dilution of a concentrated DMSO stock is a common issue.

A Precipitation in Aqueous Media B 1. Reduce Final Concentration A->B E Precipitation Resolved? B->E G Experiment with lower concentrations B->G C 2. Modify Dilution Method F Precipitation Resolved? C->F H Use serial dilutions in pre-warmed media C->H D 3. Use a Co-solvent or Surfactant I Incorporate a low percentage of a biocompatible co-solvent or surfactant D->I J Problem Solved D->J E->C No E->J Yes F->D No F->J Yes

Caption: Preventing GS-967 precipitation in aqueous media.

Recommended Solutions:

  • Reduce Final Concentration: The intended concentration may be above the aqueous solubility limit of GS-967. Try using a lower final concentration.

  • Modify Dilution Method:

    • Serial Dilution: Instead of a single large dilution, perform serial dilutions.

    • Pre-warm Media: Use media that has been pre-warmed to 37°C.

    • Stirring: Add the GS-967 stock solution to the aqueous medium while gently vortexing or stirring to facilitate rapid dispersion.

  • Use of Pluronic F-127: For challenging in vitro assays, incorporating a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Pluronic F-127 in the final medium can help maintain the solubility of hydrophobic compounds. However, it is crucial to test for any effects of the surfactant on your specific assay.

Signaling Pathway

GS-967 selectively inhibits the late component of the sodium current (INaL) that is mediated by voltage-gated sodium channels (Nav). Under normal physiological conditions, these channels inactivate rapidly after opening. However, in certain pathological states, a fraction of these channels fails to inactivate completely, leading to a persistent or "late" sodium current. This late current contributes to cellular sodium overload, which in turn can lead to calcium overload via the Na+/Ca2+ exchanger, causing cellular dysfunction and arrhythmias. By blocking this late current, GS-967 helps to restore normal ionic homeostasis.

cluster_0 Normal Cardiac Myocyte cluster_1 Pathological Condition A Voltage-gated Na+ Channel (Nav) B Rapid Inactivation A->B Depolarization C Voltage-gated Na+ Channel (Nav) D Incomplete Inactivation C->D Depolarization E Late Sodium Current (INaL) D->E F Increased Intracellular Na+ E->F G Increased Intracellular Ca2+ (via NCX) F->G H Arrhythmias G->H I GS-967 I->E Inhibits

Caption: GS-967 mechanism of action in inhibiting the late sodium current.

References

Validation & Comparative

A Comparative Analysis of GS967 and Ranolazine in the Management of Cardiac Arrhythmias

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, evidence-based comparison of two late sodium current (INaL) inhibitors, GS967 and ranolazine (B828), for the treatment of cardiac arrhythmias. By examining their mechanisms of action, electrophysiological effects, and preclinical efficacy, this document aims to inform research and development in the field of antiarrhythmic therapies.

Introduction

Cardiac arrhythmias, characterized by irregular heart rhythms, are a significant cause of morbidity and mortality worldwide. A key pathological mechanism underlying many arrhythmias is the enhancement of the late sodium current (INaL), which leads to intracellular sodium and calcium overload, thereby promoting arrhythmogenic afterdepolarizations. Both this compound and ranolazine target this current, but with differing selectivity and potency, offering distinct profiles for therapeutic intervention.

Mechanism of Action: Targeting the Late Sodium Current

Both this compound and ranolazine exert their primary antiarrhythmic effects by inhibiting the late component of the inward sodium current (INaL).[1][2][3][4][5] Under pathological conditions such as ischemia or in certain genetic channelopathies, an increase in INaL can lead to prolonged action potential duration (APD), early afterdepolarizations (EADs), and delayed afterdepolarizations (DADs), all of which are triggers for cardiac arrhythmias.[2][3][4][6] By blocking INaL, these drugs help to restore normal cardiac repolarization and suppress these arrhythmogenic events.

This compound is a highly potent and selective inhibitor of the cardiac late sodium current.[1][4][7] In contrast, ranolazine, while also inhibiting INaL, exhibits a broader pharmacological profile, affecting other ion channels as well.[3][8] At therapeutic concentrations, ranolazine also inhibits the rapid delayed rectifier potassium current (IKr), which can contribute to its antiarrhythmic and, in some contexts, proarrhythmic potential.[3][8]

cluster_0 Pathophysiological State cluster_1 Cellular Consequences cluster_2 Therapeutic Intervention Increased_INaL Increased Late Na+ Current (INaL) Na_Ca_Overload Intracellular Na+ & Ca2+ Overload Increased_INaL->Na_Ca_Overload leads to EAD_DAD EADs & DADs Na_Ca_Overload->EAD_DAD promotes Arrhythmias Cardiac Arrhythmias EAD_DAD->Arrhythmias trigger This compound This compound This compound->Increased_INaL selectively inhibits Ranolazine Ranolazine Ranolazine->Increased_INaL inhibits IKr_Block IKr Block Ranolazine->IKr_Block also causes

Figure 1. Signaling pathway of INaL in cardiac arrhythmia and intervention points for this compound and ranolazine.

Data Presentation: Quantitative Comparison

The following tables summarize the half-maximal inhibitory concentrations (IC50) for this compound and ranolazine on various cardiac ion channels, providing a quantitative comparison of their potency and selectivity.

DrugTarget Ion ChannelIC50 (µM)Species/Cell TypeReference
This compound Late INa0.13Rabbit Ventricular Myocytes[1][7]
Late INa0.21Rabbit Isolated Hearts[1]
Peak INa (UDB)0.07hiPSC-CMs[9][10]
Ranolazine Late INa5.9 - 21Canine Ventricular Myocytes[3][8]
Peak INa (UDB)7.8hiPSC-CMs[9][10]
IKr (hERG)11.5Canine Ventricular Myocytes[3][8]
ICa,L (peak)296Canine Ventricular Myocytes[3][8]
ICa,L (late)50Canine Ventricular Myocytes[3][8]
INa-Ca91Canine Ventricular Myocytes[3][8]

hiPSC-CMs: human induced pluripotent stem cell-derived cardiomyocytes; UDB: Use-dependent block.

Table 1. Comparative Ion Channel Affinity of this compound and Ranolazine.

DrugExperimental ModelArrhythmia InductionEffective Concentration/DoseKey FindingsReference
This compound Canine Purkinje FibersE-4031, ATX-II30-100 nMAbolished EADs and triggered activity[4][6]
Canine Purkinje Fibers, PV/SVC SleevesIsoproterenol (B85558), High Ca2+30-100 nMReduced or abolished DADs and triggered activity[4][6]
Anesthetized RabbitsIKr inhibition, Ischemia100-300 nMMarkedly suppressed arrhythmias[7]
Ranolazine Canine Ventricular Wedged-sotalol5-20 µMSuppressed EADs and reduced transmural dispersion of repolarization[3][8]
Isolated Rabbit Heartsd-sotalol, low K+10 µMReduced incidence of EADs and torsades de pointes[11]
Patients with Non-ST-Segment-Elevation ACSN/A (Clinical Trial)500-1000 mg twice dailySignificantly lower incidence of tachyarrhythmias[12]

PV/SVC: Pulmonary Vein/Superior Vena Cava; ACS: Acute Coronary Syndrome.

Table 2. Preclinical and Clinical Antiarrhythmic Efficacy.

Experimental Protocols

In Vitro Electrophysiology in Canine Purkinje Fibers

The antiarrhythmic effects of this compound were evaluated using standard microelectrode techniques to record transmembrane action potentials from canine Purkinje fibers.[6]

  • Arrhythmia Induction: Early afterdepolarizations (EADs) were induced by superfusion with the IKr blocker E-4031 (2.5-5 µM) or the late INa agonist Anemone toxin II (ATX-II; 10 nM).[6] Delayed afterdepolarizations (DADs) were induced with isoproterenol (1 µM) and/or high extracellular calcium (5.4 mM).[6]

  • Intervention: Tissues were superfused with increasing concentrations of this compound (10-300 nM) to assess its ability to suppress induced arrhythmias.[4]

cluster_0 Preparation cluster_1 Arrhythmia Induction cluster_2 Intervention & Measurement Isolate_PF Isolate Canine Purkinje Fibers Induce_EAD Induce EADs (E-4031 or ATX-II) Isolate_PF->Induce_EAD Induce_DAD Induce DADs (Isoproterenol/High Ca2+) Isolate_PF->Induce_DAD Apply_this compound Apply this compound (10-300 nM) Induce_EAD->Apply_this compound Induce_DAD->Apply_this compound Record_AP Record Action Potentials Apply_this compound->Record_AP

Figure 2. Experimental workflow for in vitro electrophysiology studies on canine Purkinje fibers.

Arterially Perfused Canine Left Ventricular Wedge Preparation

This model was utilized to study the effects of ranolazine on transmural dispersion of repolarization and its susceptibility to arrhythmias.[3][8]

  • Preparation: A wedge of tissue from the canine left ventricle, including epicardial, M-cell, and endocardial layers, was arterially perfused.

  • Recording: Transmembrane action potentials from different layers and a pseudo-ECG were simultaneously recorded.

  • Arrhythmia Induction: The selective IKr blocker d-sotalol was used to induce EADs and increase transmural dispersion of repolarization.[3][8]

  • Intervention: The preparation was perfused with ranolazine (5 to 20 µmol/L) to evaluate its effects on d-sotalol-induced proarrhythmic changes.[3][8]

Conclusion

This compound and ranolazine are both effective inhibitors of the late sodium current with demonstrated antiarrhythmic properties in preclinical models. This compound exhibits significantly greater potency and selectivity for the late sodium current compared to ranolazine. This high selectivity may translate into a more favorable safety profile, with a lower potential for off-target effects, particularly those related to IKr inhibition which can be a concern with ranolazine.

Ranolazine's broader ion channel activity, including IKr blockade, contributes to its complex electrophysiological profile. While effective in suppressing certain arrhythmias, this multi-channel effect necessitates careful consideration of its potential for proarrhythmic events, although studies have suggested a net antiarrhythmic effect.

For drug development professionals, the high potency and selectivity of this compound make it a promising candidate for a more targeted antiarrhythmic therapy with a potentially wider therapeutic window. Further clinical investigation is warranted to fully elucidate the comparative efficacy and safety of these two agents in patient populations with various types of cardiac arrhythmias.

References

A Comparative Guide to the Mechanisms of Action of GS-967 and Lidocaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the mechanisms of action of two sodium channel inhibitors, GS-967 and lidocaine (B1675312). The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in understanding the distinct pharmacological profiles of these compounds.

Overview of GS-967 and Lidocaine

Lidocaine is a well-established local anesthetic and a class Ib antiarrhythmic agent.[1] Its primary mechanism of action involves the blockade of voltage-gated sodium channels, thereby inhibiting the initiation and propagation of action potentials.[2] This non-selective blockade of the fast sodium current is responsible for its therapeutic effects and potential side effects.

GS-967 (also known as GS-458967) is a novel and potent sodium channel modulator that exhibits high selectivity for the late component of the sodium current (late INa) over the peak sodium current (INaP).[3][4] This selectivity for the persistent sodium current, which is often enhanced in pathological conditions, confers a distinct pharmacological profile with potential for greater therapeutic specificity and a wider safety margin in the treatment of arrhythmias and other sodium channelopathies.[5][6]

Comparative Mechanism of Action

While both GS-967 and lidocaine target voltage-gated sodium channels, their primary mechanisms of action and selectivity differ significantly.

Lidocaine acts as a classic fast sodium channel blocker. It binds to a site within the inner pore of the voltage-gated sodium channel, with key interactions involving amino acid residues in the S6 segment of domain IV.[7] Lidocaine exhibits a preference for binding to the open and inactivated states of the channel, leading to a use-dependent block where the inhibition is more pronounced at higher frequencies of channel activation.[8][9] This blockade of the fast inward sodium current slows the upstroke of the action potential (Phase 0) and can shorten the action potential duration (APD).[10][11][12]

GS-967 , in contrast, is a highly selective inhibitor of the late sodium current (late INa).[3] The late INa is a small, persistent sodium current that flows during the plateau phase of the cardiac action potential and is augmented in various pathological states, contributing to arrhythmias. By preferentially inhibiting this late current, GS-967 can shorten the APD and suppress early afterdepolarizations (EADs) and triggered activity without significantly affecting the peak sodium current responsible for normal impulse conduction.[5][13][14] GS-967 also demonstrates a potent use-dependent block of the peak sodium current, which is attributed to its rapid binding kinetics and slower unbinding from the inactivated state of the channel.[15][16][17]

Below is a diagram illustrating the distinct sites of action of GS-967 and lidocaine on the cardiac action potential.

cluster_AP Cardiac Action Potential Phase 0 Phase 0 (Rapid Depolarization) Peak INa Phase 2 Phase 2 (Plateau) Late INa Phase 3 Phase 3 (Repolarization) Lidocaine Lidocaine (Broad Spectrum Na+ Channel Blocker) Lidocaine->Phase 0 Primarily Inhibits Lidocaine->Phase 2 GS967 GS-967 (Selective Late INa Inhibitor) This compound->Phase 2 Primarily Inhibits

Figure 1. Sites of action on the cardiac action potential.

Quantitative Comparison of In Vitro Efficacy

The following tables summarize the quantitative data from various in vitro studies, highlighting the differences in potency and selectivity between GS-967 and lidocaine.

CompoundIC50 for Tonic Block of Peak INa (μM)Reference
GS-967 1[16]
Lidocaine 1175[16]
Table 1. Potency for Tonic Block of Peak Sodium Current (INaP).
CompoundIC50 for Use-Dependent Block of Peak INa (μM)Reference
GS-967 0.07[15][16][17][18]
Lidocaine 133.5[15][16][18]
Table 2. Potency for Use-Dependent Block of Peak Sodium Current (INaP) at 10 Hz.
CompoundApparent Association Rate (KON) (s-1mM-1)Dissociation Rate (KOFF) (s-1)Reference
GS-967 25.71.58[18]
Lidocaine 0.21.1[18]
Table 3. Kinetics of Sodium Channel Block.
CompoundEffect on Action Potential Duration (APD)Reference
GS-967 Concentration-dependently reduces APD.[13] Reverses APD prolongation induced by late INa enhancers.[14][13][14]
Lidocaine Shortens APD.[10][11][12][10][11][12]
Table 4. Effects on Cardiac Action Potential Duration.

Experimental Protocols

Whole-Cell Patch Clamp for Measuring Sodium Currents

This protocol is used to measure the effects of GS-967 and lidocaine on both peak and late sodium currents in isolated cardiomyocytes or heterologous expression systems (e.g., HEK293 cells expressing sodium channels).

Workflow:

cluster_protocol Whole-Cell Patch Clamp Protocol start Prepare Cells and Solutions pipette Pull and Fill Patch Pipette start->pipette seal Form Gigaohm Seal pipette->seal rupture Rupture Membrane (Whole-Cell Configuration) seal->rupture record_baseline Record Baseline Sodium Currents rupture->record_baseline apply_drug Apply Compound (GS-967 or Lidocaine) record_baseline->apply_drug record_drug Record Sodium Currents in Presence of Drug apply_drug->record_drug washout Washout Compound record_drug->washout record_washout Record Sodium Currents After Washout washout->record_washout analyze Analyze Data (Peak and Late Current Inhibition) record_washout->analyze

Figure 2. Workflow for whole-cell patch clamp experiments.

Detailed Methodology:

  • Cell Preparation: Isolate primary cardiomyocytes or culture cell lines (e.g., hiPSC-derived cardiomyocytes or HEK293 cells) expressing the desired sodium channel subtype.[15][16] Plate cells on glass coverslips suitable for microscopy and electrophysiological recording.

  • Solutions:

    • External Solution (in mM): 135 NaCl, 4.6 CsCl, 1.8 CaCl2, 1.1 MgSO4, 10 HEPES, and 10 glucose, pH 7.4. To isolate sodium currents, potassium currents can be blocked with CsCl and calcium currents with a calcium channel blocker like nitrendipine (B1678957) (0.01 mM).[19]

    • Internal (Pipette) Solution (in mM): 120 aspartic acid, 20 CsCl, 1 MgSO4, 4 ATPNa2, 0.1 GTPNa3, and 10 HEPES, pH 7.3 with CsOH.[19]

  • Recording:

    • Use a patch-clamp amplifier and data acquisition system.

    • Pull borosilicate glass pipettes to a resistance of 1-2 MΩ when filled with the internal solution.[19]

    • Approach a cell with the pipette and apply gentle suction to form a gigaohm seal.

    • Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

    • Hold the cell at a holding potential of -120 mV.

    • To measure peak INa, apply a depolarizing pulse to -20 mV for 20-50 ms.

    • To measure late INa, use a longer depolarizing pulse (e.g., 200-500 ms) to -20 mV. The late current is measured as the sustained current towards the end of the pulse.[19][20]

  • Drug Application: After recording stable baseline currents, perfuse the bath with the external solution containing the desired concentration of GS-967 or lidocaine.

  • Data Analysis: Measure the peak and late sodium current amplitudes before, during, and after drug application. Calculate the percentage of inhibition for each current component. For use-dependent block, apply a train of depolarizing pulses at a specific frequency (e.g., 10 Hz) and measure the progressive decrease in current amplitude.[15][16]

Action Potential Voltage Clamp

This technique is employed to measure the specific ion currents that are blocked by a drug during a recorded action potential.

Workflow:

cluster_protocol Action Potential Voltage Clamp Protocol start Record a Template Action Potential apply_ap Apply the Recorded AP Waveform as a Voltage Clamp Command start->apply_ap record_control Record Total Membrane Current apply_ap->record_control apply_drug Apply Compound (GS-967 or Lidocaine) record_control->apply_drug record_drug Record Membrane Current in Presence of Drug apply_drug->record_drug subtract Subtract Drug-Affected Current from Control Current record_drug->subtract result Isolate the Drug-Sensitive Current subtract->result

Figure 3. Workflow for action potential voltage clamp experiments.

Detailed Methodology:

  • Record a Template Action Potential: In current-clamp mode, record a typical action potential from a cardiomyocyte.

  • Apply as Voltage Clamp: Switch to voltage-clamp mode and use the recorded action potential waveform as the command voltage.

  • Record Currents: Record the total membrane current required to clamp the cell to the action potential waveform in the absence and presence of the drug (GS-967 or lidocaine).

  • Subtract Currents: The drug-sensitive current is obtained by digitally subtracting the current trace recorded in the presence of the drug from the control current trace.[21] This reveals the specific current component inhibited by the compound during the different phases of the action potential.

Signaling Pathway and Molecular Interactions

The interaction of both GS-967 and lidocaine with the voltage-gated sodium channel is a direct physical blockade rather than a complex intracellular signaling cascade.

cluster_channel Voltage-Gated Sodium Channel cluster_block Blockade channel Na+ Channel Pore gate Inactivation Gate Na_in Na+ Influx (Peak and Late) channel->Na_in Lidocaine Lidocaine Lidocaine->channel Binds to Inner Pore (Open/Inactivated State) block_peak Inhibition of Peak INa Lidocaine->block_peak This compound GS-967 This compound->channel Binds to Inner Pore (Preferentially Affects Late Current Gating) block_late Inhibition of Late INa This compound->block_late AP Action Potential Generation Na_in->AP block_peak->Na_in Reduces block_late->Na_in Reduces

Figure 4. Molecular interaction with the sodium channel.

Both drugs access their binding site from the intracellular side of the membrane.[2] Mutagenesis studies have identified a critical phenylalanine residue in the S6 segment of domain IV (F1760 in Nav1.5) as a key component of the binding site for both local anesthetics and GS-967, although the latter's interaction may not be entirely dependent on this site.[7][17] The protonation state of lidocaine can influence its binding site, with the charged form interacting more strongly with the selectivity filter.[8]

Conclusion

GS-967 and lidocaine are both inhibitors of voltage-gated sodium channels, but they exhibit distinct mechanisms of action and pharmacological profiles. Lidocaine is a broad-spectrum blocker of the fast sodium current, while GS-967 is a highly potent and selective inhibitor of the late sodium current. This selectivity, coupled with its potent use-dependent block of the peak current, suggests that GS-967 may offer a more targeted therapeutic approach for conditions associated with an enhanced late sodium current, potentially with an improved safety profile compared to less selective agents like lidocaine. The quantitative data and experimental protocols provided in this guide offer a framework for further investigation and comparison of these and other sodium channel modulators.

References

A Comparative Analysis of GS-967 and Other NaV1.6 Inhibitors in the Context of Neuronal Hyperexcitability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of GS-967 with other known inhibitors of the voltage-gated sodium channel NaV1.6. Gain-of-function mutations in the SCN8A gene, which encodes NaV1.6, are associated with severe early infantile epileptic encephalopathy, making this channel a critical target for novel anti-seizure medications. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the underlying signaling pathways to aid in the evaluation of these compounds for research and therapeutic development.

Quantitative Efficacy of NaV1.6 Inhibitors

CompoundTarget(s)IC50 / EC50SelectivityModel SystemReference
GS-967 Late INa, Persistent INaPotent inhibition of persistent Na+ current; EC50 = 1.2 ± 0.2 mg/kg (MES seizure test)42-fold preference for persistent vs. peak INaHippocampal neurons from Scn8aN1768D/+ mice[1]
NBI-921352 NaV1.6 IC50 = 0.051 µM 756x vs. NaV1.1, 134x vs. NaV1.2, >583x vs. NaV1.3, NaV1.4, NaV1.5, 276x vs. NaV1.7HEK-293 cells expressing human NaV channels[2]
Phenytoin NaV channelsEC50 = 5.3 ± 0.7 mg/kg (MES seizure test)Non-selectiveScn8aN1768D/+ mice[1]
Riluzole NaV channels, glutamate (B1630785) releaseIC50 ~2 µM for persistent INaPreferential for persistent INaRat cortical neurons[3]
4,9-anhydro-TTX NaV1.6 IC50 = 7.8 nM 40-160x vs. other TTX-sensitive NaV channelsXenopus oocytes expressing NaV channels[4]

Experimental Protocols

This section details the methodologies for key experiments cited in this guide, providing a framework for the replication and validation of the presented data.

Whole-Cell Voltage-Clamp Electrophysiology in Acutely Dissociated Hippocampal Neurons

This protocol is essential for measuring the effect of inhibitors on sodium channel currents in native neurons.

  • Animal Model: Postnatal day 30-35 Scn8aN1768D/+ mice are used to model NaV1.6 gain-of-function.[1]

  • Neuron Dissociation:

    • Mice are anesthetized and decapitated.

    • The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

    • The hippocampus is dissected and sliced into 400 µm sections.

    • Slices are incubated in a digestion solution containing an appropriate enzyme (e.g., papain) to dissociate the cells.

    • Neurons are mechanically triturated and plated on coverslips for recording.[5]

  • Electrophysiological Recording:

    • Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.

    • The external solution contains physiological concentrations of ions, and the internal pipette solution contains a cesium or potassium-based solution to isolate sodium currents.

    • To measure persistent sodium current, a slow voltage ramp protocol is typically used, and the current sensitive to tetrodotoxin (B1210768) (TTX) is measured.[1]

    • Inhibitors are acutely perfused into the recording chamber at desired concentrations.

  • Data Analysis:

    • Peak and persistent sodium currents are measured before and after drug application.

    • Dose-response curves are generated to calculate IC50 values.

Maximal Electroshock (MES) Seizure Threshold Test

This in vivo assay is used to assess the anticonvulsant efficacy of compounds.

  • Animal Model: Scn8aN1768D/+ mice and wild-type littermates are used.[1]

  • Drug Administration:

    • GS-967 or other test compounds are administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at varying doses.[1]

    • A suitable vehicle control is administered to a separate group of animals.

  • Seizure Induction:

    • At a predetermined time after drug administration (to allow for peak brain concentration), a brief electrical stimulus is delivered through corneal or ear-clip electrodes.

    • The stimulus intensity is calibrated to induce a tonic hindlimb extension seizure in a high percentage of vehicle-treated animals (e.g., ECS95).[1]

  • Endpoint Measurement:

    • The primary endpoint is the presence or absence of a tonic hindlimb extension seizure.

    • The percentage of animals protected from seizures at each dose is calculated.

  • Data Analysis:

    • Dose-response curves are plotted, and the effective dose that protects 50% of the animals (EC50) is calculated.[1]

Signaling Pathway and Mechanism of Action

The following diagrams illustrate the role of NaV1.6 in neuronal excitability and the mechanism by which inhibitors can counteract the effects of gain-of-function mutations.

NaV1_6_Pathway NaV1.6 Gain-of-Function and Inhibition Pathway cluster_0 Normal Neuronal Excitability cluster_1 Pathological Hyperexcitability (e.g., SCN8A Epilepsy) cluster_2 Therapeutic Intervention Normal NaV1.6 Normal NaV1.6 Action Potential Action Potential Normal NaV1.6->Action Potential Controlled Na+ Influx GoF NaV1.6 Mutant GoF NaV1.6 Mutant Increased Persistent Na+ Current Increased Persistent Na+ Current GoF NaV1.6 Mutant->Increased Persistent Na+ Current Neuronal Hyperexcitability Neuronal Hyperexcitability Increased Persistent Na+ Current->Neuronal Hyperexcitability Seizures Seizures Neuronal Hyperexcitability->Seizures NaV1.6 Inhibitor (e.g., GS-967) NaV1.6 Inhibitor (e.g., GS-967) NaV1.6 Inhibitor (e.g., GS-967)->GoF NaV1.6 Mutant Inhibition NaV1.6 Inhibitor (e.g., GS-967)->Increased Persistent Na+ Current Reduction Experimental_Workflow In Vitro to In Vivo Efficacy Testing Workflow Compound Library Compound Library In Vitro Screening In Vitro Screening Compound Library->In Vitro Screening High-Throughput Screening Electrophysiology Electrophysiology In Vitro Screening->Electrophysiology Hit Confirmation & Potency In Vivo Model In Vivo Model Electrophysiology->In Vivo Model Efficacy & PK/PD Behavioral Testing Behavioral Testing In Vivo Model->Behavioral Testing Seizure Protection Lead Candidate Lead Candidate Behavioral Testing->Lead Candidate Selection

References

A Head-to-Head Comparison of Late Sodium Current Blockers for Cardioprotection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of late sodium current (INaL) blockers, offering a detailed analysis of their performance based on available experimental data. This guide will delve into the mechanisms of action, comparative potency, and the experimental protocols used to evaluate these promising therapeutic agents.

The late sodium current (INaL) is a sustained component of the fast sodium current that persists during the plateau phase of the cardiac action potential.[1][2] Under normal physiological conditions, its contribution is minimal. However, in pathological states such as myocardial ischemia, heart failure, and long QT syndrome, the INaL can be significantly enhanced, leading to intracellular sodium and calcium overload, which in turn contributes to electrical instability, contractile dysfunction, and arrhythmias.[3][4][5] Consequently, blocking the late INaL has emerged as a key therapeutic strategy for cardioprotection.[3][6] This guide will compare several prominent INaL blockers, including the clinically approved ranolazine (B828) and other investigational compounds.

Mechanism of Action: Targeting the Pathological Current

Late sodium current blockers exert their therapeutic effects by selectively inhibiting the sustained influx of sodium ions during the action potential plateau.[7] This targeted action prevents the pathological cascade of events initiated by an enhanced INaL.

An increase in late INaL leads to an accumulation of intracellular sodium ([Na+]i).[1] This elevation in [Na+]i alters the electrochemical gradient for the sodium-calcium exchanger (NCX), causing it to operate in its reverse mode.[8] Consequently, instead of extruding calcium from the cell, the NCX facilitates calcium influx, leading to intracellular calcium ([Ca2+]i) overload.[4][8] This calcium overload is a central driver of diastolic dysfunction and arrhythmogenesis.[3] By blocking the late INaL, these drugs reduce intracellular sodium loading, thereby preventing the reversal of the NCX and the subsequent calcium overload.[7][8]

cluster_0 Pathophysiological Cascade cluster_1 Therapeutic Intervention Pathological Conditions Pathological Conditions Increased Late INa Increased Late INa Pathological Conditions->Increased Late INa Increased [Na+]i Increased [Na+]i Increased Late INa->Increased [Na+]i Reverse Mode NCX Reverse Mode NCX Increased [Na+]i->Reverse Mode NCX Increased [Ca2+]i (Overload) Increased [Ca2+]i (Overload) Reverse Mode NCX->Increased [Ca2+]i (Overload) Cellular Dysfunction Cellular Dysfunction Increased [Ca2+]i (Overload)->Cellular Dysfunction Late INa Blockers Late INa Blockers Late INa Blockers->Blockade Blockade->Increased Late INa Inhibition

Mechanism of Late INaL Blocker Action

Comparative Potency and Selectivity

The efficacy of late INaL blockers is determined by their potency in inhibiting the late sodium current and their selectivity over the peak sodium current (INa,peak). High selectivity is desirable to avoid the proarrhythmic effects associated with blocking the peak current, which is crucial for normal cardiac conduction.[5]

CompoundIC50 for Late INaL (µM)IC50 for Peak INaL (µM)Selectivity (Peak/Late)Notes
Ranolazine 3.4 - 1784 - 1329~25 - 78Clinically approved for chronic angina.[6][9] Also inhibits IKr.[7]
Lidocaine (B1675312) ---Class Ib antiarrhythmic with known late INaL blocking effects.[1][2]
Mexiletine ---Class Ib antiarrhythmic that has been shown to reduce QTc prolongation by blocking late sodium current.[10]
GS-458967 (GS967) 0.13>10>76Highly selective experimental compound.[9]
GS-6615 (Eleclazine) 0.6251~82Experimental compound with high selectivity.[1]
Flecainide --~25Class Ic antiarrhythmic with late INaL inhibitory properties.[9]

IC50 values can vary depending on the experimental conditions and cell types used.

A study directly comparing ranolazine, flecainide, and this compound demonstrated the superior selectivity of this compound.[9] While all three compounds selectively inhibited the late INaL over the peak INaL, this compound showed a selectivity of over 76-fold, compared to approximately 78-fold and 25-fold for ranolazine and flecainide, respectively.[9]

In a head-to-head comparison in an ischemia/reperfusion model in rats, ranolazine was found to be as effective as the established antiarrhythmic agents sotalol (B1662669) and lidocaine in reducing reperfusion-induced ventricular arrhythmias.[11] This highlights the clinical potential of targeting the late INaL in ischemic conditions.

Experimental Protocols for Evaluating Late INaL Blockers

The primary method for characterizing the activity of late sodium current blockers is the patch-clamp technique, which allows for the direct measurement of ion channel currents.

Whole-Cell Voltage-Clamp Recordings

This technique is the gold standard for measuring both peak and late sodium currents.

cluster_0 Experimental Workflow Cell Preparation Cell Preparation Patch Pipette Patch Pipette Cell Preparation->Patch Pipette Gigaseal Formation Gigaseal Formation Patch Pipette->Gigaseal Formation Whole-Cell Configuration Whole-Cell Configuration Gigaseal Formation->Whole-Cell Configuration Voltage-Clamp Protocol Voltage-Clamp Protocol Whole-Cell Configuration->Voltage-Clamp Protocol Current Recording Current Recording Voltage-Clamp Protocol->Current Recording Data Analysis Data Analysis Current Recording->Data Analysis

Patch-Clamp Experimental Workflow

Detailed Methodology:

  • Cell Culture: Experiments are typically performed on isolated cardiomyocytes or cell lines (e.g., HEK293) stably expressing the human cardiac sodium channel isoform, Nav1.5.[12][13]

  • Pipette Preparation: Glass micropipettes with a resistance of 1-5 MΩ are filled with an internal solution containing ions that mimic the intracellular environment.

  • Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (gigaseal), electrically isolating a patch of the membrane.[14]

  • Whole-Cell Access: The membrane patch is then ruptured by a brief pulse of suction, allowing the pipette solution to equilibrate with the cell's cytoplasm and providing electrical access to the entire cell.[15]

  • Voltage-Clamp Protocol: A specific voltage protocol is applied to the cell to elicit and isolate the late sodium current. A common protocol involves holding the cell at a negative potential (e.g., -100 mV) to keep the sodium channels in a closed state, followed by a depolarizing pulse (e.g., to -20 mV for 200-500 ms) to activate the channels.[12][13]

  • Current Measurement: The late INaL is measured as the sustained current during the latter part of the depolarizing pulse, after the initial peak current has inactivated.[12][13]

  • Pharmacological Evaluation: The baseline current is recorded, and then the compound of interest is perfused at various concentrations to determine its inhibitory effect and calculate the IC50 value.

Automated patch-clamp systems are increasingly used to increase the throughput of these experiments.[12][13]

Conclusion

Late sodium current blockers represent a significant advancement in the pharmacological management of cardiac ischemic conditions and arrhythmias. Their unique mechanism of action, which targets a pathological current, offers a more tailored therapeutic approach with potentially fewer side effects than traditional sodium channel blockers. While ranolazine is the only clinically approved drug in this class for angina, the promising preclinical data for highly selective compounds like GS-458967 and eleclazine (B604918) suggest that the field is poised for further development. The continued use of rigorous electrophysiological techniques, such as the patch-clamp method, will be crucial in identifying and characterizing the next generation of late INaL inhibitors.

References

A Comparative Guide: GS967 Versus Phenytoin in SCN8A Encephalopathy Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel sodium channel modulator GS967 and the established anti-epileptic drug phenytoin (B1677684) in the context of preclinical SCN8A encephalopathy models. The information presented is based on experimental data from published research to assist in evaluating their therapeutic potential.

Introduction to SCN8A Encephalopathy

SCN8A-related epilepsy with encephalopathy is a severe neurological disorder that typically begins in infancy.[1] It is primarily caused by de novo gain-of-function mutations in the SCN8A gene, which encodes the alpha subunit of the voltage-gated sodium channel Nav1.6.[1][2][3] These mutations lead to altered channel properties, most notably an elevated persistent sodium current, which results in neuronal hyperexcitability and recurrent, often drug-resistant, seizures.[2][4][5] Anecdotal reports suggest that high doses of phenytoin can be effective for some patients, but there are concerns about adverse effects and potential toxicity.[5][6] This has driven the investigation of novel therapeutic agents like this compound that specifically target the underlying biophysical defects.[4][5]

Mechanism of Action

This compound is a novel sodium channel modulator that exhibits a greater preference for inhibiting the persistent sodium current over the peak current.[4][5][6] This selectivity allows it to specifically target the primary pathological mechanism in many SCN8A mutations without globally suppressing neuronal firing, which could lead to unwanted side effects.[4][5]

Phenytoin is a broad-spectrum sodium channel blocker.[7][8] Its primary mechanism involves binding to the inactivated state of voltage-gated sodium channels, which slows their recovery and reduces the ability of neurons to fire at high frequencies.[9][10][11] While effective in controlling seizures, its lack of specificity for the persistent current may contribute to a narrower therapeutic window and a higher risk of adverse effects at the doses required for seizure control in SCN8A encephalopathy.[7][8]

cluster_0 SCN8A Gain-of-Function Mutation cluster_1 Therapeutic Intervention SCN8A Gene SCN8A Gene NaV1.6 Channel NaV1.6 Channel SCN8A Gene->NaV1.6 Channel Encodes Mutation NaV1.6 Channel->Mutation Elevated Persistent Na+ Current Elevated Persistent Na+ Current Mutation->Elevated Persistent Na+ Current Causes Neuronal Hyperexcitability Neuronal Hyperexcitability Elevated Persistent Na+ Current->Neuronal Hyperexcitability Seizures Seizures Neuronal Hyperexcitability->Seizures This compound This compound Inhibition of Persistent Na+ Current Inhibition of Persistent Na+ Current This compound->Inhibition of Persistent Na+ Current Preferentially Inhibits Phenytoin Phenytoin Block of Na+ Channels (Inactivated State) Block of Na+ Channels (Inactivated State) Phenytoin->Block of Na+ Channels (Inactivated State) Blocks Reduced Neuronal Excitability Reduced Neuronal Excitability Inhibition of Persistent Na+ Current->Reduced Neuronal Excitability Block of Na+ Channels (Inactivated State)->Reduced Neuronal Excitability Reduced Neuronal Excitability->Seizures Suppresses

Caption: Signaling pathway in SCN8A encephalopathy and points of intervention for this compound and phenytoin.

Comparative Efficacy in a Mouse Model of SCN8A Encephalopathy

The following data are derived from studies using the Scn8a-N1768D/+ mouse model, which carries a patient mutation known to increase persistent sodium current.[4][5]

Electrophysiological Effects on Hippocampal Neurons

Experiments using whole-cell voltage-clamp recordings on acutely isolated hippocampal pyramidal neurons from Scn8aD/+ mice demonstrated the direct effects of this compound and phenytoin on sodium currents.[4]

ParameterThis compound (200 nM)Phenytoin (4 µM)Outcome in Scn8aD/+ Neurons
Persistent Sodium Current Potent BlockadeInhibitionBoth compounds reduced the pathologically elevated persistent current.[4]
Peak Sodium Current No Significant EffectNo Significant EffectNeither compound affected the peak sodium current at the tested concentrations.[4]
Action Potential Morphology NormalizedNot ReportedThis compound normalized action potential firing.[4][5]
Neuronal Excitability AttenuatedNot ReportedThis compound reduced overall neuronal hyperexcitability.[4][5]
Anticonvulsant Activity

The anticonvulsant effects of acute administration of this compound and phenytoin were assessed using the maximal electroshock seizure (MES) assay in both wild-type (WT) and Scn8aD/+ mice.[4]

ParameterThis compoundPhenytoin
Potency (MES Assay) ~5-10 fold greater potencyLower potency
Chronic Treatment Efficacy

Chronic administration of this compound was evaluated in Scn8aD/+ mice to determine its long-term effects on seizure burden and survival.[4][5]

OutcomeChronic this compound TreatmentUntreated Control
Spontaneous Seizure Frequency Dramatically LowerHigh
Seizure-Associated Lethality Complete ProtectionObserved
Neurobehavioral Toxicity No Overt SignsN/A

Experimental Protocols

Patch-Clamp Electrophysiology
  • Objective: To measure the effect of this compound and phenytoin on persistent and peak sodium currents in neurons from an SCN8A mouse model.[4][5]

  • Model: Acutely isolated hippocampal pyramidal neurons from postnatal day 30 to 35 (P30-P35) Scn8aD/+ mice.[4]

  • Method: Whole-cell voltage-clamp recordings were performed. Persistent current was measured as the tetrodotoxin-sensitive current during a 200 ms (B15284909) depolarization.[4] Drugs were acutely applied to the neurons.[4]

start Isolate Hippocampal Neurons (Scn8aD/+ Mice) patch Establish Whole-Cell Patch-Clamp Configuration start->patch record_base Record Baseline Na+ Currents patch->record_base apply_drug Bath Apply Drug (this compound or Phenytoin) record_base->apply_drug record_drug Record Na+ Currents in Presence of Drug apply_drug->record_drug analyze Analyze Persistent and Peak Current Amplitudes record_drug->analyze start Scn8aD/+ Mice (Pre-seizure onset) assign Assign to Groups start->assign treat_gs Chronic this compound in Chow assign->treat_gs treat_ctrl Control Chow assign->treat_ctrl monitor Monitor Survival and Seizure Activity (Video-EEG) treat_gs->monitor treat_ctrl->monitor cluster_this compound This compound cluster_phenytoin Phenytoin gs_potency High Potency (~5-10x > Phenytoin) ph_potency Lower Potency gs_spec Preferential for Persistent Na+ Current ph_spec Broad Na+ Channel Blocker (Inactivated State) gs_effect Complete Protection from Lethality in Mice ph_effect Anecdotal Efficacy in Patients (High Doses) gs_safety No Overt Toxicity at Effective Dose ph_safety Risk of Adverse Effects and Toxicity

References

A Comparative Analysis of GS-967 and Mexiletine on Voltage-Gated Sodium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two sodium channel blockers, GS-967 and mexiletine (B70256). The information presented herein is based on experimental data from preclinical studies and is intended to inform research and development in the fields of pharmacology and cardiology.

Introduction

Voltage-gated sodium channels (Nav) are critical for the initiation and propagation of action potentials in excitable cells. Dysregulation of sodium channel function is implicated in various pathological conditions, including cardiac arrhythmias and epilepsy. Consequently, sodium channel blockers are an important class of therapeutic agents. This guide compares the electrophysiological effects of GS-967, a novel and potent inhibitor of the late sodium current (INaL), with mexiletine, a well-established Class Ib antiarrhythmic drug that primarily targets the peak sodium current (INaP).

Mechanism of Action

Both GS-967 and mexiletine exert their effects by physically occluding the pore of voltage-gated sodium channels, thereby inhibiting the influx of sodium ions. However, their selectivity for different states of the channel and different components of the sodium current distinguishes their pharmacological profiles.

Mexiletine is a classic example of a Class Ib antiarrhythmic agent.[1][2][3] It exhibits a fast onset and offset of action, preferentially binding to sodium channels in their inactivated state.[1][4] This results in a use-dependent block of the peak sodium current (INaP), which is more pronounced at higher heart rates when channels spend more time in the inactivated state.[3][4]

GS-967 is a potent and selective inhibitor of the late component of the sodium current (INaL).[5][6] The late sodium current is a sustained inward current that can contribute to action potential prolongation and arrhythmogenesis.[7] While highly selective for INaL, GS-967 also demonstrates a significant use-dependent block of the peak sodium current (INaP), similar to mexiletine, but with higher potency.[8][9]

Quantitative Comparison of Electrophysiological Effects

The following tables summarize the key quantitative data from a direct comparative study of GS-967 and mexiletine in canine ventricular myocytes.

Table 1: Comparative Effects on Late Sodium Current (INaL)

ParameterGS-967 (1 µM)Mexiletine (40 µM)Reference
Inhibition of INaL Density (at 50ms) 80.4 ± 2.2%59.1 ± 1.8%[8]
Inhibition of INaL Integral 79.0 ± 3.1%63.3 ± 2.7%[8]
Shift in V0.5 of Steady-State Inactivation -17.2 mV-13.5 mV[2]

Table 2: Comparative Effects on Peak Sodium Current (INaP) and Action Potential Parameters

ParameterGS-967 (1 µM)Mexiletine (40 µM)Reference
Offset Time Constant of V+max Block 110 ms289 ms[8]
Onset Rate Constant of V+max Block (at 2.5 Hz) 5.3 APs2.6 APs[8]
Reduction in Beat-to-Beat Variability of APD 42.1 ± 6.5%24.6 ± 12.8%[8]
V+max Block at 700ms Cycle Length 2.3%11.4%

Experimental Protocols

The data presented above were primarily obtained using standard electrophysiological techniques, including conventional whole-cell voltage clamp and action potential voltage clamp in isolated canine ventricular myocytes.

Whole-Cell Voltage Clamp for Late Sodium Current (INaL) Measurement
  • Cell Preparation: Single ventricular myocytes are isolated from canine hearts via enzymatic digestion.

  • Recording: Whole-cell patch-clamp recordings are performed at 37°C. The pipette solution contains Cs+ to block K+ currents, and the external solution is designed to isolate sodium currents.

  • Voltage Protocol: To measure INaL, a depolarizing pulse to -20 mV for a duration of 2 seconds is applied from a holding potential of -120 mV.[2]

  • Data Analysis: The late sodium current is measured as the sustained current at a specific time point (e.g., 50 ms) after the initial peak current has inactivated. The current integral is also calculated to quantify the total charge carried by INaL.[8]

Assessment of Peak Sodium Current (INaP) Block

Due to the rapid kinetics of INaP at physiological temperatures, its block is often assessed indirectly by measuring the maximum upstroke velocity (V+max) of the action potential in multicellular preparations.

  • Preparation: Right ventricular papillary muscles are dissected from canine hearts.

  • Recording: Standard microelectrode techniques are used to record action potentials at 37°C.

  • Stimulation Protocol: Preparations are stimulated at various frequencies to assess the rate-dependent effects of the compounds.

  • Data Analysis: V+max is measured as the first derivative of the action potential upstroke. The onset and offset kinetics of the block are determined by analyzing the changes in V+max during and after trains of stimulation.[8]

Visualizing Mechanisms and Workflows

Sodium_Channel_Block cluster_channel Voltage-Gated Sodium Channel States cluster_drugs Drug Interaction Resting Resting Open Open Resting->Open Depolarization Inactivated Inactivated Open->Inactivated Inactivation Inactivated->Resting Repolarization GS967 GS-967 This compound->Open Lower Affinity This compound->Inactivated High Affinity (Blocks Late INa) Mexiletine Mexiletine Mexiletine->Open Lower Affinity Mexiletine->Inactivated High Affinity (Blocks Peak INa)

Caption: State-dependent block of sodium channels by GS-967 and mexiletine.

Experimental_Workflow cluster_protocol Electrophysiology Protocols cluster_data Data Analysis start Start: Isolate Canine Ventricular Myocytes protocol1 Whole-Cell Voltage Clamp (Measure INaL) start->protocol1 protocol2 Action Potential Recording (Measure V+max for INaP) start->protocol2 analysis1 Quantify INaL Inhibition (Density and Integral) protocol1->analysis1 analysis2 Determine V+max Block Kinetics (Onset and Offset) protocol2->analysis2 comparison Comparative Analysis of GS-967 and Mexiletine analysis1->comparison analysis2->comparison end End: Characterize Pharmacological Profiles comparison->end

Caption: Experimental workflow for comparing sodium channel blockers.

Conclusion

GS-967 and mexiletine are both effective sodium channel blockers, but they exhibit distinct pharmacological profiles. GS-967 is a more potent inhibitor of the late sodium current (INaL) compared to mexiletine.[8] While both drugs demonstrate use-dependent block of the peak sodium current (INaP), GS-967 has a significantly faster offset kinetic, which may contribute to a more favorable safety profile by reducing the accumulation of block at physiological heart rates.[8] The choice between these two agents for therapeutic development would depend on the specific pathological condition being targeted, with GS-967 being a potentially more selective agent for conditions driven by enhanced late sodium current. This comparative guide provides a foundation for further research into the therapeutic potential of these two compounds.

References

GS967: A Comparative Analysis of Efficacy Against Standard Antiarrhythmic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiarrhythmic efficacy of GS967, a selective inhibitor of the late cardiac sodium current (INaL), against a range of standard antiarrhythmic drugs. The information presented is based on available preclinical and in vitro experimental data, offering a comprehensive overview for researchers in the field of cardiac electrophysiology and drug development.

Introduction to this compound and the Late Sodium Current

Cardiac arrhythmias are a major cause of morbidity and mortality worldwide. A key mechanism underlying many arrhythmias is the disruption of normal cardiac ion channel function. The late sodium current (INaL), a sustained component of the fast sodium current, is increasingly recognized as a critical player in arrhythmogenesis. Under pathological conditions such as myocardial ischemia, heart failure, and certain genetic mutations, the INaL can be enhanced. This enhancement prolongs the cardiac action potential duration (APD), leading to early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs), which are known triggers of ventricular and atrial arrhythmias.

This compound is a potent and highly selective inhibitor of the late sodium current.[1][2] Its mechanism of action is centered on reducing the aberrant influx of sodium ions during the plateau phase of the action potential, thereby mitigating the pro-arrhythmic consequences of an enhanced INaL. This targeted approach suggests a potential for greater efficacy and a better safety profile compared to less selective antiarrhythmic agents.

Comparative Efficacy of this compound

This section provides a detailed comparison of this compound's efficacy against other antiarrhythmic drugs, supported by quantitative data from various experimental models.

Comparison with other Late INa Inhibitors and Class I Antiarrhythmics

Direct comparative studies have demonstrated the superior potency and selectivity of this compound in inhibiting the late sodium current compared to other drugs with similar mechanisms, such as ranolazine (B828) and flecainide, as well as traditional Class I antiarrhythmics like lidocaine (B1675312) and mexiletine.

DrugClassTargetIC50 for Late INa Inhibition (ATX-II induced)IC50 for Use-Dependent Block of Peak INaKey Findings from Comparative Studies
This compound Late INa InhibitorLate INa0.13 µM (rabbit ventricular myocytes) [3]0.07 µM [4]Significantly more potent in inhibiting late INa than ranolazine and flecainide.[3] Abolishes EADs and DADs at nanomolar concentrations.[5][6]
RanolazineLate INa InhibitorLate INa, Peak INa, IKr16 µM[4]7.8 µM[7]Lower potency for late INa inhibition compared to this compound. Also affects other ion channels.[1][3]
FlecainideClass IcPeak INa, Late INa, IKr3.4 µM (rabbit ventricular myocytes)[3]N/ALess selective for late INa compared to this compound, with significant effects on peak INa and IKr.[3]
LidocaineClass IbPeak INa (inactivated state)N/A133.5 µM[7]Primarily blocks the fast sodium current in a use-dependent manner, with much lower potency for affecting repolarization compared to this compound.[7]
MexiletineClass IbPeak INa (inactivated state)40 µM (canine ventricular myocytes)[3]N/ASimilar electrophysiological effects to this compound in some models, but with lower potency and slower offset kinetics.[3]

N/A: Data not available from the searched sources.

Comparison with Class II and Class III Antiarrhythmics

To date, there is a lack of direct head-to-head preclinical or clinical studies comparing the efficacy of this compound with Class II (e.g., sotalol) and Class III (e.g., amiodarone) antiarrhythmic drugs. Therefore, a direct quantitative comparison is not possible. However, a mechanistic comparison can be made.

  • Amiodarone (B1667116) (Class III): Amiodarone is a potent antiarrhythmic with a broad spectrum of action, including blockade of potassium, sodium, and calcium channels, as well as beta-adrenergic antagonism.[8] Its primary effect is to prolong the action potential duration and refractory period. While effective, its complex pharmacology and potential for significant side effects are well-documented.[8]

  • Sotalol (Class II and III): Sotalol exhibits both beta-blocking (Class II) and potassium channel blocking (Class III) activity, leading to a prolongation of the action potential duration.[9][10] It is used for both ventricular and supraventricular arrhythmias.[9]

This compound's high selectivity for the late sodium current presents a more targeted therapeutic approach compared to the multi-channel effects of amiodarone and sotalol. This specificity may translate to a more favorable side-effect profile, although this requires confirmation in further clinical studies.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and other antiarrhythmic drugs.

In Vitro Electrophysiology

1. Patch-Clamp Electrophysiology for Ion Channel Inhibition:

  • Objective: To determine the potency and selectivity of a compound on specific ion channels (e.g., late INa, peak INa, IKr).

  • Cell Preparation: Isolated ventricular myocytes from various species (e.g., rabbit, canine) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are used.

  • Recording: Whole-cell patch-clamp technique is employed to record ion currents. Specific voltage protocols are applied to isolate the current of interest. For late INa, a long depolarizing pulse is used, and the current is often enhanced using an agonist like Anemonia sulcata toxin II (ATX-II).

  • Data Analysis: Concentration-response curves are generated to calculate the half-maximal inhibitory concentration (IC50) for each ion channel.

2. Action Potential Duration (APD) Measurement:

  • Objective: To assess the effect of a compound on the repolarization phase of the cardiac action potential.

  • Tissue Preparation: Isolated cardiac tissues such as Purkinje fibers, ventricular muscle strips, or pulmonary vein sleeves are used.[5][6]

  • Recording: Standard microelectrode techniques are used to record transmembrane action potentials. Tissues are stimulated at various cycle lengths to assess rate-dependent effects.

  • Data Analysis: APD at 90% repolarization (APD90) is measured before and after drug application. Changes in APD90 indicate an effect on repolarization.

In Vitro Arrhythmia Models

1. Induction of Early Afterdepolarizations (EADs):

  • Objective: To evaluate a compound's ability to suppress EADs, a trigger for torsades de pointes.

  • Methodology: Isolated cardiac preparations (e.g., Purkinje fibers) are superfused with a solution containing an IKr blocker (e.g., E-4031) or a late INa enhancer (e.g., ATX-II) to induce EADs.[5][6]

  • Intervention: The test compound (e.g., this compound) is then added to the superfusate at various concentrations.

  • Endpoint: The abolition or reduction in the incidence and amplitude of EADs.

2. Induction of Delayed Afterdepolarizations (DADs):

  • Objective: To assess a compound's efficacy in suppressing DADs, which can trigger arrhythmias in conditions of calcium overload.

  • Methodology: Isolated cardiac preparations (e.g., pulmonary vein sleeves) are exposed to high calcium concentrations and/or a beta-adrenergic agonist (e.g., isoproterenol) to induce DADs.[5][6]

  • Intervention: The test compound is administered to the preparation.

  • Endpoint: The suppression or elimination of DADs and triggered activity.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Cardiac Myocyte Na_channel Voltage-Gated Sodium Channel (Nav1.5) Late_INa Enhanced Late INa Na_channel->Late_INa Pathological Conditions AP_Prolongation Action Potential Prolongation Late_INa->AP_Prolongation EAD_DAD EADs & DADs AP_Prolongation->EAD_DAD Arrhythmia Arrhythmia EAD_DAD->Arrhythmia This compound This compound This compound->Late_INa Inhibits

Caption: Signaling pathway of late INa-mediated arrhythmogenesis and the inhibitory action of this compound.

G cluster_workflow Experimental Workflow: Antiarrhythmic Efficacy Testing Start Start: Isolate Cardiac Tissue/Cells Baseline Record Baseline Electrophysiological Parameters (e.g., APD, I_Na) Start->Baseline Induce_Arrhythmia Induce Arrhythmic Substrate (e.g., EADs with ATX-II or E-4031) Baseline->Induce_Arrhythmia Apply_Drug Apply Test Compound (e.g., this compound) or Standard Drug Induce_Arrhythmia->Apply_Drug Record_Post_Drug Record Post-Drug Parameters Apply_Drug->Record_Post_Drug Analyze Analyze Data: - Compare pre- vs. post-drug - Determine IC50 - Assess arrhythmia suppression Record_Post_Drug->Analyze End End: Evaluate Efficacy Analyze->End

Caption: A typical experimental workflow for evaluating the efficacy of an antiarrhythmic drug in vitro.

Conclusion

The available evidence strongly suggests that this compound is a highly potent and selective inhibitor of the late sodium current, demonstrating superior efficacy in preclinical models compared to other late INa inhibitors and traditional Class I antiarrhythmic drugs. Its targeted mechanism of action holds promise for a more favorable safety profile by avoiding the multi-channel effects associated with broader-spectrum antiarrhythmics like amiodarone and sotalol. However, the absence of direct comparative studies with Class II and III agents highlights an important area for future research to fully elucidate the relative therapeutic potential of this compound in the management of cardiac arrhythmias. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and interpret further investigations into this promising antiarrhythmic compound.

References

Comparative Potency of GS-9674 (Cilofexor) and Other Farnesoid X Receptor (FXR) Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potency of GS-9674 (Cilofexor), a non-steroidal farnesoid X receptor (FXR) agonist, with other prominent FXR agonists in clinical development. The information is presented to aid researchers in understanding the relative potency and mechanism of these compounds. All quantitative data is summarized in clear, structured tables, and detailed experimental methodologies are provided for key assays.

Introduction to GS-9674 (Cilofexor)

GS-9674, also known as Cilofexor, is a potent and selective, orally active non-steroidal agonist for the farnesoid X receptor (FXR).[1] FXR is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism. Activation of FXR has emerged as a promising therapeutic strategy for various liver diseases, including non-alcoholic steatohepatitis (NASH) and primary sclerosing cholangitis (PSC).[1][2] Cilofexor is currently being investigated in clinical trials for these conditions.[2]

Farnesoid X Receptor (FXR) Signaling Pathway

FXR is primarily expressed in the liver and intestine. Its natural ligands are bile acids. Upon activation, FXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, leading to the modulation of their transcription.

Key downstream effects of FXR activation include:

  • Inhibition of bile acid synthesis: FXR activation induces the expression of the small heterodimer partner (SHP), which in turn inhibits the transcription of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.

  • Increased bile acid transport: FXR upregulates the expression of the bile salt export pump (BSEP), which facilitates the transport of bile acids out of hepatocytes.

  • Induction of Fibroblast Growth Factor 19 (FGF19): In the intestine, FXR activation stimulates the release of FGF19, which travels to the liver and signals through the FGF receptor 4 (FGFR4) to suppress CYP7A1 expression.

FXR_Signaling_Pathway cluster_intestine Intestinal Enterocyte cluster_liver Hepatocyte Bile Acids_I Bile Acids FXR_I FXR Bile Acids_I->FXR_I binds FXR/RXR_I FXR/RXR Heterodimer FXR_I->FXR/RXR_I heterodimerizes with RXR_I RXR RXR_I->FXR/RXR_I FGF19 FGF19 FXR/RXR_I->FGF19 induces expression FGFR4 FGFR4 FGF19->FGFR4 activates Bile Acids_L Bile Acids FXR_L FXR Bile Acids_L->FXR_L binds FXR/RXR_L FXR/RXR Heterodimer FXR_L->FXR/RXR_L heterodimerizes with RXR_L RXR RXR_L->FXR/RXR_L SHP SHP FXR/RXR_L->SHP induces expression BSEP BSEP FXR/RXR_L->BSEP induces expression CYP7A1 CYP7A1 SHP->CYP7A1 inhibits Bile Acid Synthesis Bile Acid Synthesis CYP7A1->Bile Acid Synthesis rate-limiting enzyme Bile Acid Efflux Bile Acid Efflux BSEP->Bile Acid Efflux promotes FGFR4->CYP7A1 inhibits

FXR Signaling Pathway

Potency Comparison of FXR Agonists

The potency of FXR agonists is typically determined by their half-maximal effective concentration (EC50) in in vitro assays. A lower EC50 value indicates a higher potency. The following table summarizes the reported EC50 values for GS-9674 and other FXR agonists. It is important to note that these values are often determined using different assay formats and cell systems, which can influence the results.

Compound NameAliasTypeEC50 (nM)Assay SystemReference(s)
GS-9674 CilofexorNon-steroidal43Not Specified[1]
Obeticholic Acid OCA, INT-747Steroidal (Bile Acid Analog)99Not Specified[3][4][5][6][7]
85HuH7 cells[4]
130Full-length FXR reporter assay (HEK cells)[8]
Tropifexor LJN452Non-steroidal0.2HTRF assay[9][10]
0.2 - 0.26Biochemical assays[11]
EDP-305 Non-steroidal8Full-length FXR reporter assay (HEK cells)[8][12][13]
34Chimeric FXR in CHO cells[12][13]
Nidufexor LMB763Non-steroidal690FXR BSEP-luc reporter gene cellular assay[14]

Experimental Protocols

The potency of FXR agonists is primarily determined using in vitro assays that measure the activation of the FXR signaling pathway. Common methods include Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays and cell-based reporter gene assays.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the ligand-dependent interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide.

Principle: The FXR-LBD is tagged with a donor fluorophore (e.g., Terbium cryptate), and a coactivator peptide (e.g., SRC1) is tagged with an acceptor fluorophore (e.g., d2). When an agonist binds to the FXR-LBD, it induces a conformational change that promotes the recruitment of the coactivator peptide. This brings the donor and acceptor fluorophores into close proximity, allowing for FRET to occur upon excitation of the donor. The resulting FRET signal is proportional to the extent of FXR activation.

General Protocol:

  • Reagent Preparation: Recombinant FXR-LBD and a biotinylated coactivator peptide are prepared in an assay buffer.

  • Compound Addition: Serial dilutions of the test compound (e.g., GS-9674) are added to the wells of a microplate.

  • Incubation: The FXR-LBD and coactivator peptide are added to the wells and incubated with the test compound to allow for binding.

  • Detection: A solution containing the donor and acceptor fluorophores is added, followed by another incubation period.

  • Signal Measurement: The TR-FRET signal is read on a compatible plate reader.

  • Data Analysis: The EC50 value is calculated by plotting the FRET signal against the compound concentration and fitting the data to a sigmoidal dose-response curve.

TR_FRET_Workflow cluster_workflow TR-FRET Assay Workflow start Start reagent_prep Prepare Reagents (FXR-LBD, Coactivator) start->reagent_prep compound_add Add Test Compound (e.g., GS-9674) to Plate reagent_prep->compound_add incubation1 Incubate FXR-LBD, Coactivator, and Compound compound_add->incubation1 detection_add Add Donor and Acceptor Fluorophores incubation1->detection_add incubation2 Incubate for Detection detection_add->incubation2 read_signal Read TR-FRET Signal incubation2->read_signal data_analysis Analyze Data and Calculate EC50 read_signal->data_analysis end End data_analysis->end

TR-FRET Assay Workflow
Cell-Based Reporter Gene Assay

This assay measures the transcriptional activity of FXR in a cellular context.

Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing FXREs. Cells are engineered to express this reporter construct along with the FXR protein. When an agonist activates FXR, the FXR/RXR heterodimer binds to the FXREs and drives the expression of the reporter gene. The resulting signal (e.g., luminescence) is proportional to the level of FXR activation.

General Protocol:

  • Cell Culture: A suitable cell line (e.g., HEK293T or HepG2) is cultured and seeded into microplates.

  • Transfection (if necessary): Cells are transfected with plasmids encoding FXR, RXR, and the FXRE-reporter construct. Stable cell lines expressing these components are often used.

  • Compound Treatment: Cells are treated with various concentrations of the test compound.

  • Incubation: The cells are incubated to allow for compound uptake, FXR activation, and reporter gene expression.

  • Cell Lysis and Signal Detection: The cells are lysed, and a substrate for the reporter enzyme is added. The resulting signal (e.g., luminescence) is measured using a luminometer.

  • Data Analysis: The EC50 value is determined by plotting the reporter signal against the compound concentration and fitting the data to a dose-response curve.

Summary and Conclusion

GS-9674 (Cilofexor) is a potent, non-steroidal FXR agonist. When comparing its reported EC50 value to other FXR agonists, it appears to be more potent than the steroidal agonist Obeticholic Acid. However, other non-steroidal agonists, such as Tropifexor, have demonstrated even higher potency in certain in vitro assays. It is crucial to consider the specific assay conditions and cell types used when comparing potency data across different studies. The choice of an appropriate FXR agonist for research or therapeutic development will depend on a variety of factors, including potency, selectivity, pharmacokinetic properties, and the specific disease indication. This guide provides a foundational comparison to aid in these considerations.

References

A Comparative Benchmark of GS967 Against Novel Sodium Channel Modulators for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of GS967's performance metrics alongside emerging sodium channel modulators, supported by experimental data and detailed protocols.

This guide provides a comprehensive comparison of this compound (also known as PRAX-330), a potent late sodium current (INaL) inhibitor, with a selection of novel sodium channel modulators: Eleclazine, Lacosamide, Vixotrigine (BIIB074), and NBI-921352 (XEN901). The following sections detail their mechanisms of action, present comparative quantitative data in structured tables, outline key experimental methodologies, and visualize relevant pathways and workflows.

Mechanism of Action and Therapeutic Potential

Voltage-gated sodium channels (Navs) are crucial for the initiation and propagation of action potentials in excitable cells. Dysregulation of sodium channel function is implicated in a variety of neurological and cardiovascular disorders, including epilepsy, neuropathic pain, and cardiac arrhythmias. Sodium channel modulators exert their effects by interacting with different states of the channel (resting, open, and inactivated states), thereby altering ion flow.

This compound is a novel modulator that exhibits a strong preference for inhibiting the persistent or late sodium current (INaL) over the peak transient current (INaP).[1] This selectivity is advantageous as INaL is often pathologically enhanced in conditions like epilepsy and long QT syndrome. This compound's mechanism involves modifying the inactivation kinetics of the sodium channel, including shifting the voltage dependence of inactivation, slowing recovery from fast inactivation, and promoting entry into the slow inactivated state, along with demonstrating a pronounced use-dependent block.[2][3]

The novel modulators included in this comparison also exhibit distinct profiles. Eleclazine is another potent INaL inhibitor.[4] Lacosamide is unique in its selective enhancement of slow inactivation of voltage-gated sodium channels.[5][6] Vixotrigine is a state-dependent blocker targeting Nav1.7, which is preferentially expressed in peripheral nerves and is a key target for pain.[7] NBI-921352 is a highly selective inhibitor of the Nav1.6 subtype, which is implicated in certain genetic epilepsies.[8][9]

Quantitative Comparison of Sodium Channel Modulators

The following tables summarize the available quantitative data for this compound and the selected novel sodium channel modulators. It is important to note that IC50 values can vary depending on the experimental conditions, cell type, and specific channel isoform.

CompoundTargetIC50 (µM)Experimental SystemReference
This compound Late INa (hNav1.5)0.07 (UDB of INaP)HEK293 cells[2][3]
Late INa (hNav1.6)0.038HEK293 cells[10]
Late INa (hNav1.2)0.045HEK293 cells[10]
Peak INa (hNav1.6, tonic block)15.5HEK293 cells[11]
Eleclazine Late INa (hNav1.5)0.62HEK293 cells[12]
UDB of INaP (hNav1.5)0.6hiPSC-CMs[2]
Lacosamide UDB of INaP (hNav1.5)158.5hiPSC-CMs[2]
Slow Inactivation Shift (N1E-115 cells)-33 mV at 100 µMN1E-115 neuroblastoma cells[5]
Vixotrigine (BIIB074) Nav1.7State- and use-dependentNot specified in reviewed abstracts[7]
NBI-921352 (XEN901) Nav1.60.051HEK293 cells[9]
Nav1.139HEK293 cells[13]
Nav1.26.8HEK293 cells[13]
Nav1.714HEK293 cells[13]

Table 1: Comparative Potency of Sodium Channel Modulators. UDB: Use-Dependent Block; INaP: Peak Sodium Current; hiPSC-CMs: human induced pluripotent stem cell-derived cardiomyocytes.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for studying ion channel function and the effects of pharmacological agents.[14][15]

Objective: To measure the effect of sodium channel modulators on the biophysical properties of voltage-gated sodium channels, including current amplitude, voltage-dependence of activation and inactivation, and channel kinetics.

Materials:

  • Cells expressing the sodium channel of interest (e.g., HEK293 cells, primary neurons, or cardiomyocytes).

  • Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pulling micropipettes.

  • Extracellular solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).

  • Intracellular solution (e.g., containing in mM: 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, pH 7.2).

  • Test compounds dissolved in an appropriate vehicle.

Procedure:

  • Prepare cells for recording by plating them on coverslips.

  • Pull micropipettes to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Place a coverslip with cells in the recording chamber and perfuse with extracellular solution.

  • Approach a cell with the micropipette and form a high-resistance seal (>1 GΩ) by applying gentle suction.

  • Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.

  • Clamp the cell membrane at a holding potential (e.g., -120 mV) where most sodium channels are in the resting state.

  • Apply voltage protocols to elicit sodium currents. For example, to measure peak current, step the voltage from the holding potential to a range of depolarizing potentials (e.g., -80 mV to +60 mV).

  • To assess use-dependent block, apply a train of depolarizing pulses at a specific frequency (e.g., 10 Hz).

  • To study slow inactivation, use long depolarizing prepulses (e.g., 1-10 seconds) before a test pulse.

  • Perfuse the test compound at various concentrations and repeat the voltage protocols to determine its effect on the sodium currents.

In Vivo Anticonvulsant Models

These models are used to assess the efficacy of potential antiepileptic drugs in suppressing seizures in rodents.

1. Maximal Electroshock Seizure (MES) Model: [7][16][17]

  • Principle: This model is considered representative of generalized tonic-clonic seizures.

  • Procedure: An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s in mice) is delivered through corneal or ear-clip electrodes. The endpoint is the abolition of the tonic hindlimb extension phase of the resulting seizure.

2. 6 Hz Psychomotor Seizure Model: [18][19]

  • Principle: This model is thought to be more relevant for therapy-resistant partial seizures.

  • Procedure: A longer, lower frequency electrical stimulus (e.g., 32 mA, 6 Hz for 3 s in mice) is delivered via corneal electrodes. The endpoint is the suppression of seizure activity characterized by stun, forelimb clonus, and twitching of the vibrissae.

3. Pentylenetetrazol (PTZ) Seizure Model: [20][21][22]

  • Principle: This is a chemical-induced seizure model that is sensitive to drugs affecting GABAergic neurotransmission.

  • Procedure: A subcutaneous or intraperitoneal injection of PTZ (a GABAA receptor antagonist) is administered. The endpoint is the prevention of clonic and/or tonic-clonic seizures.

Visualizing Mechanisms and Workflows

Sodium Channel State Modulation

The following diagram illustrates the different conformational states of a voltage-gated sodium channel and how various modulators can preferentially bind to and stabilize specific states.

SodiumChannelStates cluster_drugs Modulator Preference Resting Resting (Closed) Open Open (Conducting) Resting->Open Activation Open->Resting Deactivation FastInactivated Fast Inactivated (Non-conducting) Open->FastInactivated Fast Inactivation FastInactivated->Open Reactivation SlowInactivated Slow Inactivated (Non-conducting) FastInactivated->SlowInactivated Slow Inactivation SlowInactivated->FastInactivated Recovery This compound This compound This compound->FastInactivated  Preferential Binding Eleclazine Eleclazine Eleclazine->FastInactivated Lacosamide Lacosamide Lacosamide->SlowInactivated  Enhances Entry Vixotrigine Vixotrigine Vixotrigine->FastInactivated NBI921352 NBI-921352 NBI921352->FastInactivated

Sodium channel state transitions and modulator preferences.
Experimental Workflow for Comparing Sodium Channel Modulators

This diagram outlines a typical workflow for the preclinical evaluation and comparison of novel sodium channel modulators.

ExperimentalWorkflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Efficacy & Safety cluster_data Data Analysis & Comparison TargetBinding Target Binding Assay (e.g., Radioligand Binding) PatchClamp Whole-Cell Patch Clamp (HEK293, Neurons, Cardiomyocytes) TargetBinding->PatchClamp Selectivity Subtype Selectivity Profiling (Nav1.1 - Nav1.9) PatchClamp->Selectivity Kinetics Channel Kinetics Analysis (Activation, Inactivation, UDB) PatchClamp->Kinetics IC50 IC50 Determination Selectivity->IC50 KineticsParams Kinetic Parameter Calculation Kinetics->KineticsParams MES Maximal Electroshock Seizure (MES) ED50 ED50 Determination MES->ED50 SixHz 6 Hz Seizure Model SixHz->ED50 PTZ Pentylenetetrazol (PTZ) Seizure PTZ->ED50 Pain Neuropathic Pain Models Pain->ED50 Cardiac Cardiovascular Safety Models TherapeuticIndex Therapeutic Index Calculation Cardiac->TherapeuticIndex Tox Toxicology Studies Tox->TherapeuticIndex ComparativeAnalysis Comparative Analysis of Lead Candidates IC50->ComparativeAnalysis KineticsParams->ComparativeAnalysis ED50->ComparativeAnalysis TherapeuticIndex->ComparativeAnalysis

Preclinical workflow for sodium channel modulator comparison.
Logical Relationship of Comparison

This diagram illustrates the key parameters considered when comparing this compound to other novel sodium channel modulators.

LogicalComparison cluster_comparators Novel Sodium Channel Modulators cluster_parameters Comparison Parameters This compound This compound Potency Potency (IC50) This compound->Potency Selectivity Selectivity (Subtype & State) This compound->Selectivity Kinetics Effects on Channel Kinetics This compound->Kinetics MoA Mechanism of Action This compound->MoA Therapeutic Therapeutic Indication This compound->Therapeutic Eleclazine Eleclazine Eleclazine->Potency Eleclazine->Selectivity Eleclazine->Kinetics Eleclazine->MoA Eleclazine->Therapeutic Lacosamide Lacosamide Lacosamide->Potency Lacosamide->Selectivity Lacosamide->Kinetics Lacosamide->MoA Lacosamide->Therapeutic Vixotrigine Vixotrigine Vixotrigine->Potency Vixotrigine->Selectivity Vixotrigine->Kinetics Vixotrigine->MoA Vixotrigine->Therapeutic NBI921352 NBI-921352 NBI921352->Potency NBI921352->Selectivity NBI921352->Kinetics NBI921352->MoA NBI921352->Therapeutic

Key parameters for comparing sodium channel modulators.

References

A Comparative Analysis of GS967 and Eleclazine: Use-Dependent Block of the Cardiac Sodium Current

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between sodium channel blockers is critical for the development of novel antiarrhythmic therapies. This guide provides an objective comparison of the use-dependent block of the cardiac sodium current by two prominent late sodium current inhibitors, GS967 and eleclazine (B604918), supported by experimental data.

Both this compound (also known as PRAX-330) and eleclazine (formerly GS-6615) are recognized as potent inhibitors of the late sodium current (INaL), a therapeutic target for various cardiac arrhythmias.[1][2] While their primary mechanism is often attributed to the preferential suppression of INaL, a significant component of their antiarrhythmic efficacy stems from their ability to induce a potent use-dependent block (UDB) of the peak sodium current (INaP).[1][3] This guide delves into the comparative pharmacology of these two compounds, focusing on their effects on use-dependent sodium channel inhibition.

Quantitative Comparison of Use-Dependent Block

The following table summarizes the key quantitative parameters of this compound and eleclazine in producing a use-dependent block of the cardiac sodium current, primarily mediated by the NaV1.5 channel. The data are compiled from studies utilizing human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

ParameterThis compoundEleclazineRanolazineLidocaine (B1675312)LacosamideReference
UDB IC50 (10 Hz) 0.07 µM0.6 µM7.8 µM133.5 µM158.5 µM[3][4]
Association Rate (KON) HighHighModerateLowVery Low[3][5]
Dissociation Rate (KOFF) Moderate (τ ≈ 0.63 s)Moderate (τ ≈ 0.68 s)Fast (τ ≈ 0.06 s)Moderate (τ ≈ 0.91 s)Slow (τ ≈ 2.5 s)[3][5]
Tonic Block of INaP 19%----[6]
Tonic Block of INaL 63%----[6]

Table 1: Comparative quantitative data for use-dependent and tonic block of sodium currents by this compound, eleclazine, and other reference sodium channel blockers. UDB IC50 values were determined at a stimulation frequency of 10 Hz in hiPSC-derived cardiomyocytes. Association and dissociation rates are qualitative summaries from kinetic analyses.

As the data indicates, both this compound and eleclazine are significantly more potent inducers of use-dependent block than established antiarrhythmic drugs like lidocaine and ranolazine.[3][4] Notably, this compound exhibits a nearly 9-fold greater potency for UDB than eleclazine.[3][4] This enhanced potency is attributed to their unique kinetic profiles, characterized by rapid binding to the sodium channel and a moderate rate of unbinding.[3][5]

Mechanism of Action: Beyond Late Current Inhibition

The potent use-dependent block of INaP by this compound and eleclazine is a critical aspect of their antiarrhythmic mechanism.[3] This effect is not entirely independent of their INaL inhibition but is also linked to their profound impact on the gating properties of the sodium channel. Specifically, these compounds have been shown to:

  • Enhance Slow Inactivation: Both this compound and eleclazine accelerate the onset of slow inactivation, a state from which sodium channels recover slowly.[3][7]

  • Impair Recovery from Inactivation: They also slow the recovery from both fast and slow inactivation states.[3][6][7]

These actions, combined with their rapid binding and moderate unbinding kinetics, lead to a cumulative block of sodium channels at higher heart rates, a hallmark of use-dependent inhibition.[3][4] This frequency-dependent block allows for targeted inhibition of channels in rapidly firing, arrhythmic tissue while having a lesser effect on normally functioning myocardium.

Experimental Protocols

The following is a detailed methodology for assessing the use-dependent block of sodium currents, as adapted from studies comparing this compound and eleclazine.

Whole-Cell Voltage Clamp Electrophysiology in hiPSC-Derived Cardiomyocytes

1. Cell Preparation:

  • Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are cultured on appropriate substrates to form a confluent monolayer.

  • Prior to recording, cells are enzymatically dissociated into single cells and plated at a low density on glass coverslips.

2. Electrophysiological Recording:

  • Whole-cell patch-clamp recordings are performed using an automated high-throughput electrophysiology platform (e.g., SyncroPatch 768PE) or a conventional patch-clamp setup.[2][3]

  • External Solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

  • Internal Solution (in mM): 10 NaCl, 130 CsF, 2 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.

  • Sodium currents (INa) are recorded at room temperature.

3. Use-Dependent Block Protocol:

  • Cells are held at a holding potential of -120 mV.

  • A train of depolarizing pulses to -20 mV for 20 ms (B15284909) is applied at varying frequencies (e.g., 1 Hz, 3 Hz, 10 Hz).

  • The peak inward current during each pulse is measured.

  • Use-dependent block is quantified as the percentage reduction in the peak current from the first pulse to a steady-state level (e.g., after 100 pulses).

  • Concentration-response curves are generated to determine the IC50 for use-dependent block at each frequency.

Experimental_Workflow cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_protocol Use-Dependent Block Protocol cluster_analysis Data Analysis hiPSC_CMs hiPSC-Derived Cardiomyocytes Dissociation Enzymatic Dissociation hiPSC_CMs->Dissociation Plating Plating on Coverslips Dissociation->Plating Patch_Clamp Whole-Cell Patch Clamp Plating->Patch_Clamp Solutions Application of External & Internal Solutions Patch_Clamp->Solutions Holding_Potential Holding Potential (-120 mV) Solutions->Holding_Potential Pulse_Train Train of Depolarizing Pulses (-20 mV, variable frequencies) Holding_Potential->Pulse_Train Current_Measurement Measure Peak Inward Current Pulse_Train->Current_Measurement Quantification Quantify % Block Current_Measurement->Quantification IC50_Determination Determine IC50 Quantification->IC50_Determination

Experimental workflow for assessing use-dependent block.

Signaling Pathways and Logical Relationships

The interaction of this compound and eleclazine with the sodium channel and their subsequent effects on cardiac electrophysiology can be visualized as a logical flow.

Mechanism_of_Action cluster_drug Drug Intervention cluster_channel Sodium Channel Effects cluster_cellular Cellular Electrophysiological Consequences cluster_therapeutic Therapeutic Outcome This compound This compound Late_INa_Block Inhibition of Late INa This compound->Late_INa_Block Enhance_SI Enhancement of Slow Inactivation This compound->Enhance_SI Slow_Recovery Slowing of Recovery from Inactivation This compound->Slow_Recovery Eleclazine Eleclazine Eleclazine->Late_INa_Block Eleclazine->Enhance_SI Eleclazine->Slow_Recovery Reduced_Na_Overload Reduced Intracellular Na+ Overload Late_INa_Block->Reduced_Na_Overload AP_Shortening Action Potential Shortening Late_INa_Block->AP_Shortening UDB_INaP Use-Dependent Block of Peak INa Reduced_Excitability Reduced Myocardial Excitability (at high heart rates) UDB_INaP->Reduced_Excitability Enhance_SI->UDB_INaP Slow_Recovery->UDB_INaP Suppression_EADs Suppression of Early Afterdepolarizations Reduced_Na_Overload->Suppression_EADs AP_Shortening->Suppression_EADs Antiarrhythmic_Effect Antiarrhythmic Effect Suppression_EADs->Antiarrhythmic_Effect Reduced_Excitability->Antiarrhythmic_Effect

Logical flow of this compound and eleclazine's mechanism of action.

References

Safety Operating Guide

Proper Disposal of GS967: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of the research chemical GS967, ensuring personnel safety and environmental compliance.

For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides a detailed, step-by-step procedure for the safe disposal of this compound, a potent and selective inhibitor of the cardiac late sodium current (late INa). Due to the nature of research chemicals and the potential for incomplete hazard data, this compound should be handled with caution and disposed of as hazardous chemical waste.

Hazard Identification and Safety Precautions

While a definitive, universally adopted Safety Data Sheet (SDS) for this compound is not consistently available across all suppliers, it is imperative to adopt a conservative approach to its handling and disposal. Some sources may classify this compound as non-hazardous, while others indicate potential risks. For maximum safety, this compound should be treated as a hazardous substance.

Key Hazard Information:

Hazard ClassificationGHS Hazard StatementPrecautionary Statement
Acute Toxicity (Oral), Category 4H302: Harmful if swallowedP301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Eye Irritation, Category 2AH319: Causes serious eye irritationP305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and closed-toe shoes are required.

Experimental Protocol for Disposal of this compound

The following protocol outlines the necessary steps for the proper disposal of this compound waste, including pure compound, contaminated materials, and solutions.

Materials Required:

  • Appropriate Personal Protective Equipment (PPE).

  • Designated, compatible hazardous waste container with a secure lid.

  • Hazardous waste labels.

  • Secondary containment bin.

Procedure:

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

    • Solid waste (e.g., unused this compound powder, contaminated weigh boats, gloves, and paper towels) should be collected in a designated, leak-proof container lined with a plastic bag.

    • Liquid waste (e.g., solutions containing this compound) should be collected in a separate, compatible, and clearly labeled hazardous waste container.

  • Container Management:

    • Use only containers that are in good condition and compatible with this compound.

    • Keep waste containers securely closed except when adding waste.[1]

    • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Place liquid waste containers in a secondary containment bin to prevent spills.

  • Labeling:

    • Immediately label all waste containers with "Hazardous Waste."

    • Clearly identify the contents, including the full chemical name "this compound" and the approximate concentration and quantity.

    • Include the date the waste was first added to the container.

  • Disposal of Empty Containers:

    • The original this compound container, even if empty, must be disposed of as hazardous waste.[2]

    • Do not rinse the container into the sink. If rinsing is required for other purposes, the rinsate must be collected as hazardous waste.

  • Arranging for Pickup:

    • Follow your institution's specific procedures for hazardous waste pickup.

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste collection.

Never dispose of this compound down the drain or in the regular trash. [1] Improper disposal can lead to environmental contamination and regulatory violations.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

GS967_Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (e.g., powder, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid label_solid Label Container: 'Hazardous Waste - Solid this compound' solid_waste->label_solid label_liquid Label Container: 'Hazardous Waste - Liquid this compound' liquid_waste->label_liquid store_solid Store in Secure Area label_solid->store_solid store_liquid Store in Secondary Containment label_liquid->store_liquid contact_ehs Contact EHS for Pickup store_solid->contact_ehs store_liquid->contact_ehs disposal Dispose via Licensed Hazardous Waste Vendor contact_ehs->disposal

Caption: Decision workflow for the proper segregation, collection, and disposal of this compound waste.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment and protecting our ecosystem.

References

Personal protective equipment for handling GS967

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling, use, and disposal of GS-967, a potent and selective inhibitor of the late sodium current (late INa). Adherence to these guidelines is essential to ensure laboratory safety and maintain experimental integrity.

Personal Protective Equipment (PPE) and Handling

When handling GS-967, a thorough risk assessment should be conducted to ensure the appropriate level of personal protective equipment is utilized. The following table summarizes the recommended PPE for routine laboratory operations involving this compound.

OperationRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) - Respirator: N95 or higher-rated respirator to prevent inhalation of fine particles.
- Eye Protection: Chemical safety goggles.
- Hand Protection: Two pairs of powder-free nitrile gloves.
- Body Protection: Fully buttoned lab coat.
Solution Preparation and Handling - Eye Protection: Chemical safety goggles or a face shield.
- Hand Protection: Powder-free nitrile gloves.
- Body Protection: Fully buttoned lab coat.
In vivo Administration - Eye Protection: Safety glasses with side shields.
- Hand Protection: Powder-free nitrile gloves.
- Body Protection: Lab coat.

General Handling Precautions:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form or preparing stock solutions.

  • Avoid direct contact with skin, eyes, and clothing.

  • Prevent the formation of dust and aerosols.

  • Wash hands thoroughly after handling.

Chemical and Physical Properties

A summary of key quantitative data for GS-967 is provided below for easy reference.

PropertyValueReference
Molecular Formula C₁₄H₇F₆N₃O[1]
Molecular Weight 347.22 g/mol [1]
CAS Number 1262618-39-2[1]
Solubility Soluble in DMSO[1]
Storage (Solid) Store at -20°C for the long term.[1]
Storage (in solvent) Store at -80°C for up to 2 years; -20°C for up to 1 year.[2]

Mechanism of Action: Signaling Pathway

GS-967 is a selective inhibitor of the late sodium current (late INa) in cardiomyocytes and neurons.[3][4] This late current is often enhanced under pathological conditions, leading to cellular dysfunction and arrhythmias. By specifically blocking this current, GS-967 helps to normalize cellular electrophysiology.

GS967_Mechanism_of_Action cluster_cell Cardiomyocyte / Neuron Na_channel Voltage-Gated Sodium Channel (Nav) Late_INa Late Sodium Current (Late INa) Na_channel->Late_INa Pathological Conditions Ca_overload Intracellular Calcium Overload Late_INa->Ca_overload Increased Na+ Influx Arrhythmia Arrhythmias / Neuronal Hyperexcitability Ca_overload->Arrhythmia GS967 GS-967 This compound->Late_INa Inhibits

GS-967 selectively inhibits the pathological late sodium current.

Experimental Protocols

In Vivo Administration to Mice for Seizure Studies

This protocol details the oral administration of GS-967 to mice to assess its anticonvulsant activity.[5]

Materials:

  • GS-967

  • Rodent chow

  • Apparatus for monitoring body temperature (e.g., rectal probe)

  • Heat lamp

Procedure:

  • Drug Formulation: GS-967 is administered orally through supplementation in chow at a concentration of 8 mg of GS-967 per kg of chow. This provides an estimated daily dose of 1.5 mg/kg.[5]

  • Acclimation and Dosing: Begin the drug-supplemented diet at postnatal day 10 for studies involving hyperthermia-induced seizures, or at postnatal day 18 for quantification of spontaneous seizures and survival studies.[5]

  • Induction of Hyperthermia-Induced Seizures (if applicable):

    • Use a heat lamp to elevate the mouse's core body temperature by 0.5°C every 2 minutes.[5]

    • Continuously monitor the body temperature using a rectal probe.

    • Observe the mice for the onset of the first clonic convulsion with loss of posture or until a core body temperature of 42.5°C is reached.[5]

  • Quantification of Spontaneous Seizures (if applicable):

    • At postnatal days 23 and 24, quantify the total number of behavioral seizures over a 48-hour period in both untreated and GS-967 treated animals.[5]

  • Data Analysis: Compare the seizure frequency and survival rates between the GS-967 treated and control groups.

In Vitro Electrophysiology: Whole-Cell Voltage Clamp

This protocol outlines the use of whole-cell voltage clamp to measure the effect of GS-967 on sodium currents in isolated cells.[6]

Materials:

  • Isolated cardiomyocytes or neurons

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Appropriate intracellular and extracellular recording solutions

  • GS-967 stock solution (e.g., in DMSO)

Procedure:

  • Cell Preparation: Prepare isolated cells suitable for patch-clamp recording.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the intracellular solution.

  • Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Current Recording:

    • Hold the cell at a holding potential of -120 mV.

    • Apply depolarizing voltage steps to elicit sodium currents.

    • Record both peak (INaP) and late (INaL) sodium currents.

  • Drug Application: Perfuse the cell with the extracellular solution containing the desired concentration of GS-967.

  • Data Acquisition: Record sodium currents in the presence of GS-967 and compare them to the baseline currents to determine the extent of inhibition.

Operational and Disposal Plans

Adherence to proper operational and disposal procedures is critical for laboratory safety and environmental protection.

Operational Workflow for Handling GS-967

The following diagram illustrates a safe workflow for handling GS-967 in a laboratory setting.

GS967_Workflow start Start ppe Don Appropriate PPE (See Table 1) start->ppe weigh Weigh Solid GS-967 in Fume Hood ppe->weigh prepare Prepare Stock Solution (e.g., in DMSO) weigh->prepare store Store Stock Solution at -20°C or -80°C prepare->store experiment Perform Experiment prepare->experiment decontaminate Decontaminate Work Area experiment->decontaminate dispose Dispose of Waste (See Disposal Plan) decontaminate->dispose remove_ppe Remove and Dispose of PPE dispose->remove_ppe end End remove_ppe->end

A safe operational workflow for handling GS-967.
Disposal Plan

All waste materials contaminated with GS-967 must be treated as hazardous chemical waste and disposed of in accordance with institutional and local regulations.

Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid waste contaminated with GS-967 (e.g., weighing paper, contaminated gloves, pipette tips) in a designated, clearly labeled hazardous waste container.

    • The container should be a rigid, leak-proof container with a secure lid.

  • Liquid Waste:

    • Collect all liquid waste containing GS-967 (e.g., unused solutions, cell culture media) in a designated, clearly labeled, leak-proof hazardous waste container.

    • Ensure the container is compatible with the solvents used (e.g., if DMSO is the solvent, use a compatible container).

  • Sharps:

    • Dispose of any sharps contaminated with GS-967 (e.g., needles, broken glass) in a designated sharps container for chemical waste.

Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "GS-967".

  • Indicate the major components and their approximate concentrations.

Storage:

  • Store hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Ensure containers are kept closed except when adding waste.

Final Disposal:

  • Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do not dispose of GS-967 down the drain or in the regular trash.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.